Salbutamol
Description
Salbutamol (Albuterol [USAN]) is a short-acting, selective beta2-adrenergic receptor agonist used in the treatment of asthma and COPD. It is 29 times more selective for beta2 receptors than beta1 receptors giving it higher specificity for pulmonary beta receptors versus beta1-adrenergic receptors located in the heart. This compound is formulated as a racemic mixture of the R- and S-isomers. The R-isomer has 150 times greater affinity for the beta2-receptor than the S-isomer and the S-isomer has been associated with toxicity. This lead to the development of levalbuterol, the single R-isomer of this compound. However, the high cost of levalbuterol compared to this compound has deterred wide-spread use of this enantiomerically pure version of the drug. This compound is generally used for acute episodes of bronchospasm caused by bronchial asthma, chronic bronchitis and other chronic bronchopulmonary disorders such as chronic obstructive pulmonary disorder (COPD). It is also used prophylactically for exercise-induced asthma.
Albuterol is a beta2-Adrenergic Agonist. The mechanism of action of albuterol is as an Adrenergic beta2-Agonist.
Albuterol is a racemic mixture of the r-isomer levalbuterol and s-albuterol, a short-acting sympathomimetic agent with bronchodilator activity. Albuterol stimulates beta-2 adrenergic receptors in the lungs, thereby activating the enzyme adenylate cyclase that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic-3',5'-adenosine monophosphate (cAMP). Increased cAMP concentrations relax bronchial smooth muscle, relieve bronchospasms, and reduce inflammatory cell mediator release, especially from mast cells. Albuterol although to a lesser extent, also stimulates beta-1 adrenergic receptors, thereby increasing the force and rate of myocardial contraction.
ALBUTEROL is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1981 and has 3 approved and 30 investigational indications. This drug has a black box warning from the FDA.
This compound is a short-acting, selective beta2-adrenergic receptor agonist used in the treatment of asthma and COPD. It is 29 times more selective for beta2 receptors than beta1 receptors giving it higher specificity for pulmonary beta receptors versus beta1-adrenergic receptors located in the heart. This compound is formulated as a racemic mixture of the R- and S-isomers. The R-isomer has 150 times greater affinity for the beta2-receptor than the S-isomer and the S-isomer has been associated with toxicity. This lead to the development of levalbuterol, the single R-isomer of this compound. However, the high cost of levalbuterol compared to this compound has deterred wide-spread use of this enantiomerically pure version of the drug. This compound is generally used for acute episodes of bronchospasm caused by bronchial asthma, chronic bronchitis and other chronic bronchopulmonary disorders such as chronic obstructive pulmonary disorder (COPD). It is also used prophylactically for exercise-induced asthma.
A short-acting beta-2 adrenergic agonist that is primarily used as a bronchodilator agent to treat ASTHMA. Albuterol is prepared as a racemic mixture of R(-) and S(+) stereoisomers. The stereospecific preparation of R(-) isomer of albuterol is referred to as levalbuterol.
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15/h4-6,12,14-17H,7-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDAUXUAQIAJITI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5021255 | |
| Record name | Salbutamol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5021255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Salbutamol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001937 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble in ethanol, sparingly soluble in water, and very soluble in chlorform., Soluble in most organic solvents., In water, 1.43X10+4 mg/L, temp not specified, 2.15e+00 g/L | |
| Record name | Salbutamol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01001 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ALBUTEROL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7206 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Salbutamol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001937 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Vapor Pressure |
8.9X10-9 mm Hg at 25 °C /Estimated/ | |
| Record name | ALBUTEROL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7206 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White to off-white crystalline solid, Crystalline powder from ethanol-ethyl acetate or ethyl acetate-cyclohexane | |
CAS No. |
18559-94-9 | |
| Record name | Salbutamol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18559-94-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Albuterol [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018559949 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Salbutamol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01001 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | albuterol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757417 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Salbutamol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5021255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Salbutamol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.552 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALBUTEROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QF8SVZ843E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ALBUTEROL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7206 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Salbutamol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001937 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
147-149, 151 °C (Lunts); 157-158 °C (Collins), 157 - 158 °C | |
| Record name | Salbutamol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01001 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ALBUTEROL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7206 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Salbutamol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001937 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Discovery and Synthesis of Salbutamol: A Technical Guide
Abstract
Salbutamol, also known as albuterol, is a cornerstone in the management of bronchospasm associated with asthma and chronic obstructive pulmonary disease (COPD). Its development in the 1960s marked a significant advancement in respiratory medicine, offering a selective mechanism of action that minimized the cardiovascular side effects of its predecessors. This technical guide provides an in-depth overview of the discovery of this compound, a detailed account of its chemical synthesis, and a summary of the key experimental protocols used to characterize its pharmacological profile. The content is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive resource on this essential medication.
Discovery and Development
The journey to discover this compound was driven by the need for a bronchodilator with improved selectivity and a better safety profile than the non-selective β-adrenoceptor agonists in use at the time, such as isoprenaline.
The Pioneers: A Team at Allen and Hanburys
This compound was discovered in 1966 by a dedicated research team at the Allen and Hanburys laboratories in Ware, Hertfordshire, England, which is now a subsidiary of GlaxoSmithKline.[1] The team was led by pharmacologist Sir David Jack , with key contributions from chemists David Hartley, Lawrence Luntz, and Alexander Ritchie .[2] Their goal was to develop a compound that would selectively target the β2-adrenergic receptors in the lungs, responsible for bronchodilation, while having minimal effect on the β1-adrenergic receptors in the heart, which are associated with increased heart rate and other cardiovascular side effects.[3][4]
The Rationale: The Quest for β2-Selectivity
Prior to this compound, isoprenaline was a widely used bronchodilator. However, its lack of selectivity for β-adrenoceptor subtypes meant that at doses required for effective bronchodilation, it also stimulated cardiac β1-receptors, leading to palpitations and tachycardia.[3] The research team at Allen and Hanburys systematically modified the structure of existing sympathomimetic amines to enhance affinity for β2-receptors. This led to the synthesis of this compound, which demonstrated a significantly greater affinity for β2-receptors over β1-receptors.
Timeline of Key Events
| Year | Event | Reference |
| 1966 | This compound is first synthesized by the team at Allen and Hanburys. | |
| 1969 | This compound is launched in the United Kingdom under the brand name Ventolin. | |
| 1982 | This compound is approved for medical use in the United States. |
Chemical Synthesis of this compound
Several synthetic routes for this compound have been developed since its initial discovery. A common and illustrative laboratory-scale synthesis starts from 4-hydroxy-3-hydroxymethyl acetophenone. This multi-step process involves protection of the diol functionality, introduction of the amino group, and subsequent deprotection.
Representative Synthesis Workflow
The following diagram outlines a typical synthesis pathway for this compound hydrochloride.
Detailed Experimental Protocol
The following protocol is a generalized representation of a common laboratory synthesis of this compound hydrochloride, based on publicly available patent literature.
Step 1: Epoxy Protection
-
To a solution of 4-hydroxy-3-hydroxymethylacetophenone (1 equivalent) in dichloromethane, add a catalytic amount of p-toluenesulfonic acid.
-
Add 2,2-dimethoxypropane (1.2 equivalents) dropwise at room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-(2,2-dimethyl-4H-benzo[d]dioxin-6-yl)ethanone.
Step 2: Oxidation
-
The protected acetophenone derivative from Step 1 is oxidized to the corresponding ketoaldehyde. Various oxidizing agents can be employed for this transformation.
Step 3: Reductive Amination
-
Dissolve the ketoaldehyde from Step 2 in absolute ethanol.
-
Add tert-butylamine (1.1 equivalents) at a controlled temperature of 0-10 °C.
-
Heat the mixture to reflux for 2-3 hours.
-
Cool the reaction mixture to 0-10 °C and add sodium borohydride (1.5 equivalents) in portions.
-
Stir at room temperature for 1-2 hours.
-
Concentrate the reaction mixture under reduced pressure to remove ethanol.
-
Extract the product with dichloromethane, wash the organic phase with saturated sodium chloride solution, and then with water until neutral.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain 2-(tert-butylamino)-1-(2,2-dimethyl-4H-benzo[d]dioxin-6-yl)ethanol.
Step 4: Deprotection and Salt Formation
-
Dissolve the product from Step 3 in an appropriate organic solvent.
-
Add a solution of hydrochloric acid in an organic solvent dropwise at 0-10 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
The precipitated this compound hydrochloride is collected by filtration, washed with a cold solvent, and dried under vacuum.
Pharmacological Profile
This compound exerts its therapeutic effect through its selective agonism at β2-adrenergic receptors, leading to the relaxation of bronchial smooth muscle and subsequent bronchodilation.
Mechanism of Action and Signaling Pathway
Activation of the β2-adrenergic receptor by this compound initiates a G-protein-coupled signaling cascade. This pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels, in turn, activate Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately resulting in a decrease in intracellular calcium concentrations and smooth muscle relaxation.
Quantitative Pharmacological Data
The selectivity and potency of this compound have been quantified in various in vitro and in vivo studies.
| Parameter | Value | Species/System | Reference |
| Receptor Selectivity | 29-fold for β2 over β1 | Human recombinant receptors | |
| Enantiomer Affinity | R-isomer has 150x greater affinity for β2-receptor than S-isomer | Not specified | |
| Affinity (pKA) | 5.9 | Guinea-pig trachea | |
| EC50 (cAMP accumulation) | 13.6 ± 4.0 nM | Human eosinophils |
Key Experimental Protocols
3.3.1. In Vitro: Guinea Pig Trachea Relaxation Assay This classic assay is used to determine the bronchodilator activity of a compound.
-
Objective: To measure the ability of this compound to relax pre-contracted tracheal smooth muscle.
-
Methodology:
-
Isolate the trachea from a guinea pig and prepare a tracheal chain or ring preparation.
-
Suspend the tissue in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).
-
Induce a sustained contraction of the tracheal smooth muscle using a contractile agent such as carbachol or histamine.
-
Once a stable contraction is achieved, add cumulative concentrations of this compound to the organ bath.
-
Measure the relaxation of the tracheal tissue isometrically using a force transducer.
-
Construct a concentration-response curve to determine the EC50 (the concentration of this compound that produces 50% of the maximal relaxation).
-
3.3.2. In Vitro: cAMP Accumulation Assay This assay quantifies the functional consequence of β2-adrenoceptor activation.
-
Objective: To measure the increase in intracellular cAMP levels in response to this compound stimulation.
-
Methodology:
-
Culture a suitable cell line expressing β2-adrenergic receptors (e.g., human airway smooth muscle cells or a recombinant cell line).
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the breakdown of cAMP.
-
Stimulate the cells with varying concentrations of this compound for a defined period.
-
Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay (e.g., ELISA or HTRF).
-
Generate a concentration-response curve to calculate the EC50 for cAMP production.
-
3.3.3. In Vivo: Clinical Trial Protocol for Exercise-Induced Asthma This protocol evaluates the protective effect of this compound against bronchoconstriction triggered by exercise.
-
Objective: To assess the efficacy of inhaled this compound in preventing the fall in lung function following a standardized exercise challenge.
-
Methodology:
-
Recruit asthmatic subjects with a history of exercise-induced bronchoconstriction (EIB).
-
On separate study days, administer a predetermined dose of inhaled this compound or a placebo in a randomized, double-blind manner.
-
After a specified time, have the subjects perform a standardized exercise challenge (e.g., cycling or running on a treadmill for a set duration and intensity) while inhaling dry air.
-
Measure lung function, primarily the Forced Expiratory Volume in one second (FEV1), before and at multiple time points after the exercise challenge.
-
The primary endpoint is the maximum percentage fall in FEV1 from the pre-exercise baseline.
-
Compare the protective effect of this compound to placebo.
-
Conclusion
The discovery of this compound was a landmark achievement in medicinal chemistry and pharmacology, providing a safe and effective treatment for millions suffering from respiratory diseases. Its development was a testament to the power of rational drug design, specifically targeting a receptor subtype to maximize therapeutic benefit while minimizing adverse effects. The synthesis of this compound has been refined over the years, and its pharmacological properties have been extensively characterized through a variety of robust in vitro and in vivo experimental models. This guide has provided a technical overview of these key aspects, underscoring the scientific rigor that led to the development of this essential medicine.
References
- 1. CN110963929A - Preparation method of this compound hydrochloride suitable for industrial production - Google Patents [patents.google.com]
- 2. Clinical and functional responses to this compound inhaled via different devices in asthmatic patients with induced bronchoconstriction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effects of some bronchodilator and anti-inflammatory drugs on prostaglandin F2alpha-induced contraction of guinea-pig isolated trachea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
A Technical Guide to the Asymmetric Synthesis of (R)-Salbutamol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salbutamol, a selective β2-adrenergic receptor agonist, is a cornerstone in the management of bronchospasm in respiratory conditions such as asthma. The therapeutic activity of this compound resides exclusively in the (R)-enantiomer, while the (S)-enantiomer is not only inactive but has been implicated in adverse effects. Consequently, the development of efficient and stereoselective methods for the synthesis of enantiomerically pure (R)-salbutamol is of paramount importance in the pharmaceutical industry. This technical guide provides an in-depth overview of the core strategies for the asymmetric synthesis of (R)-salbutamol, including chiral resolution of racemic mixtures, diastereoselective synthesis, and enantioselective catalysis. Detailed experimental protocols for key methodologies are provided, along with a comparative analysis of their efficiencies.
Core Synthetic Strategies
The asymmetric synthesis of (R)-salbutamol can be broadly categorized into three main approaches:
-
Chiral Resolution: This classical approach involves the synthesis of a racemic mixture of this compound or a suitable precursor, followed by separation of the enantiomers using a chiral resolving agent.
-
Diastereoselective Synthesis: This strategy involves the use of a chiral auxiliary to introduce a new stereocenter, leading to the formation of diastereomers that can be separated, followed by the removal of the chiral auxiliary.
-
Enantioselective Catalysis: This modern approach utilizes a chiral catalyst to directly favor the formation of the desired (R)-enantiomer from a prochiral substrate. Key examples include asymmetric reductions and hydrogenations.
Experimental Protocols and Data
This section details the experimental procedures for the most prominent methods of synthesizing (R)-salbutamol, accompanied by quantitative data on their performance.
Chiral Resolution of Racemic this compound
Chiral resolution remains a widely used method for obtaining enantiomerically pure (R)-salbutamol, often employing chiral acids to form diastereomeric salts that can be separated by crystallization.
Experimental Protocol: Resolution using L-(+)-Tartaric Acid [1]
-
Salt Formation: A solution of racemic this compound (100 g, 0.41 mol) in a 1:1 mixture of ethyl acetate and methanol (500 ml) is heated to approximately 70°C. To this solution, L-(+)-tartaric acid (66 g, 0.44 mol) is added with stirring. The mixture is maintained at 70°C for 2 hours.
-
Crystallization: The solution is then cooled, allowing the tartrate salt of (R)-salbutamol to crystallize.
-
Isolation and Purification: The crystallized salt is isolated by filtration and recrystallized from ethanol to yield the pure (R)-(-)-salbutamol tartrate (52 g).
-
Liberation of Free Base: The purified salt is suspended in methanol (200 ml), and a solution of sodium methoxide (15 g, 0.27 mol) in methanol is added to precipitate the sodium tartrate. The solid is filtered off, and the filtrate is cooled to 10°C to crystallize the (R)-salbutamol free base.
Experimental Protocol: Resolution of a Precursor using Di-p-toluoyl-D-tartaric Acid [2]
-
Diastereomeric Salt Formation: Racemic albuterol is reacted with di-p-toluoyl-D-tartaric acid to form diastereomeric salts.
-
Selective Crystallization: The diastereomeric salts are separated based on their differential solubility in a methanol-ethyl acetate (1:2) solvent system through selective crystallization.
-
Isolation of (R)-Albuterol: The desired diastereomeric salt is isolated, and the resolving agent is removed to yield (R)-albuterol. This is then converted to the hydrochloride salt.
Enantioselective Catalysis
Enantioselective catalysis offers a more direct and often more efficient route to (R)-salbutamol by avoiding the synthesis of the unwanted (S)-enantiomer.
Experimental Protocol: Asymmetric Reduction using an Oxazaborolidine Catalyst (Corey-Bakshi-Shibata Reduction) [3][4]
This method involves the asymmetric reduction of a prochiral ketone precursor of this compound.
-
Catalyst Preparation: An oxazaborolidine catalyst, such as one derived from (S)-diphenylprolinol (a Corey-Bakshi-Shibata or CBS catalyst), is prepared in situ or used as a commercially available solution.
-
Reduction Reaction: The ketone precursor is dissolved in an appropriate solvent, such as toluene. The CBS catalyst (typically at a concentration of around 1 M) is added, and the solution is cooled to 0°C. A reducing agent, such as borane-dimethyl sulfide complex, is then added slowly over a period of several hours (e.g., 3 hours).
-
Work-up and Isolation: After the reaction is complete, the mixture is quenched, and the (R)-salbutamol is isolated and purified. The enantiomeric excess is typically determined by chiral chromatography.
Experimental Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation
This method employs a chiral rhodium catalyst for the asymmetric hydrogenation of a suitable prochiral enamine or ketone precursor.
Specific experimental details for a rhodium-catalyzed asymmetric hydrogenation for this compound synthesis are proprietary and vary between different industrial processes. However, a general procedure would involve:
-
Reaction Setup: A solution of the prochiral substrate in a suitable solvent (e.g., methanol) is placed in a high-pressure reactor.
-
Catalyst Addition: A chiral rhodium catalyst, often a complex with a chiral phosphine ligand, is added to the reactor.
-
Hydrogenation: The reactor is pressurized with hydrogen gas, and the reaction is stirred at a specific temperature until the reaction is complete.
-
Purification: The catalyst is removed by filtration, and the product is isolated and purified.
Quantitative Data Comparison
The following table summarizes the quantitative data for the different asymmetric synthesis methods of (R)-salbutamol, allowing for a direct comparison of their effectiveness.
| Method | Substrate | Chiral Auxiliary/Catalyst | Yield (%) | Enantiomeric Excess (ee%) | Reference |
| Chiral Resolution | Racemic this compound | L-(+)-Tartaric Acid | ~52 (of tartrate salt) | >99 | [1] |
| Racemic Albuterol | di-p-toluoyl-D-tartaric acid | 38 (overall) | 99.1 | ||
| Asymmetric Reduction | Prochiral Ketone | Oxazaborolidine (CBS) | >90 | 93-95 | |
| Asymmetric Epoxidation | 3-acetoxymethyl-4-acetyloxystyrene | Chiral camphyl β-diketone iron complex | 68 (overall) | High |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic strategies for obtaining (R)-salbutamol.
Caption: Workflow for the chiral resolution of this compound.
Caption: Workflow for asymmetric reduction to (R)-salbutamol.
Conclusion
The asymmetric synthesis of (R)-salbutamol can be achieved through several effective strategies. Chiral resolution is a well-established and reliable method, capable of producing high enantiomeric purity, although it inherently involves the synthesis and subsequent separation of the undesired enantiomer. Enantioselective catalytic methods, such as asymmetric reduction with oxazaborolidine catalysts, offer a more atom-economical approach by directly producing the desired (R)-enantiomer with high yield and enantioselectivity. The choice of a particular synthetic route in an industrial setting will depend on a variety of factors, including cost of reagents and catalysts, process efficiency, and scalability. The detailed protocols and comparative data presented in this guide are intended to assist researchers and drug development professionals in making informed decisions for the efficient and stereoselective synthesis of this critical pharmaceutical agent.
References
The Stereochemical Dichotomy of Salbutamol: A Technical Guide to the Pharmacological Differences Between its Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Salbutamol, a cornerstone in the management of bronchoconstrictive disorders, is administered as a racemic mixture of two enantiomers: (R)-salbutamol (levalbuterol) and (S)-salbutamol. While chemically similar, these stereoisomers exhibit profound differences in their pharmacological profiles. This technical guide provides an in-depth exploration of these differences, focusing on their pharmacodynamics, pharmacokinetics, and the ongoing debate surrounding the clinical implications of the (S)-enantiomer. Detailed experimental protocols, quantitative data, and signaling pathway diagrams are presented to offer a comprehensive resource for researchers and drug development professionals.
Pharmacodynamic Differences: A Tale of Two Isomers
The pharmacological activity of racemic this compound is almost exclusively attributed to the (R)-enantiomer, which acts as a potent β2-adrenergic receptor agonist. In contrast, (S)-salbutamol is largely considered inactive at this receptor and has been implicated in paradoxical effects that may counteract the therapeutic benefits of its counterpart.
(R)-Salbutamol: The Eutomer
(R)-salbutamol is the therapeutically active component, responsible for the bronchodilatory effects of the drug.[1] Its primary mechanism of action involves the activation of β2-adrenergic receptors on airway smooth muscle cells.[2] This interaction initiates a signaling cascade that leads to muscle relaxation and widening of the airways.
Signaling Pathway of (R)-Salbutamol
(S)-Salbutamol: The Distomer
The role of (S)-salbutamol is a subject of considerable debate. While it has a much lower affinity for the β2-adrenergic receptor, some studies suggest it is not merely an inert component but may possess pro-inflammatory properties and other adverse effects.[1] However, other well-conducted studies have not found clinically significant adverse effects.[1]
Proposed Pro-inflammatory Signaling of this compound
Some research indicates that β2-agonists can modulate inflammatory pathways. One proposed mechanism involves the regulation of the NF-κB and MAPK signaling cascades, which are central to the inflammatory response in the airways.
References
An In-depth Technical Guide to the Binding Affinity of Salbutamol for the Beta-2 Adrenergic Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of salbutamol for the beta-2 adrenergic receptor (β2AR). This compound, a short-acting β2AR agonist, is a cornerstone in the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). Its therapeutic efficacy is directly related to its selective binding to and activation of β2ARs in the smooth muscle of the airways, leading to bronchodilation.[1][2] This document details the quantitative aspects of this interaction, the experimental protocols used for its characterization, and the downstream signaling pathways.
Quantitative Binding Affinity Data
The binding affinity of this compound for the β2AR can be quantified using several metrics, including the half-maximal effective concentration (EC50), which represents the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.
| Parameter | Value (µM) | Cell Type | Assay Type | Reference |
| EC50 | 0.6 | Human Airway Smooth Muscle (HASM) | cAMP Formation | [3] |
Note: Ki (inhibition constant) and Kd (dissociation constant) values for this compound are less commonly reported in publicly accessible literature, with a greater focus on its functional potency (EC50).
This compound is a selective β2AR agonist, demonstrating a higher affinity for β2 receptors compared to β1 receptors, which are predominantly found in the heart. It is reported to be 29 times more selective for β2 receptors than β1 receptors.[1][4] The drug is a racemic mixture of R- and S-isomers, with the R-isomer possessing a 150-fold greater affinity for the β2AR than the S-isomer.
Signaling Pathway
Activation of the β2AR by this compound initiates a well-characterized signaling cascade. The β2AR is a G-protein coupled receptor (GPCR) that, upon agonist binding, activates a stimulatory G-protein (Gs). This, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP leads to the activation of Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately resulting in smooth muscle relaxation and bronchodilation.
This compound-Induced β2AR Signaling Pathway
Experimental Protocols
The binding affinity and functional effects of this compound are determined through various in vitro assays. The two primary methods are radioligand binding assays and functional assays measuring downstream signaling events.
Radioligand Binding Assay (Competitive)
This assay determines the affinity of an unlabeled compound (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Methodology:
-
Membrane Preparation:
-
Cells stably expressing the human β2AR are harvested and homogenized.
-
The cell membranes are isolated via centrifugation.
-
-
Binding Reaction:
-
The isolated membranes are incubated with a fixed concentration of a radiolabeled antagonist (e.g., [3H]-CGP 12177) and varying concentrations of unlabeled this compound.
-
-
Separation:
-
The reaction mixture is filtered through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.
-
-
Quantification:
-
The radioactivity retained on the filter is measured using a scintillation counter.
-
-
Data Analysis:
-
The data are used to generate a competition curve, from which the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined.
-
The Ki (inhibition constant) can then be calculated from the IC50 value using the Cheng-Prusoff equation.
-
Radioligand Binding Assay Workflow
Functional Assay: cAMP Accumulation
This assay measures the functional consequence of this compound binding to the β2AR by quantifying the production of the second messenger, cAMP.
Methodology:
-
Cell Culture:
-
Cells expressing the β2AR are cultured in appropriate media.
-
-
Stimulation:
-
The cells are treated with varying concentrations of this compound.
-
-
Lysis and Detection:
-
After a specified incubation period, the cells are lysed, and the intracellular concentration of cAMP is measured using a suitable assay kit (e.g., ELISA, HTRF, or AlphaScreen).
-
-
Data Analysis:
-
The results are plotted as a dose-response curve to determine the EC50 of this compound.
-
Binding Affinity vs. Functional Response
Conclusion
This compound's therapeutic efficacy is rooted in its selective and potent agonism at the β2-adrenergic receptor. The quantitative data from binding and functional assays, combined with an understanding of the downstream signaling pathways, are crucial for the development of new respiratory therapeutics and for optimizing the clinical use of existing drugs. The experimental protocols outlined in this guide provide a framework for the continued investigation of β2AR agonists and their interaction with this critical receptor target.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Beta2-adrenergic agonist - Wikipedia [en.wikipedia.org]
- 3. Effects of a range of beta2 adrenoceptor agonists on changes in intracellular cyclic AMP and on cyclic AMP driven gene expression in cultured human airway smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Result Summary | BioGRID [thebiogrid.org]
The In-Depth Mechanism of Salbutamol in Bronchial Smooth Muscle: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Salbutamol, a short-acting β2-adrenergic receptor agonist, remains a cornerstone in the management of bronchoconstrictive respiratory disorders. Its therapeutic efficacy is primarily attributed to its potent relaxant effect on bronchial smooth muscle. This technical guide provides a comprehensive examination of the molecular and cellular mechanisms underpinning this compound's action. We delve into the intricate signaling cascade initiated by its binding to the β2-adrenergic receptor, leading to a reduction in intracellular calcium and subsequent bronchodilation. This document summarizes key quantitative data, details essential experimental protocols for studying its effects, and provides visual representations of the critical pathways and workflows involved.
Core Mechanism of Action: From Receptor to Relaxation
This compound exerts its bronchodilatory effects by selectively agonizing the β2-adrenergic receptors, which are abundantly expressed on the surface of human airway smooth muscle cells.[1] This interaction initiates a well-defined intracellular signaling cascade, culminating in muscle relaxation and the widening of the airways.
The β2-Adrenergic Receptor Signaling Cascade
The binding of this compound to the β2-adrenergic receptor, a G-protein coupled receptor (GPCR), triggers a conformational change in the receptor. This activated receptor then couples to a stimulatory G-protein (Gs). The activation of the Gs protein leads to the dissociation of its α-subunit, which in turn activates the enzyme adenylyl cyclase.[2] Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), a crucial second messenger in this pathway.[2]
The subsequent rise in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[2] PKA is a key enzyme that phosphorylates several downstream targets, ultimately leading to the relaxation of the bronchial smooth muscle. The primary mechanisms by which PKA mediates this effect include:
-
Inhibition of Myosin Light Chain Kinase (MLCK): PKA phosphorylates and inactivates MLCK.[3] MLCK is essential for the phosphorylation of the myosin light chain, a prerequisite for the interaction of actin and myosin and subsequent muscle contraction.
-
Reduction of Intracellular Calcium (Ca2+): PKA promotes the sequestration of Ca2+ into intracellular stores and facilitates its extrusion from the cell. This reduction in cytosolic Ca2+ further inhibits MLCK activity, as it is a calcium-calmodulin-dependent enzyme.
-
Activation of Myosin Light Chain Phosphatase (MLCP): PKA can also lead to the activation of MLCP, which dephosphorylates the myosin light chain, further promoting muscle relaxation.
-
Modulation of Ion Channels: PKA can phosphorylate and open large-conductance, calcium-activated potassium channels (BKCa channels). The resulting efflux of potassium ions hyperpolarizes the smooth muscle cell membrane, making it less excitable and contributing to relaxation.
This multifaceted signaling cascade ensures a rapid and effective relaxation of the airway smooth muscle, alleviating the symptoms of bronchoconstriction.
References
Salbutamol's Effect on Intracellular cAMP Levels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the molecular mechanisms by which Salbutamol, a widely used β2-adrenergic receptor agonist, modulates intracellular levels of cyclic adenosine monophosphate (cAMP). We will explore the canonical signaling pathway, present quantitative data from key studies, detail common experimental protocols for measuring cAMP, and illustrate these processes with clear, structured diagrams.
Mechanism of Action: The β2-Adrenergic Receptor-cAMP Signaling Pathway
This compound exerts its primary therapeutic effects, most notably bronchodilation, by activating the β2-adrenergic receptor (β2AR), a member of the G protein-coupled receptor (GPCR) superfamily.[1][2] This activation initiates a well-defined intracellular signaling cascade that leads to a significant increase in intracellular cAMP levels.
The process begins when this compound binds to the β2AR, which is predominantly expressed on the smooth muscle cells lining the airways.[2][3] This binding induces a conformational change in the receptor, enabling it to couple with and activate a stimulatory G protein (Gs).[1] The activated Gs protein, in turn, stimulates the membrane-bound enzyme adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of adenosine triphosphate (ATP) into cAMP. This rise in intracellular cAMP serves as a critical second messenger, activating cAMP-dependent Protein Kinase A (PKA). PKA proceeds to phosphorylate various downstream target proteins, which ultimately leads to a decrease in intracellular calcium levels and the relaxation of airway smooth muscle, resulting in bronchodilation.
Caption: this compound-induced cAMP signaling pathway.
Quantitative Analysis of this compound-Induced cAMP Accumulation
The potency and efficacy of this compound in stimulating cAMP production have been quantified in various cell types and tissues. The half-maximal effective concentration (EC50) is a key parameter used to describe the potency of the drug. Below is a summary of quantitative data from selected studies.
| Cell/Tissue Type | Parameter | Value | Comments | Reference |
| Human Airway Smooth Muscle (HASM) Cells | EC50 for cAMP formation | 0.6 µM (600 nM) | This compound acted as a partial agonist compared to isoprenaline. | |
| Human Airway Smooth Muscle (HASM) Cells | EC50 for cAMP elevation | 82 nM | The effect was mimicked by forskolin, an adenylyl cyclase activator. | |
| Bovine Tracheal Smooth Muscle | EC50 for cAMP accumulation | 169 nM | This compound produced a greater and more rapid cAMP accumulation compared to salmeterol. | |
| Human Eosinophils | EC50 for survival-prolonging effect | 13.6 ± 4.0 nM | This effect is mediated by the cAMP pathway and was potentiated by a PDE inhibitor. |
Experimental Protocols for Measuring Intracellular cAMP
Accurate quantification of intracellular cAMP is crucial for studying the effects of β2-agonists like this compound. A variety of commercial kits and in-house assays are available for this purpose, most of which are based on competitive immunoassays.
A. General Protocol for cAMP Measurement using a Competitive Immunoassay (e.g., HTRF)
This protocol provides a generalized workflow for measuring cAMP levels in cultured cells treated with this compound.
-
Cell Culture and Plating:
-
Culture cells of interest (e.g., human airway smooth muscle cells) in appropriate media and conditions until they reach the log phase of growth.
-
Harvest the cells and plate them into a 384-well assay plate at a desired density. Allow cells to adhere if necessary.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound to generate a dose-response curve.
-
For antagonist experiments, pre-incubate cells with the antagonist (e.g., propranolol) before adding this compound.
-
To prevent cAMP degradation, cells can be pre-treated with a phosphodiesterase (PDE) inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX).
-
Add the diluted this compound (and/or other compounds) to the cells and incubate for a specific period (e.g., 15-30 minutes) at 37°C.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells using the lysis buffer provided in the assay kit. This step releases the intracellular cAMP.
-
Add the detection reagents to the cell lysate. In a typical competitive immunoassay, this includes a cAMP-specific antibody and a labeled cAMP conjugate (e.g., fluorescently labeled).
-
The endogenously produced cAMP competes with the labeled cAMP for binding to the antibody. A higher intracellular cAMP concentration results in a lower signal from the labeled conjugate.
-
-
Data Acquisition and Analysis:
-
Read the plate using a suitable plate reader (e.g., a fluorescence plate reader for HTRF assays).
-
Generate a cAMP standard curve using known concentrations of cAMP to interpolate the concentrations in the experimental samples.
-
Plot the cAMP concentration against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and maximal response.
-
Caption: Generalized workflow for measuring intracellular cAMP.
Downstream Effects and Conclusion
The elevation of intracellular cAMP by this compound is the linchpin of its therapeutic action. The subsequent activation of PKA leads to the phosphorylation of multiple substrates that collectively promote bronchodilation. These effects include the inhibition of myosin light chain phosphorylation, which is necessary for muscle contraction, and a reduction in intracellular calcium concentrations. Beyond bronchodilation, increased cAMP can also inhibit the release of inflammatory mediators from mast cells and increase mucociliary transport, contributing to its overall efficacy in treating respiratory conditions like asthma and COPD.
References
Salbutamol's Inhibition of Mast Cell Degranulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Salbutamol, a widely utilized short-acting β2-adrenergic receptor agonist, is primarily recognized for its bronchodilatory effects in the management of asthma and other respiratory conditions. Beyond its impact on airway smooth muscle, this compound exerts a significant inhibitory influence on mast cell degranulation, a critical event in the initiation and propagation of allergic and inflammatory responses. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's mast cell-stabilizing properties, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and workflows. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the study of mast cell biology and the development of novel anti-inflammatory and anti-allergic therapeutics.
Core Mechanism of Action: The β2-Adrenoceptor Signaling Cascade
This compound's inhibitory effect on mast cell degranulation is primarily mediated through the activation of β2-adrenergic receptors (β2-AR) expressed on the mast cell surface. This interaction initiates a well-defined intracellular signaling cascade that ultimately leads to the suppression of pro-inflammatory mediator release.
The binding of this compound to the β2-AR triggers a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The activated α-subunit of the Gs protein (Gαs) dissociates and subsequently activates adenylyl cyclase. This enzyme catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), resulting in an elevation of intracellular cAMP levels.
Increased intracellular cAMP is a pivotal event in the inhibition of mast cell degranulation. The primary effector of cAMP in this context is Protein Kinase A (PKA). The binding of cAMP to the regulatory subunits of PKA leads to the dissociation and activation of its catalytic subunits. Activated PKA then phosphorylates a variety of intracellular substrates, which collectively act to stabilize the mast cell and prevent the release of its granular contents, including histamine, proteases (like tryptase), and newly synthesized lipid mediators (such as prostaglandins and leukotrienes).[1]
One of the key downstream effects of PKA activation is the modulation of intracellular calcium (Ca2+) mobilization. PKA-mediated phosphorylation can inhibit the influx of extracellular Ca2+ and the release of Ca2+ from intracellular stores, such as the endoplasmic reticulum. Given that a sustained increase in intracellular Ca2+ is a critical trigger for mast cell degranulation, this inhibitory effect on Ca2+ signaling is a major contributor to this compound's mast cell-stabilizing action.
Signaling Pathway Diagram
References
A Technical Guide to the Pharmacokinetics and Metabolism of Inhaled Salbutamol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the pharmacokinetics, metabolism, and associated experimental methodologies for inhaled salbutamol (albuterol). This compound is a short-acting β2-adrenergic receptor agonist widely used in the management of asthma and chronic obstructive pulmonary disease (COPD). The inhalation route is preferred for its ability to deliver the drug directly to the site of action in the lungs, offering a rapid onset of bronchodilation with reduced systemic side effects compared to oral administration.
However, the pharmacokinetics of inhaled this compound are complex. The total systemic exposure is a composite of rapid absorption from the lungs and a slower, more variable absorption from the gastrointestinal (GI) tract of the portion of the dose that is inevitably swallowed. Understanding these parallel pathways is critical for the development and evaluation of new inhalation devices and formulations.
Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
Absorption
Following inhalation, this compound enters the systemic circulation via two primary routes:
-
Pulmonary Absorption: A fraction of the inhaled dose, typically 10-30%, is deposited in the lungs, where it is rapidly absorbed into the bloodstream.[1] This rapid absorption is responsible for the quick onset of action. Systemic drug levels measured within the first 30 minutes post-inhalation are considered representative of the amount of drug deposited in the lungs, as GI absorption is negligible during this period.[2][3]
-
Gastrointestinal Absorption: The majority of the inhaled dose impacts the oropharynx, is swallowed, and subsequently absorbed from the GI tract.[4] This absorption is slower, with peak plasma concentrations from the swallowed portion occurring approximately 2-3 hours after administration.[4] This fraction undergoes significant first-pass metabolism in the liver.
The delivery device—such as a pressurized metered-dose inhaler (pMDI), a dry powder inhaler (DPI), or a nebulizer—and the patient's inhalation technique significantly influence the proportion of the dose deposited in the lungs versus the oropharynx. For instance, hydrofluoroalkane (HFA) formulations have been shown to achieve higher lung deposition compared to older chlorofluorocarbon (CFC) formulations. The use of spacer devices with pMDIs can also increase lung deposition and reduce oropharyngeal deposition.
Distribution
Once absorbed, this compound is distributed throughout the body. It is only weakly bound to plasma proteins. Animal studies in rats have indicated that this compound can cross the blood-brain barrier, achieving brain concentrations of about 5% of plasma concentrations, and is also capable of crossing the placenta.
Metabolism
This compound is not metabolized within the lung. The systemic clearance of this compound occurs primarily through metabolism in the liver and, for the swallowed fraction, the GI tract.
-
Primary Pathway: The main metabolic process is conjugation to this compound 4'-O-sulfate, an inactive metabolite. This reaction is catalyzed by the sulfotransferase enzyme SULT1A3, which is abundant in the liver and jejunum.
-
Enantioselectivity: this compound is administered as a racemic mixture of two enantiomers, (R)- and (S)-salbutamol. The pharmacological activity resides in the (R)-enantiomer. Metabolism is stereoselective, with the active (R)-enantiomer undergoing a higher rate of sulfation than the (S)-enantiomer. This leads to a faster elimination of (R)-salbutamol.
Excretion
The elimination of this compound and its metabolite occurs predominantly via the kidneys. Following an inhaled dose, 80-100% is typically excreted in the urine within 72 hours, with a minor fraction eliminated in the feces. The elimination half-life of inhaled this compound is generally reported to be between 3 and 6 hours.
Quantitative Pharmacokinetic Data
The following tables summarize key quantitative data from various studies. These values can vary based on the study population, analytical methods, and inhalation device used.
Table 1: Pharmacokinetic Parameters of this compound (Inhaled vs. Oral Administration)
| Parameter | Inhaled this compound | Oral this compound | Reference(s) |
|---|---|---|---|
| Tmax (Time to Peak Conc.) | 0.22 ± 0.07 hours | 1.8 ± 0.6 hours | , |
| Cmax (Peak Plasma Conc.) | 3.4 ± 1.1 µg/L | 3.9 ± 1.4 µg/L | , |
| T½ (Elimination Half-life) | 4.5 ± 1.5 hours | 4.6 ± 1.1 hours | , |
| Relative Bioavailability | 57% ± 24% (vs. oral) | - | |
Data from a randomized crossover study in 10 healthy volunteers receiving 1.2 mg this compound.
Table 2: Lung Deposition of Inhaled this compound by Delivery Method
| Delivery Method | Lung Deposition (% of Dose) | Subject Group | Reference(s) |
|---|---|---|---|
| MDI alone | 18.2% ± 7.8% | Patients with Asthma | |
| MDI + Spacer | 19.0% ± 8.9% | Patients with Asthma | |
| DPI (Dry Powder Inhaler) | 11.4% ± 5.0% | Patients with Asthma | |
| MDI (CFC Formulation) | 16% | Human Airway Replica | |
| MDI (HFA Formulation) | 24% | Human Airway Replica | |
| MAGhaler DPI (60 L/min) | 26.4% ± 4.3% | Healthy Subjects |
| Easyhaler DPI | 24% | Patients with Asthma | |
Mechanism of Action & Signaling Pathway
This compound exerts its therapeutic effect by acting as a selective agonist at β2-adrenergic receptors, which are abundant on airway smooth muscle cells. The binding of this compound to these G-protein coupled receptors initiates a signaling cascade that results in bronchodilation.
Experimental Methodologies
A variety of experimental designs and analytical techniques are employed to characterize the pharmacokinetics of inhaled this compound.
In Vivo Pharmacokinetic Study Protocol (Human)
A typical clinical study to assess the pharmacokinetics or relative bioavailability of an inhaled this compound product follows a randomized, crossover design.
-
Study Design: Healthy adult volunteers are enrolled and participate in two or more treatment periods, separated by a washout period of at least one week to ensure complete drug elimination. In each period, subjects receive a different treatment (e.g., this compound from a pMDI alone vs. pMDI with a spacer).
-
Administration: A standardized dose of this compound (e.g., 2-4 puffs of 100 µg) is administered. Subjects are coached on the correct inhalation technique. For studies comparing lung and GI absorption, an oral solution of this compound may be used as a comparator, and activated charcoal may be co-administered to block GI absorption of the inhaled dose.
-
Sampling: Serial biological samples are collected at predetermined time points. Blood samples are typically collected before dosing and at multiple points post-dose (e.g., 10, 20, 30, 60 minutes, and 2, 4, 8, 12, 24 hours). Urine samples are often collected pre-dose and then over intervals (e.g., 0-30 minutes, 0.5-2 hours, 2-24 hours) post-dose.
-
Analysis: The concentration of this compound and its 4'-O-sulfate metabolite in the plasma and/or urine samples is quantified using a validated bioanalytical method. Pharmacokinetic parameters (Cmax, Tmax, AUC, T½) are then calculated using non-compartmental analysis.
References
- 1. mediflux.fr [mediflux.fr]
- 2. Early bioavailability of inhaled this compound reflects lung dose in children - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of the relative bioavailability of this compound to the lung following inhalation -see co | British Pharmacological Society [bps.ac.uk]
- 4. This compound in the Management of Asthma: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Salbutamol's In Vitro Impact on Mucociliary Clearance: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro effects of salbutamol, a widely used β2-adrenergic agonist, on the critical physiological process of mucociliary clearance. The information presented herein is curated from peer-reviewed scientific literature to support research and development endeavors in respiratory therapeutics.
Executive Summary
Mucociliary clearance is a primary defense mechanism of the respiratory tract, responsible for trapping and removing inhaled particles and pathogens. This process is driven by the coordinated beating of cilia on the surface of airway epithelial cells and the rheological properties of the airway surface liquid. This compound, primarily known for its bronchodilatory effects, also modulates mucociliary clearance through its action on airway epithelial cells. This document details the in vitro evidence of this compound's impact on ciliary beat frequency (CBF) and ion transport, key components of mucociliary function. All quantitative data are summarized in tabular format for ease of comparison, and experimental methodologies are described to facilitate study replication and extension. Furthermore, key signaling pathways and experimental workflows are visualized using diagrams to provide a clear conceptual framework.
Quantitative Effects of this compound on Ciliary Beat Frequency
This compound has been demonstrated to increase ciliary beat frequency in in vitro models of human airway epithelium. The magnitude and duration of this effect can vary depending on the experimental conditions, such as the concentration of this compound and the cell type used.
| Cell Type | This compound Concentration | Time Point | Baseline CBF (Hz) | Post-Treatment CBF (Hz) | Percentage Increase | Citation |
| Human Bronchial Epithelial Cells | 10⁻⁴ M | 2 hours | 8.6 ± 0.4 | 9.6 ± 0.5 | ~11.6% | [1][2] |
| Human Nasal Epithelial Cells | 0.06% | 30 minutes | Not specified | Increased | Not specified | [3] |
| Human Nasal Epithelial Cells | 0.06% | 24 hours | Not specified | Effect subsided | Not specified | [3] |
| Human Nasal Epithelial Cells | Not specified | Not specified | 7.1 | 8.6 (at 60 min) | ~21.1% | [4] |
This compound's Influence on Ion Transport
The hydration of the airway surface liquid, which is crucial for effective ciliary function, is regulated by ion transport across the apical membrane of epithelial cells. This compound, through its action on β2-adrenergic receptors, can stimulate ion secretion.
| Cell Type | This compound Concentration | Measured Parameter | Effect | Citation |
| Normal Human Bronchial Epithelial Cells | 10 µM | CFTR-dependent anion secretion | Stimulated | |
| Normal Human Bronchial Epithelial Cells | Not specified | Benzamil-sensitive short-circuit current | Increased response after stimulation |
Experimental Protocols
The following sections detail the methodologies employed in the cited in vitro studies to assess the impact of this compound on mucociliary clearance.
Cell Culture
-
Human Bronchial Epithelial Cells (HBECs): Primary HBECs are often obtained from surgical explants and cultured at an air-liquid interface (ALI) to promote differentiation into a pseudostratified epithelium with functional cilia.
-
Human Nasal Epithelial Cells (HNECs): HNECs can be obtained from healthy, non-smoking donors and cultured at an ALI. This model is frequently used as a surrogate for bronchial epithelium.
Measurement of Ciliary Beat Frequency (CBF)
A common method for measuring CBF involves videomicroscopy. Ciliated epithelial cells are observed under a microscope, and the ciliary movement is recorded with a high-speed camera. The frequency of the ciliary beat is then determined by analyzing the video recordings, often using specialized software. This can be done by measuring the light intensity changes caused by the beating cilia or through Fourier analysis of the video signal.
Measurement of Ion Transport
Ion transport across epithelial cell monolayers is typically measured using an Ussing chamber. This apparatus allows for the measurement of short-circuit current (Isc), a direct measure of net ion transport. To specifically assess CFTR-dependent anion secretion, cells are pre-treated with a sodium channel blocker (e.g., benzamil) before stimulation with this compound. The subsequent increase in Isc is attributed to anion secretion through CFTR.
Signaling Pathways and Experimental Workflows
This compound-Induced Signaling Pathway for Increased Ciliary Activity
This compound binds to β2-adrenergic receptors on the surface of airway epithelial cells, initiating a signaling cascade that leads to an increase in ciliary beat frequency.
Caption: this compound signaling cascade in airway epithelial cells.
Experimental Workflow for In Vitro CBF Measurement
The following diagram outlines a typical workflow for assessing the effect of a compound like this compound on ciliary beat frequency in vitro.
Caption: Workflow for in vitro ciliary beat frequency analysis.
Discussion and Future Directions
The in vitro data consistently demonstrate that this compound can enhance mucociliary clearance by increasing ciliary beat frequency and stimulating ion transport. These effects are primarily mediated through the β2-adrenergic receptor and the subsequent activation of the cAMP-PKA signaling pathway. The transient nature of the CBF increase observed in some studies suggests that the duration of action is a critical parameter to consider in therapeutic applications.
Future in vitro research could focus on elucidating the downstream targets of PKA that directly regulate ciliary motility. Additionally, exploring the long-term effects of this compound on epithelial cell differentiation and function would provide valuable insights into the consequences of chronic administration. The use of more complex in vitro models, such as co-cultures with immune cells or disease-specific cell lines (e.g., from patients with cystic fibrosis or COPD), will be instrumental in understanding the full therapeutic potential and limitations of this compound in modulating mucociliary clearance in various pathological contexts. Investigating the impact of this compound on mucus rheology in vitro would also offer a more complete picture of its effect on the overall mucociliary transport system.
References
Salbutamol's Androgenic Potential: An In Vitro Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salbutamol, a short-acting β2-adrenergic receptor agonist, is a widely prescribed bronchodilator for the management of asthma and chronic obstructive pulmonary disease. Beyond its well-established effects on bronchial smooth muscle, research has suggested that this compound may also exert anabolic effects, which have been attributed to a potential interaction with the androgen receptor (AR). This technical guide provides an in-depth review of the in vitro evidence for this compound's androgenic activity, focusing on the quantitative data and experimental methodologies from key studies.
Quantitative Assessment of Androgenic Activity
The primary evidence for this compound's in vitro androgenic activity comes from a study by von Bueren et al. (2007), which utilized the A-Screen assay to measure androgen-dependent effects on cell proliferation.[1][2][3][4] The assay uses the human mammary carcinoma cell line, MCF7-AR1, which is stably transfected with the human androgen receptor. In this cell line, estrogens stimulate proliferation, while androgens inhibit this estrogen-induced growth. The potency of a compound's androgenic activity is quantified by its half-maximal inhibitory concentration (IC50).
The study demonstrated that this compound inhibits the 17β-estradiol-induced proliferation of MCF7-AR1 cells in a dose-dependent manner.[1] The calculated IC50 value for this compound was 8.93 x 10⁻⁶ M. For comparison, the IC50 values of known androgens were also determined in the same assay system.
Table 1: Comparative In Vitro Androgenic Activity (IC50 Values)
| Compound | IC50 (M) | Compound Type |
| Methyltrienolone (R1881) | 4.41 x 10⁻¹¹ | Synthetic Androgen (Full Agonist) |
| 5α-dihydrotestosterone (DHT) | 4.44 x 10⁻¹¹ | Endogenous Androgen (Full Agonist) |
| Danazol | 1.08 x 10⁻⁸ | Synthetic Androgen (Partial Agonist) |
| This compound | 8.93 x 10⁻⁶ | β2-adrenergic agonist |
Experimental Protocols
The A-Screen Assay for Androgenic Activity
The A-Screen assay is a validated method for assessing the androgenic or anti-androgenic potential of compounds in vitro.
1. Cell Line:
-
MCF7-AR1: A human mammary carcinoma cell line genetically modified to overexpress the human androgen receptor. These cells are estrogen-sensitive for proliferation, which can be inhibited by androgens.
2. Assay Principle:
-
The assay measures the ability of a test compound to inhibit the proliferation of MCF7-AR1 cells that is induced by 17β-estradiol. This inhibition is mediated by the activation of the androgen receptor.
3. Experimental Steps:
-
MCF7-AR1 cells are seeded in microtiter plates and allowed to attach.
-
The cells are then treated with a constant concentration of 17β-estradiol (10⁻¹⁰ M) to stimulate proliferation.
-
Concurrently, varying concentrations of the test compound (e.g., this compound) or reference androgens are added.
-
The cells are incubated for a period of six days.
-
Cell proliferation is quantified at the end of the incubation period using a suitable method, such as a colorimetric assay that measures the number of viable cells.
-
The concentration of the test compound that inhibits 50% of the estradiol-induced proliferation (IC50) is calculated.
Control Experiments
To ensure that the observed inhibition of proliferation was due to an androgenic effect and not other mechanisms, control experiments were performed.
-
Anti-estrogenic Activity: To rule out that this compound was acting as an anti-estrogen, its effect on the proliferation of wild-type MCF7 cells (which do not overexpress the androgen receptor) was tested in the presence of 17β-estradiol. This compound did not show anti-estrogenic activity.
-
Cytotoxicity: The potential cytotoxic effects of this compound at the tested concentrations were evaluated in MCF7-AR1 cells. No significant cytotoxicity was observed.
Visualizing the Mechanisms
The following diagrams illustrate the experimental workflow and the proposed signaling pathway for this compound's androgenic activity.
Caption: Workflow of the A-Screen assay for androgenic activity.
References
The Impact of Salbutamol on Gene Expression in Airway Epithelial Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salbutamol, a short-acting β2-adrenergic receptor agonist, is a cornerstone in the management of bronchoconstriction in respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Its primary mechanism of action involves the relaxation of airway smooth muscle. However, a growing body of evidence reveals that this compound also exerts significant effects on the gene expression profiles of airway epithelial cells. These cells form the primary interface between the body and the inhaled environment and play a crucial role in orchestrating airway inflammation and repair. This technical guide provides an in-depth analysis of the molecular pathways and gene regulatory networks in airway epithelial cells that are modulated by this compound, supported by experimental data and protocols.
Core Signaling Pathways
This compound initiates its effects by binding to the β2-adrenergic receptor (β2AR), a G-protein coupled receptor on the surface of airway epithelial cells. This binding event triggers a cascade of intracellular signaling events that ultimately impinge upon transcription factors and regulate gene expression.
The canonical signaling pathway involves the activation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP).[1][2] This, in turn, activates Protein Kinase A (PKA), which can phosphorylate various downstream targets, including transcription factors like the cAMP response element-binding protein (CREB).[3]
Beyond the canonical pathway, β2AR signaling can also engage other pathways, such as the mitogen-activated protein kinase (MAPK) cascade, which is implicated in cell growth and proliferation.[1] Furthermore, evidence suggests the existence of β-arrestin-dependent signaling, which is independent of G-protein activation.[4]
Modulation of Gene Expression
This compound's influence on intracellular signaling has profound consequences for gene expression, impacting inflammatory responses, ion transport, and cellular proliferation.
Inflammatory Mediators
While primarily an anti-inflammatory drug due to its bronchodilatory effects, this compound can paradoxically enhance the expression of certain pro-inflammatory genes in airway epithelial cells, particularly in the presence of an existing inflammatory stimulus.
| Gene | Cell Type | Stimulus | This compound Effect | Reference |
| IL-6 | BEAS-2B | IL-1β | Augmented mRNA expression and release | |
| IL-8 | BEAS-2B | IL-1β | Augmented mRNA expression and release |
These effects appear to be mediated through the cAMP pathway, as other cAMP-elevating agents mimic these responses. However, this compound has also been shown to repress NF-κB-dependent transcription, suggesting a complex regulatory role in inflammation.
Ion and Water Transport
In the context of acute respiratory distress syndrome (ARDS), this compound has been shown to upregulate the expression of genes crucial for alveolar fluid clearance.
| Gene | Model | This compound Administration | Fold Change (vs. Control) | p-value | Reference |
| ENaC-α | Rat ARDS (pulmonary) | Intravenous | 3.4 | < 0.001 | |
| AQP-1 | Rat ARDS (pulmonary) | Intravenous | 2.18 | < 0.001 | |
| AQP-1 | Rat ARDS (pulmonary) | Intratracheal | 2.0 | < 0.001 | |
| AQP-3 | Rat ARDS (pulmonary) | Intravenous | 3.0 | < 0.001 | |
| Na-K-ATPase-α | Rat ARDS (pulmonary) | Intravenous | 2.36 | < 0.001 | |
| Na-K-ATPase-α | Rat ARDS (pulmonary) | Intratracheal | 1.81 | < 0.001 |
ENaC-α: epithelial sodium channel alpha subunit; AQP: aquaporin.
Cellular Growth and Proliferation
This compound can promote the growth of certain human airway epithelial cell lines, an effect mediated by the cAMP-dependent activation of the MAP kinase cascade. This proliferative effect was observed in 16-HBE and NCI-H292 cells, but not in A549 cells.
Epigenetic Modifications
Recent studies have highlighted that this compound (albuterol) can induce epigenetic changes, specifically DNA methylation, in airway epithelial cells. An epigenome-wide association study identified 22 CpG sites with altered methylation following repeated albuterol treatment.
| CpG Site | Associated Gene | Effect of Albuterol |
| cg23032799 | CREB3L1 | Hypomethylation |
| cg00483640 | MYLK4-LINC01600 | Hypomethylation |
| cg05673431 | KSR1 | Hypomethylation |
Hypomethylation at cg10290200 (FLNC) and cg05673431 (KSR1) was associated with increased gene expression of the respective genes. These findings suggest that this compound can induce lasting changes in the gene expression landscape of airway epithelial cells.
Experimental Protocols
The following provides a generalized workflow for investigating the effects of this compound on gene expression in airway epithelial cells, based on methodologies reported in the literature.
Cell Culture and Treatment
-
Cell Lines: Human bronchial epithelial cell lines such as BEAS-2B are commonly used. For studies on alveolar transport, cell lines like A549 may be employed. Primary human bronchial epithelial cells provide a more physiologically relevant model.
-
Culture Conditions: Cells are typically cultured to confluence in appropriate media. For some experiments, cells may be serum-starved prior to treatment to reduce baseline signaling activity.
-
This compound Treatment: Cells are often pre-incubated with this compound (e.g., 10⁻⁶ M for 30 minutes) before the addition of an inflammatory stimulus. The duration of treatment can vary from minutes to several hours or days depending on the endpoint being measured.
Gene Expression Analysis
-
RNA Isolation: Total RNA is extracted from the treated and control cells using standard commercial kits.
-
Reverse Transcription and qPCR: First-strand cDNA is synthesized from the isolated RNA. Quantitative real-time PCR (qPCR) is then performed to measure the mRNA expression of specific target genes.
-
Transcriptome-wide Analysis: For a broader view of gene expression changes, RNA-sequencing or microarray analysis can be performed.
Protein Analysis
-
Western Blotting: To investigate the activation of signaling pathways, Western blotting can be used to detect the phosphorylation of key proteins such as MAP kinases.
-
ELISA: The concentration of secreted proteins, such as IL-6 and IL-8, in the cell culture supernatant can be quantified using enzyme-linked immunosorbent assays (ELISAs).
Conclusion and Future Directions
The interaction of this compound with airway epithelial cells is multifaceted, extending beyond its well-established bronchodilatory effects. This compound can modulate the expression of a wide range of genes involved in inflammation, ion transport, and cell proliferation through the activation of the β2AR and downstream signaling cascades. The ability of this compound to induce epigenetic modifications further suggests that its effects on gene expression may be long-lasting.
For drug development professionals, these findings have several implications. The pro-inflammatory potential of β2-agonists in certain contexts underscores the rationale for combination therapy with corticosteroids, which can counteract these effects. The discovery of this compound's impact on ion channel expression opens avenues for exploring its therapeutic potential in conditions characterized by alveolar fluid imbalance, such as ARDS.
Future research should continue to dissect the nuances of β2AR signaling in airway epithelial cells, including the role of non-canonical pathways and the long-term consequences of epigenetic reprogramming. A deeper understanding of these processes will be critical for optimizing the therapeutic use of this compound and for the development of novel respiratory therapeutics with improved efficacy and safety profiles.
References
The Modulatory Role of Salbutamol in the Attenuation of Inflammatory Mediator Release: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Salbutamol, a short-acting β2-adrenergic receptor agonist, is a cornerstone in the management of bronchoconstrictive disorders. Beyond its well-documented bronchodilatory effects, a substantial body of evidence highlights its capacity to inhibit the release of a wide array of inflammatory mediators from various immune cells. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's anti-inflammatory properties, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development, offering insights into the broader therapeutic potential of β2-adrenergic receptor agonism in inflammatory conditions.
Core Mechanism of Action: β2-Adrenergic Receptor Signaling
This compound exerts its anti-inflammatory effects primarily through its interaction with β2-adrenergic receptors expressed on the surface of various immune cells, including mast cells, macrophages, monocytes, and eosinophils.[1][2][3] The binding of this compound to these G-protein coupled receptors initiates a cascade of intracellular events, the canonical pathway of which is the activation of adenylyl cyclase. This enzyme catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[4][5] The subsequent elevation in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), a key downstream effector that phosphorylates various target proteins, ultimately modulating cellular responses and inhibiting the release of inflammatory mediators.
Inhibition of Inflammatory Mediator Release from Mast Cells
Mast cells are pivotal in the initiation of allergic inflammatory responses through the release of pre-formed and newly synthesized mediators upon activation. This compound has been demonstrated to effectively stabilize mast cells, thereby inhibiting their degranulation.
Inhibition of Histamine and Tryptase
In vivo studies in atopic subjects have shown that intranasal administration of this compound significantly attenuates the release of histamine and tryptase following nasal provocation with adenosine 5'-monophosphate (AMP). Furthermore, in vitro experiments using human lung mast cells have confirmed that this compound inhibits IgE-dependent histamine release.
Inhibition of Cytokines and Prostaglandins
This compound also modulates the release of newly synthesized mediators from mast cells. It has been shown to inhibit the IgE-dependent release of Tumor Necrosis Factor-alpha (TNF-α) from human skin mast cells. Additionally, studies on human lung mast cells have demonstrated that this compound can reduce the synthesis of Prostaglandin D2 (PGD2).
Quantitative Data on Mast Cell Inhibition
| Mediator | Cell Type | Stimulus | This compound Concentration | Inhibition | Reference |
| Histamine | Human Lung Mast Cells | Anti-IgE | 10 µM | ~39% | |
| Prostaglandin D2 (PGD2) | Human Skin | Allergen | 10⁻⁶ M | ~55% | |
| TNF-α | Human Skin Mast Cells | IgE-dependent | 100 nM | 74% | |
| Histamine | Human Basophils | Allergen | 8 x 10⁻⁶ M | Significant Inhibition | |
| Tryptase | Human (in vivo) | AMP Nasal Challenge | 5 mg/mL (intranasal) | Significant Attenuation |
Modulation of Macrophage and Monocyte Function
Macrophages and monocytes are key players in both innate and adaptive immunity, producing a range of pro-inflammatory cytokines in response to stimuli such as lipopolysaccharide (LPS).
Inhibition of Pro-inflammatory Cytokines
This compound has been shown to significantly inhibit the LPS-induced release of TNF-α and Interleukin-6 (IL-6) from rat peritoneal macrophages. Studies on human monocytes have yielded similar results, with this compound demonstrating a concentration-dependent inhibition of LPS-induced TNF-α release. Interestingly, in some experimental settings, while inhibiting TNF-α, this compound has been observed to enhance the release of IL-6.
Signaling Pathways in Macrophages
The inhibitory effects of this compound in macrophages are linked to the cAMP-PKA pathway, which can suppress the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the Extracellular signal-Regulated Kinase (ERK). By inhibiting ERK phosphorylation, this compound curtails the downstream signaling that leads to the production of inflammatory cytokines. Furthermore, β2-adrenergic receptor activation can also lead to the upregulation of Mitogen-activated protein kinase Phosphatase-1 (MKP-1), which in turn inhibits p38 MAPK phosphorylation, contributing to the anti-inflammatory effect.
Quantitative Data on Macrophage/Monocyte Inhibition
| Mediator | Cell Type | Stimulus | This compound IC50 | Maximal Inhibition | Reference |
| TNF-α | Human Monocytes | LPS | 31.6 nM (17.3-52.2, 95% CI) | ~46% | |
| TNF-α | Human Monocytes | LPS | ≥ 0.1 µM (significant inhibition) | Not specified | |
| IL-6 | Rat Peritoneal Macrophages | LPS | Not specified | Significant Inhibition (P < 0.05) | |
| iNOS | Rat Peritoneal Macrophages | LPS | Not specified | Significant Inhibition (P < 0.05) |
Effects on Eosinophil and Leukotriene Activity
Eosinophils are prominent effector cells in allergic inflammation and asthma. This compound has demonstrated varied effects on eosinophil function. While some studies show that this compound has no significant effect on IL-5 and PAF-induced eosinophil adherence, others suggest it can inhibit the release of certain mediators. Interestingly, regular this compound use has been associated with an increase in CXCL8 (IL-8) responses in the airways of asthmatics, which may be linked to airway eosinophilia.
This compound has also been shown to inhibit the synthesis of cysteinyl-leukotrienes, such as leukotriene D4 (LTD4), in response to hyperpnea challenge in guinea pigs. This suggests a broader anti-inflammatory profile that includes the modulation of lipid mediators.
Experimental Protocols
Mast Cell Degranulation Assay (In Vivo)
-
Objective: To assess the effect of this compound on mast cell degranulation in human subjects.
-
Methodology:
-
Nine atopic subjects were enrolled in a double-blind, crossover study.
-
Subjects received either placebo or intranasal this compound (5 mg/mL).
-
15 minutes after treatment, an adenosine 5'-monophosphate (AMP) nasal provocation was performed.
-
Nasal lavage was collected at baseline and at 3, 5, 15, and 30 minutes post-challenge.
-
Concentrations of histamine and tryptase in the nasal lavage fluid were measured to quantify mast cell degranulation.
-
Cytokine Release from Macrophages (In Vitro)
-
Objective: To determine the effect of this compound on LPS-induced cytokine production in macrophages.
-
Methodology:
-
Rat peritoneal macrophages were harvested.
-
Cells were incubated with lipopolysaccharide (LPS) in the presence or absence of this compound.
-
After incubation, the cell culture supernatant was collected.
-
The concentrations of TNF-α and IL-6 in the supernatant were quantified using ELISA.
-
Cell lysates were prepared to measure the expression of iNOS and HO-1 mRNA and protein levels, as well as the phosphorylation of ERK1/2.
-
Concluding Remarks
The evidence presented in this technical guide underscores the significant anti-inflammatory properties of this compound, which extend beyond its primary function as a bronchodilator. By activating the β2-adrenergic receptor-cAMP-PKA signaling pathway, this compound effectively inhibits the release of a broad spectrum of inflammatory mediators from key immune cells. This includes the suppression of histamine, tryptase, and pro-inflammatory cytokines such as TNF-α from mast cells and macrophages. The compilation of quantitative data and detailed experimental protocols provides a valuable resource for researchers investigating the immunomodulatory effects of β2-adrenergic agonists. A deeper understanding of these mechanisms may pave the way for novel therapeutic strategies that leverage the anti-inflammatory potential of this class of drugs in a wider range of inflammatory diseases. Further research is warranted to fully elucidate the context-dependent effects of this compound on different immune cell subsets and to explore the long-term implications of its anti-inflammatory actions in chronic inflammatory conditions.
References
- 1. mdpi.com [mdpi.com]
- 2. Nervous regulation: beta-2-adrenergic signaling in immune homeostasis, cancer immunotherapy, and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. β2-Adrenergic receptors in immunity and inflammation: stressing NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound in the Management of Asthma: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Throughput Quantification of Salbutamol in Human Plasma by HPLC-MS/MS
Abstract
This application note presents a robust and sensitive method for the quantification of salbutamol in human plasma using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The protocol outlines a straightforward sample preparation procedure, optimized chromatographic conditions, and specific mass spectrometric parameters for the accurate determination of this compound concentrations. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and clinical research, offering high selectivity and a wide dynamic range. The method has been validated for selectivity, linearity, accuracy, and precision.
Introduction
This compound is a short-acting β2-adrenergic receptor agonist widely used for the relief of bronchospasm in conditions such as asthma and chronic obstructive pulmonary disease. Accurate measurement of its concentration in plasma is crucial for pharmacokinetic and bioequivalence studies. This document provides a detailed protocol for the quantification of this compound in human plasma using HPLC-MS/MS, a technique that offers superior sensitivity and specificity compared to other analytical methods.
Experimental
Materials and Reagents
-
This compound reference standard
-
This compound-D3 (internal standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
-
Human plasma (drug-free)
Sample Preparation
A protein precipitation method is employed for the extraction of this compound from plasma samples.[1]
-
Allow plasma samples to thaw at room temperature.
-
To 200 µL of plasma, add 400 µL of acetonitrile containing the internal standard (this compound-D3).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the samples at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject an aliquot of the reconstituted sample into the HPLC-MS/MS system.
Alternatively, a solid-phase extraction (SPE) can be utilized for sample cleanup.[2][3][4]
HPLC Conditions
The chromatographic separation is achieved using a C18 reversed-phase column.
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., Inertsil ODS C18, 4.6 mm x 150 mm, 5 µm)[5] |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | Isocratic elution with 10:90 (v/v) of A:B |
| Flow Rate | 0.6 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Run Time | 4 minutes |
Mass Spectrometry Conditions
The analysis is performed on a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.0 kV |
| Desolvation Temperature | 650°C |
| MRM Transitions | This compound: m/z 240.2 → 148.1this compound-D3 (IS): m/z 243.1 → 151.0 |
Results and Discussion
Method Validation
The method was validated for linearity, precision, accuracy, and limit of quantification.
Linearity: The calibration curve was linear over the concentration range of 0.100 to 10.0 ng/mL for this compound in human plasma. The correlation coefficient (r²) was consistently ≥ 0.99.
Precision and Accuracy: The intra- and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations.
| QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| Low | 5.4 - 9% | 4.1 - 9.3% | 95.7 - 104% | 97.7 - 103.4% |
| Medium | < 15% | < 15% | 85 - 115% | 85 - 115% |
| High | < 15% | < 15% | 85 - 115% | 85 - 115% |
Limit of Quantification (LOQ): The lower limit of quantification (LLOQ) for this compound in human plasma was determined to be 0.02 ng/mL.
Conclusion
This application note describes a validated HPLC-MS/MS method for the quantification of this compound in human plasma. The method is sensitive, specific, and reliable, making it a valuable tool for clinical and pharmaceutical research. The simple protein precipitation sample preparation allows for high-throughput analysis.
Experimental Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for this compound quantification in plasma.
Caption: MRM transition logic for this compound detection.
References
Application Note: Development of a Validated HPLC Method for the Quantification of Salbutamol
Introduction
Salbutamol is a short-acting β2-adrenergic receptor agonist used for the relief of bronchospasm in conditions such as asthma and chronic obstructive pulmonary disease.[1] Accurate and reliable quantification of this compound in pharmaceutical formulations is crucial for ensuring product quality and therapeutic efficacy. This application note describes a validated High-Performance Liquid Chromatography (HPLC) method for the determination of this compound, developed in accordance with International Council for Harmonisation (ICH) guidelines.[1]
Chromatographic Conditions
A robust and efficient chromatographic separation was achieved using a reverse-phase HPLC method. The optimized conditions are summarized in the table below.
| Parameter | Value |
| Column | Inertsil ODS-3V (250 x 4.6 mm, 5µm)[2] |
| Mobile Phase | Phosphate Buffer (pH 3.0) : Acetonitrile (55:45 v/v)[2] |
| Flow Rate | 1.0 mL/min[2] |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 225 nm |
| Retention Time | Approximately 2.3 minutes |
Method Validation Summary
The developed HPLC method was rigorously validated to demonstrate its suitability for the intended purpose. The validation parameters and their acceptance criteria are summarized below.
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (Concentration Range) | 0.5-3.0 µg/mL | Correlation Coefficient (r²) ≥ 0.999 |
| Accuracy (% Recovery) | 99.61% - 100.19% | 98.0% - 102.0% |
| Precision (% RSD) | ||
| - Repeatability | < 2% | ≤ 2% |
| - Intermediate Precision | < 2% | ≤ 2% |
| System Suitability | ||
| - Tailing Factor | < 1.5 | ≤ 2.0 |
| - Theoretical Plates | > 2000 | ≥ 2000 |
| Robustness | The method was found to be robust with small, deliberate variations in flow rate and mobile phase composition. | No significant impact on results. |
Experimental Protocols
1. Preparation of Mobile Phase
-
Phosphate Buffer (pH 3.0): Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC grade water to prepare a phosphate buffer. Adjust the pH to 3.0 using phosphoric acid.
-
Mobile Phase: Mix the prepared Phosphate Buffer (pH 3.0) and acetonitrile in a ratio of 55:45 (v/v). Filter the mobile phase through a 0.45 µm membrane filter and degas before use.
2. Preparation of Standard Stock Solution
-
Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a stock solution with a concentration of 20 µg/mL.
-
Sonicate for 30 minutes to ensure complete dissolution.
3. Preparation of Calibration Standards
-
Prepare a series of working standard solutions with concentrations ranging from 0.5 to 3.0 µg/mL by diluting the standard stock solution with the mobile phase.
4. Sample Preparation (for Tablet Formulation)
-
Weigh and finely powder a representative number of tablets.
-
Transfer a quantity of the powder equivalent to one tablet into a 100 mL volumetric flask.
-
Add a minimum volume of methanol, shake for 30 minutes, and sonicate for 20 minutes.
-
Centrifuge the solution at 5000 rpm for 10 minutes.
-
Dilute the supernatant with the mobile phase to obtain a final concentration within the calibration range.
5. System Suitability Test
-
Before starting the analysis, perform a system suitability test by injecting the working standard solution.
-
The system is deemed suitable for analysis if the theoretical plates are not less than 2000, and the tailing factor is not more than 1.5.
6. Data Analysis
-
Construct a calibration curve by plotting the peak area of the calibration standards against their corresponding concentrations.
-
Determine the concentration of this compound in the sample preparations from the calibration curve using linear regression analysis.
Visualizations
Caption: Experimental workflow for HPLC analysis of this compound.
References
Application Notes and Protocols: Salbutamol Dose-Response Curve in Isolated Guinea Pig Trachea
Audience: Researchers, scientists, and drug development professionals.
Introduction: The isolated guinea pig trachea is a classical and robust ex vivo model for studying the pharmacological properties of bronchodilators and contractile agents affecting airway smooth muscle. This document provides detailed protocols for establishing a salbutamol dose-response curve in this model system, along with the underlying signaling pathways and expected quantitative data. This compound, a selective β2-adrenergic receptor agonist, induces relaxation of the airway smooth muscle, making it a cornerstone therapy for asthma and other obstructive airway diseases. Understanding its potency and efficacy in a preclinical setting is crucial for the development of new respiratory therapeutics.
Quantitative Data Summary
The following table summarizes the potency of this compound and other relevant β-adrenergic agonists on isolated guinea pig trachea, as reported in the literature. The potency is expressed as pD2, which is the negative logarithm of the EC50 value (the molar concentration of an agonist that produces 50% of the maximal response).
| Agonist | Pre-contraction Agent | pD2 (-log EC50 M) | Reference |
| This compound | Histamine (10 µM) | 7.50 ± 0.01 | [1] |
| This compound | Carbachol (0.3 µM) | 7.82 ± 0.08 | [2][3] |
| Formoterol | Histamine (10 µM) | 10.52 ± 0.04 | [1] |
| Formoterol | Carbachol (0.3 µM) | 9.32 ± 0.05 | [2] |
| Isoprenaline | Histamine (10 µM) | 7.60 ± 0.01 |
Experimental Protocols
Tissue Preparation: Isolated Guinea Pig Tracheal Rings
This protocol details the dissection and preparation of tracheal rings from guinea pigs for use in an isolated organ bath system.
Materials:
-
Male Hartley guinea pigs (250-700 g)
-
Physiological salt solution (Krebs-Henseleit or Tyrode's solution), pre-gassed with 95% O2 / 5% CO2 and maintained at 37°C.
-
Surgical instruments (scissors, forceps)
-
Petri dish
Protocol:
-
Humanely euthanize a guinea pig via a stunning blow to the head followed by exsanguination.
-
Perform a thoraco-cervicotomy to expose the trachea.
-
Carefully dissect the trachea free from surrounding connective tissue and immerse it immediately in cold, gassed physiological salt solution.
-
Under a dissecting microscope, cut the trachea into rings, each 4-5 mm in length.
-
For some experiments, the epithelium can be removed by gently rubbing the inner surface of the ring with a pair of watchmaker's forceps.
-
The tracheal rings can be used directly, or several rings can be sutured together to form a tracheal chain.
Isolated Organ Bath Assay
This protocol describes the procedure for mounting the tracheal preparations in an organ bath and recording isometric contractions and relaxations.
Materials:
-
Isolated organ bath system (10 mL jacketed baths)
-
Physiological salt solution, maintained at 37°C and gassed with 95% O2 / 5% CO2.
-
Isometric force transducers
-
Data acquisition system
-
Stainless steel hooks or clips
-
Contractile agent (e.g., Histamine or Carbachol)
-
This compound stock solution and dilution series
Protocol:
-
Suspend each tracheal ring or chain in a 10 mL organ bath filled with gassed physiological salt solution at 37°C. One end of the preparation is anchored to a fixed point at the bottom of the bath, while the other is connected to an isometric force transducer.
-
Apply a resting tension of 1.0-1.5 g to each tissue and allow them to equilibrate for at least 60 minutes. During this period, wash the tissues with fresh physiological salt solution every 15 minutes.
-
Induce a sustained contraction of the tracheal smooth muscle by adding a contractile agent. Common choices include histamine (10 µM) or carbachol (0.3 µM). Wait for the contraction to reach a stable plateau.
-
Once a stable contraction is achieved, add this compound cumulatively to the organ bath. Start with a low concentration and increase it in a stepwise manner (e.g., half-log increments) once the response to the previous concentration has stabilized.
-
Record the relaxant response as a percentage of the pre-contraction induced by histamine or carbachol.
-
The data from multiple experiments can be used to construct a dose-response curve and calculate the EC50 value for this compound.
Signaling Pathways and Experimental Workflow
This compound Signaling Pathway in Airway Smooth Muscle
This compound is a β2-adrenergic receptor agonist. Its binding to the β2-adrenergic receptor on airway smooth muscle cells initiates a signaling cascade that leads to muscle relaxation. This process is primarily mediated by the activation of adenylyl cyclase, which increases intracellular levels of cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which in turn phosphorylates several downstream targets, ultimately leading to a decrease in intracellular calcium levels and relaxation of the smooth muscle.
References
- 1. Tracheal relaxing effects and β2 adrenoceptor selectivity of S1319, a novel sponge-derived bronchodilator agent, in isolated guinea-pig tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Salmeterol, formoterol, and this compound in the isolated guinea pig trachea: differences in maximum relaxant effect and potency but not in functional antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Salmeterol, formoterol, and this compound in the isolated guinea pig trachea: differences in maximum relaxant effect and potency but not in functional antagonism - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: In Vitro Salbutamol Efficacy in Human Airway Smooth Muscle Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Salbutamol (also known as albuterol) is a short-acting β2-adrenergic receptor agonist widely used as a bronchodilator for the relief of bronchospasm in conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1][2][3] Its primary therapeutic action is the relaxation of airway smooth muscle (ASM), leading to the widening of the airways.[4][5] Evaluating the efficacy of this compound and novel bronchodilators in a controlled, reproducible environment is crucial for drug discovery and development. In vitro assays using primary human airway smooth muscle (HASM) cells provide a powerful platform to study the molecular mechanisms of action and quantify the physiological responses to bronchodilator compounds.
This document outlines the core principles and detailed protocols for testing the efficacy of this compound in vitro, focusing on its primary mechanism of action and its effects on cell proliferation and intracellular signaling.
Principle and Mechanism of Action
This compound is a selective β2-adrenergic receptor agonist. Its mechanism of action in HASM cells is initiated by binding to β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs). This binding activates the associated stimulatory G-protein (Gs), which in turn activates the enzyme adenylyl cyclase. Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates several downstream targets, resulting in a decrease in intracellular calcium concentrations and the inactivation of myosin light-chain kinase, ultimately causing smooth muscle relaxation and bronchodilation.
Key Efficacy Endpoints & Data
The efficacy of this compound in HASM cells can be quantified by measuring several key endpoints.
Bronchodilatory Effect (cAMP Accumulation)
The most direct measure of this compound's engagement with its target pathway is the quantification of intracellular cAMP. A dose-dependent increase in cAMP is indicative of successful β2-adrenergic receptor activation.
Table 1: this compound-Induced cAMP Accumulation
| Treatment Condition | This compound Concentration | Outcome | Reference |
|---|---|---|---|
| Basal HASM Cells | 100 nM (in IBMX-pretreated cells) | Increased intracellular cAMP levels |
| HASM Co-culture Model | 10⁻⁹ M to 10⁻⁵ M | Concentration-dependent increase in cAMP | |
Anti-proliferative Effects
Airway remodeling in chronic respiratory diseases involves the proliferation of smooth muscle cells. This compound has been shown to inhibit this proliferation, which is a key secondary therapeutic benefit. This effect is also linked to the elevation of intracellular cAMP.
Table 2: Inhibition of Mitogen-Induced HASM Cell Proliferation by this compound
| Mitogen Stimulant | This compound Concentration | % Inhibition of Proliferation (Mean ± SEM) | Reference |
|---|---|---|---|
| Thrombin (0.3 U/ml) | 100 nM | 61.7 ± 6.1% | |
| EGF (300 pM) | 100 nM | 46.9 ± 13.9% | |
| U46619 (100 nM) | 100 nM | 57.6 ± 12.7% |
| Thrombin (0.3 U/ml) | 100 nM | 27.7 ± 2.8% (inhibition of [3H]-leucine incorporation) | |
Modulation of Intracellular Calcium ([Ca²⁺]i)
Relaxation of smooth muscle is functionally achieved by reducing intracellular calcium levels. This compound reduces [Ca²⁺]i by inhibiting influx through voltage-gated channels and enhancing its removal from the cell (efflux). It does not, however, appear to significantly affect calcium release from the sarcoplasmic reticulum (SR).
Table 3: Effect of this compound on Intracellular Calcium ([Ca²⁺]i) Oscillations in ASM Cells
| Agonist | This compound Concentration | Effect on [Ca²⁺]i Oscillations | Reference |
|---|---|---|---|
| Acetylcholine | 1 nM to 1 µM | Concentration-dependent decrease in oscillation frequency |
| Acetylcholine | 1 µM | Complete inhibition of oscillations | |
Induction of Apoptosis
In addition to inhibiting proliferation, this compound can induce apoptosis (programmed cell death) in HASM cells in a time and concentration-dependent manner, further contributing to the control of airway remodeling.
Table 4: Pro-Apoptotic Effect of this compound in HASM Cells
| Treatment | Duration | Key Findings | Reference |
|---|---|---|---|
| This compound (100 µM or 300 µM) | 48 hours | Morphological features of apoptosis observed |
| this compound (100 µM, 300 µM) | Not specified | Significantly increased apoptotic positive rate (TUNEL assay) | |
Experimental Protocols
General Protocol: Human Airway Smooth Muscle (HASM) Cell Culture
-
Source: Obtain primary HASM cells from commercial vendors or through established tissue procurement protocols.
-
Culture Medium: Culture cells in DMEM supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
Passaging: Use cells between passages 4 and 6 for experiments to ensure a stable phenotype.
-
Serum Starvation: Before stimulation experiments, serum-starve the cells (e.g., in DMEM with 0.1% BSA) for 24-48 hours to arrest growth and reduce basal signaling activity.
Protocol 1: cAMP Accumulation Assay
This protocol measures the accumulation of intracellular cAMP in response to this compound treatment.
Methodology:
-
Cell Plating: Seed HASM cells in 24- or 48-well plates and grow to ~80-90% confluence.
-
Serum Starvation: Replace growth medium with serum-free medium and incubate for 24 hours.
-
Pre-treatment: To prevent cAMP degradation, pre-treat cells with a phosphodiesterase (PDE) inhibitor like 3-isobutyl-1-methylxanthine (IBMX) at 100 µM for 30 minutes.
-
Stimulation: Add varying concentrations of this compound (e.g., 10⁻⁹ M to 10⁻⁵ M) and incubate for 15-30 minutes at 37°C.
-
Cell Lysis: Aspirate the medium and lyse the cells using the lysis buffer provided with the cAMP assay kit.
-
Quantification: Measure cAMP levels using a commercially available kit (e.g., ELISA, HTRF) according to the manufacturer's instructions.
-
Data Analysis: Normalize cAMP concentrations to protein content and plot the dose-response curve to determine EC50 values.
Protocol 2: Anti-Proliferation Assay ([³H]-Thymidine Incorporation)
This assay measures the inhibition of DNA synthesis as a marker for cell proliferation.
References
Application Notes and Protocols for Murine Model of Asthma for Salbutamol Efficacy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), inflammation, and remodeling. Murine models of asthma are indispensable tools for understanding the pathophysiology of the disease and for the preclinical evaluation of novel therapeutics. Among the most widely used models are those induced by allergens such as Ovalbumin (OVA) and House Dust Mite (HDM), which recapitulate key features of human allergic asthma. Salbutamol, a short-acting β2-adrenergic receptor agonist, is a cornerstone of reliever therapy in asthma, primarily due to its potent bronchodilator effects.[1] These application notes provide detailed protocols for establishing a murine model of OVA-induced asthma and for assessing the efficacy of this compound in this model.
This compound Signaling Pathway
This compound exerts its therapeutic effect by binding to β2-adrenergic receptors on airway smooth muscle cells.[1] This interaction initiates a signaling cascade that leads to bronchodilation.
Caption: this compound's mechanism of action leading to bronchodilation.
Experimental Workflow
A typical workflow for evaluating the efficacy of this compound in a murine model of asthma involves several key stages, from sensitization and challenge to the final analysis of various endpoints.
Caption: Experimental workflow for this compound efficacy testing.
Detailed Experimental Protocols
Ovalbumin (OVA)-Induced Murine Model of Asthma
This protocol describes the induction of an allergic asthma phenotype in BALB/c mice.
Materials:
-
6-8 week old female BALB/c mice
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (Alum)
-
Sterile phosphate-buffered saline (PBS)
-
Nebulizer
Procedure:
-
Sensitization (Day 0 and 14):
-
Prepare the sensitization solution by emulsifying 20 µg of OVA and 2 mg of alum in 200 µL of sterile PBS per mouse.
-
Administer 200 µL of the OVA/alum suspension via intraperitoneal (i.p.) injection on day 0.
-
Repeat the i.p. injection on day 14 to boost the immune response.
-
-
Allergen Challenge (Days 21-27):
-
From day 21 to day 27, expose the mice to an aerosol of 1% OVA in sterile PBS for 30 minutes daily.
-
Place the mice in a whole-body plethysmography chamber connected to a nebulizer for the challenge.
-
A control group of mice should be challenged with nebulized PBS only.
-
This compound Administration
Materials:
-
This compound sulfate solution
-
Sterile PBS
-
Nebulizer or microsprayer
Procedure:
-
Prepare the desired concentration of this compound in sterile PBS. A typical dose for murine models is in the range of 0.1 to 1 mg/kg.
-
Administer the this compound solution via the desired route, for example, by nebulization for 10-15 minutes, 30 minutes prior to the OVA challenge.
-
The vehicle control group should receive nebulized PBS.
Measurement of Airway Hyperresponsiveness (AHR)
AHR is a key feature of asthma and can be assessed invasively or non-invasively.[2]
Invasive Measurement (Forced Oscillation Technique):
-
24 hours after the final OVA challenge, anesthetize the mouse with an appropriate anesthetic (e.g., ketamine/xylazine).
-
Perform a tracheostomy and cannulate the trachea.
-
Mechanically ventilate the mouse.
-
Measure baseline airway resistance (RI) and dynamic compliance (Cdyn).
-
Expose the mouse to increasing concentrations of nebulized methacholine (e.g., 0, 3.125, 6.25, 12.5, 25, 50 mg/mL).
-
Record RI and Cdyn after each methacholine challenge to assess the level of bronchoconstriction.
Non-Invasive Measurement (Whole-Body Plethysmography):
-
Place conscious, unrestrained mice in the plethysmography chambers.
-
Allow the mice to acclimatize.
-
Record baseline breathing parameters.
-
Expose the mice to increasing concentrations of nebulized methacholine.
-
Measure the enhanced pause (Penh), a dimensionless value that correlates with airway obstruction.[3]
Bronchoalveolar Lavage (BAL) and Cell Analysis
BAL is performed to collect cells and fluid from the airways for the analysis of inflammation.[4]
Procedure:
-
Immediately after AHR measurement, euthanize the mouse.
-
Expose the trachea and insert a cannula.
-
Instill and aspirate 1 mL of ice-cold sterile PBS into the lungs three times.
-
Pool the recovered BAL fluid.
-
Centrifuge the BAL fluid to pellet the cells.
-
Resuspend the cell pellet and perform a total cell count using a hemocytometer.
-
Prepare cytospin slides and stain with a differential stain (e.g., Diff-Quik) to determine the differential cell counts (macrophages, eosinophils, neutrophils, lymphocytes).
Cytokine Analysis of BAL Fluid
The levels of key cytokines in the BAL fluid supernatant can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
Procedure:
-
Use the supernatant collected from the BAL fluid centrifugation.
-
Perform ELISAs for Th2 cytokines such as IL-4, IL-5, and IL-13, and other relevant inflammatory cytokines according to the manufacturer's instructions.
-
Read the absorbance using a microplate reader and calculate the cytokine concentrations based on a standard curve.
Data Presentation
The following tables summarize representative quantitative data on the efficacy of this compound in a rodent model of OVA-induced asthma. The data is based on a study by Naglaa et al. (2021), where this compound was administered in combination with Saffron extract. For the purpose of these application notes, the data for the this compound-treated group is presented.
Table 1: Effect of this compound on Airway Hyperresponsiveness (AHR)
| Treatment Group | Methacholine Concentration (mg/mL) | Airway Resistance (cmH2O·s/mL) |
| Control (No Asthma) | 50 | ~0.5 |
| OVA-Induced Asthma | 50 | ~2.5 |
| OVA + this compound | 50 | ~1.0 |
Note: Data are representative and illustrate the expected trend. Actual values may vary between studies.
Table 2: Effect of this compound on Inflammatory Cell Infiltration in BAL Fluid
| Treatment Group | Total Cells (x10^5) | Macrophages (%) | Eosinophils (%) | Neutrophils (%) | Lymphocytes (%) |
| Control (No Asthma) | 1.2 ± 0.2 | 95 ± 2 | 1 ± 0.5 | 2 ± 1 | 2 ± 1 |
| OVA-Induced Asthma | 8.5 ± 1.1 | 35 ± 4 | 50 ± 5 | 8 ± 2 | 7 ± 2 |
| OVA + this compound | 4.2 ± 0.6 | 60 ± 5 | 25 ± 4 | 5 ± 1 | 10 ± 3 |
Data are presented as mean ± SEM. Based on data from Naglaa et al. (2021).
Table 3: Effect of this compound on Th2 Cytokine Levels in BAL Fluid
| Treatment Group | IL-4 (pg/mL) | IL-13 (pg/mL) |
| Control (No Asthma) | 15 ± 3 | 25 ± 5 |
| OVA-Induced Asthma | 80 ± 9 | 150 ± 15 |
| OVA + this compound | 45 ± 6 | 85 ± 10 |
Data are presented as mean ± SEM. Based on data from Naglaa et al. (2021).
Conclusion
The murine model of OVA-induced asthma is a robust and reproducible platform for evaluating the efficacy of anti-asthma therapeutics like this compound. The protocols outlined in these application notes provide a comprehensive framework for conducting such studies. The presented data demonstrates that this compound is effective in reducing airway hyperresponsiveness, inflammatory cell infiltration, and the levels of key Th2 cytokines in the airways, underscoring its role as a potent bronchodilator and its potential anti-inflammatory effects.
References
- 1. This compound in the Management of Asthma: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Airway mucosal thickening and bronchial hyperresponsiveness induced by inhaled beta 2-agonist in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound-induced increased airway responsiveness to allergen and reduced protection versus methacholine: dose response - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Subcutaneous Administration of Salbutamol via Osmotic Minipumps
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the continuous subcutaneous administration of the β2-adrenergic agonist Salbutamol using osmotic minipumps in preclinical research models. This methodology is particularly valuable for studies investigating the anabolic and therapeutic effects of this compound on skeletal muscle, neuromuscular junction integrity, and overall muscle function. Continuous delivery via osmotic minipumps ensures stable plasma concentrations, avoiding the peaks and troughs associated with bolus injections, thereby providing a more controlled experimental paradigm.
Introduction
This compound, a widely used bronchodilator, has garnered significant interest for its potential repurposing in treating muscle-wasting disorders and improving muscle function.[1][2] Animal and human studies have demonstrated that this compound can induce skeletal muscle hypertrophy, increase protein synthesis, and promote a shift towards fast-twitch muscle fibers.[2][3][4] The primary mechanism of action involves the stimulation of β2-adrenoceptors on skeletal muscle, which activates downstream signaling pathways, notably the cAMP-PKA and Akt pathways, leading to increased protein synthesis and reduced protein degradation.
Continuous subcutaneous infusion using osmotic minipumps is a refined method for administering this compound in animal models, offering sustained drug delivery for periods ranging from days to several weeks. This approach is ideal for investigating the chronic effects of this compound on muscle physiology and pathology.
Key Applications
-
Investigating Muscle Hypertrophy and Anabolism: Elucidating the long-term effects of sustained this compound exposure on muscle mass, fiber size, and protein turnover rates.
-
Neuromuscular Disorders Research: Assessing the therapeutic potential of this compound in models of congenital myasthenic syndromes, muscular dystrophies, and other neuromuscular diseases where neuromuscular junction integrity is compromised.
-
Muscle Atrophy and Cachexia Models: Evaluating the efficacy of this compound in preventing or reversing muscle wasting associated with conditions such as denervation, immobilization, and chronic diseases.
-
Metabolic Studies: Examining the impact of chronic β2-adrenergic stimulation on whole-body and muscle-specific metabolism.
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the effects of this compound on skeletal muscle.
Table 1: Effects of Continuous Subcutaneous this compound Infusion on Skeletal Muscle in Mice
| Parameter | Animal Model | Treatment Group | Dosage | Duration | Outcome | Reference |
| Neuromuscular Junction (NMJ) Fragmentation | Col6a1-/- Mouse | This compound | 8 mg/kg/day | 28 days | Significant reduction in NMJ fragmentation compared to vehicle-treated controls. | |
| Muscle Fiber Composition (Tibialis Anterior) | Col6a1-/- Mouse | This compound | 8 mg/kg/day | 28 days | Significant increase in the area of SDH-positive (oxidative) fibers. | |
| In Vivo Muscle Force (Gastrocnemius) | Col6a1-/- Mouse | This compound | 8 mg/kg/day | 28 days | Significant improvement in absolute and normalized muscle force at various stimulation frequencies. | |
| Body Weight | Col6a1-/- Mouse | This compound | 4 and 8 mg/kg/day | 28 days | Progressive increase in body weight over the 4-week treatment period. | |
| Muscle Protein Synthesis (Fractional Synthesis Rate) | Immobilized Mouse | This compound | 1 mg/kg/day | 14 days | Increased cumulative muscle protein synthesis. | |
| Lean Body Mass | Immobilized Mouse | This compound | 1 mg/kg/day | 14 days | Ameliorated the loss of lean body mass. |
Table 2: Effects of Other Routes of this compound Administration on Skeletal Muscle in Rodents
| Parameter | Animal Model | Administration Route | Dosage | Duration | Outcome | Reference |
| Muscle Mass (Soleus, Gastrocnemius, Plantaris) | Wistar Rat | Oral | 3 mg/kg, twice daily | 90 days | Marked increase in the size of leg muscles. | |
| Lean Muscle Mass | Sprague Dawley Rat | Oral | 6 mg/kg/day | 4 weeks | Significant increase in lean muscle mass. | |
| Muscle Fiber Cross-Sectional Area (Soleus) | Wistar Rat | Intraperitoneal Injection | 0.3 mg/kg, twice daily | 14 days | Hypertrophy of all muscle fiber types. | |
| Muscle Fiber Type (Soleus) | Wistar Rat | Intraperitoneal Injection | 0.3 mg/kg, twice daily | 14 days | Increased percentage of type II fibers. | |
| Grip Strength | Sprague Dawley Rat | Oral | 6 mg/kg/day | 4 weeks | Significant improvement in muscle grip strength. |
Experimental Protocols
Protocol for Preparation of this compound Solution for Osmotic Minipumps
Materials:
-
This compound sulfate
-
Sterile, pyrogen-free vehicle (e.g., 0.9% saline)
-
Sterile test tubes or vials
-
Sterile syringe filters (0.22 µm)
-
Sterile syringes and needles
-
Laminar flow hood
Procedure:
-
Calculate the required concentration: Determine the desired daily dose of this compound (e.g., 4 or 8 mg/kg/day). Use the following formula to calculate the required concentration of the this compound solution, taking into account the specific pumping rate and reservoir volume of the chosen osmotic minipump model:
-
Concentration (mg/mL) = (Dose (mg/kg/day) x Animal Weight (kg)) / (Pumping Rate (mL/day))
-
-
Dissolve this compound: Under sterile conditions in a laminar flow hood, dissolve the calculated amount of this compound sulfate in the appropriate volume of sterile vehicle. Ensure complete dissolution.
-
Sterile Filtration: Draw the this compound solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a sterile vial. This step is crucial to prevent contamination and potential clogging of the osmotic minipump.
-
Storage: Store the sterile this compound solution at an appropriate temperature (as determined by stability studies) until ready for pump filling.
Protocol for Filling and Priming of Osmotic Minipumps
Materials:
-
Prepared sterile this compound solution
-
Osmotic minipumps (e.g., Alzet®)
-
Sterile filling tube (provided with the pumps)
-
Sterile syringes
-
Sterile beaker with 0.9% saline
-
Incubator at 37°C
Procedure:
-
Pump Filling: In a laminar flow hood, attach a sterile filling tube to a sterile syringe filled with the this compound solution. Hold the osmotic minipump upright and insert the filling tube into the pump's opening until it reaches the bottom. Slowly inject the solution until the pump reservoir is completely full. A small amount of overflow indicates a full pump.
-
Flow Moderator Insertion: Carefully insert the flow moderator into the pump opening until it is flush with the pump body.
-
Priming: For immediate onset of administration, it is recommended to prime the pumps. Place the filled pumps in a sterile beaker containing 0.9% saline at 37°C for at least 4-6 hours (or as specified by the manufacturer for the specific pump model) prior to implantation. This allows the pump to begin pumping at a steady rate before it is implanted.
Protocol for Subcutaneous Implantation of Osmotic Minipumps in Rodents
Materials:
-
Anesthetic (e.g., isoflurane)
-
Animal clippers
-
Antiseptic solution (e.g., povidone-iodine or chlorhexidine)
-
Sterile surgical instruments (scalpel, forceps, scissors)
-
Suture material or wound clips
-
Warming pad
-
Analgesics
Procedure:
-
Anesthesia and Preparation: Anesthetize the animal using an appropriate method (e.g., isoflurane inhalation). Once anesthetized, shave the fur from the dorsal mid-scapular region. Cleanse the surgical site with an antiseptic solution.
-
Incision: Make a small transverse or longitudinal incision (approximately 1 cm) through the skin in the prepared area.
-
Subcutaneous Pocket Formation: Using blunt dissection with a hemostat or forceps, create a subcutaneous pocket large enough to accommodate the osmotic minipump. The pocket should be created by gently spreading the subcutaneous tissue.
-
Pump Implantation: Insert the primed osmotic minipump into the subcutaneous pocket, with the delivery portal pointing away from the incision.
-
Wound Closure: Close the incision using wound clips or sutures. A two-layer closure is recommended for rats.
-
Post-operative Care: Administer analgesics as per your institution's animal care guidelines. Monitor the animal during recovery on a warming pad until it is fully ambulatory. Check the incision site daily for signs of infection or complications.
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway in Skeletal Muscle
Caption: this compound signaling pathway in skeletal muscle.
Experimental Workflow for Subcutaneous this compound Administration via Osmotic Minipump
Caption: Experimental workflow for osmotic minipump implantation.
References
- 1. mdpi.com [mdpi.com]
- 2. scielo.br [scielo.br]
- 3. Effect of this compound on innervated and denervated rat soleus muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Beta2‐adrenoceptor agonist this compound increases protein turnover rates and alters signalling in skeletal muscle after resistance exercise in young men - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Salbutamol Stability Testing in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salbutamol (also known as albuterol) is a short-acting β2-adrenergic receptor agonist widely used in the management of bronchospasm associated with asthma and chronic obstructive pulmonary disease (COPD).[1][2] The efficacy and safety of pharmaceutical formulations containing this compound are critically dependent on its stability. In aqueous solutions, this compound can undergo degradation, leading to a loss of potency and the formation of potentially harmful degradation products. Therefore, thorough stability testing of this compound in aqueous solutions is a crucial aspect of research, formulation development, and quality control.
These application notes provide a comprehensive overview of the factors influencing this compound stability in aqueous solutions and detailed protocols for conducting stability studies.
Factors Influencing this compound Stability in Aqueous Solutions
Several factors can impact the stability of this compound in aqueous environments. Understanding these factors is essential for designing stable formulations and for the accurate interpretation of stability data.
-
pH: The pH of the aqueous solution is a critical determinant of this compound stability. This compound exhibits its maximum stability in the pH range of 3 to 4.[3][4] The degradation rate increases in more acidic or alkaline conditions, with a region of minimum stability observed around pH 9.[3]
-
Oxygen: The degradation of this compound is sensitive to the presence of oxygen. Studies have shown that bubbling oxygen through a this compound solution accelerates its degradation.
-
Temperature: As with most chemical reactions, the degradation of this compound is temperature-dependent. Elevated temperatures accelerate the degradation process.
-
Light: Exposure to light can induce the degradation of this compound, leading to the formation of multiple degradation products. Therefore, this compound solutions should be protected from light during storage and handling.
-
Concentration: The rate of this compound breakdown has been shown to increase with higher drug concentrations.
-
Excipients: The presence of other substances in the formulation can affect this compound stability. For instance, some buffer salts like phosphate can accelerate degradation, while acetate may have a stabilizing effect. Sugars such as glucose and fructose can also increase the degradation rate, particularly at acidic pH.
This compound Signaling Pathway
This compound exerts its therapeutic effect by binding to β2-adrenergic receptors on the surface of airway smooth muscle cells. This interaction initiates a signaling cascade that leads to bronchodilation.
Diagram of the this compound signaling pathway leading to bronchodilation.
Experimental Protocols for Stability Testing
The following protocols outline a comprehensive approach to assessing the stability of this compound in aqueous solutions.
Experimental Workflow for this compound Stability Testing
A typical experimental workflow for this compound stability testing.
Protocol 1: Preparation of this compound Aqueous Solutions
Materials:
-
This compound sulfate reference standard
-
High-purity water (e.g., Milli-Q or equivalent)
-
Volumetric flasks
-
Pipettes
-
pH meter
-
Appropriate buffers (e.g., acetate, phosphate) or acids/bases for pH adjustment (e.g., sulfuric acid, sodium hydroxide)
Procedure:
-
Accurately weigh a predetermined amount of this compound sulfate reference standard.
-
Dissolve the standard in a known volume of high-purity water in a volumetric flask.
-
For pH-dependent stability studies, prepare a series of solutions and adjust the pH of each to the desired level using appropriate buffers or pH-adjusting solutions. It is recommended to test a range of pH values, including those where this compound is known to be most stable (pH 3-4) and least stable (around pH 9).
-
For studies on the effect of excipients, add the desired excipients to the solutions at the required concentrations.
-
Ensure all solutions are adequately mixed and homogenous.
Protocol 2: Stability-Indicating HPLC Method
A stability-indicating analytical method is crucial to separate the intact drug from its degradation products. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.
Instrumentation and Conditions (Example):
-
HPLC System: A system equipped with a UV detector, pump, autosampler, and column oven.
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is often suitable.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% w/v ammonium acetate) and an organic solvent (e.g., methanol) is commonly used. An example mobile phase composition is a 75:25 ratio of ammonium acetate buffer to methanol.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: 276 nm or 278 nm are commonly used for this compound.
-
Column Temperature: Maintained at a constant temperature, for example, 35°C.
Procedure:
-
Prepare a standard solution of this compound sulfate of known concentration.
-
Inject the standard solution into the HPLC system to determine the retention time and peak area of the intact this compound.
-
Inject the samples from the stability study at each time point.
-
Quantify the amount of remaining this compound by comparing the peak area of the sample to that of the standard.
-
Monitor for the appearance of new peaks, which indicate the formation of degradation products.
Protocol 3: Forced Degradation Studies
Forced degradation studies are performed to identify potential degradation pathways and to confirm that the analytical method is stability-indicating.
Procedure:
-
Acid Hydrolysis: Treat a this compound solution with an acid (e.g., 0.1 M HCl) and heat (e.g., at 70°C for 1 hour).
-
Alkaline Hydrolysis: Treat a this compound solution with a base (e.g., 0.1 M NaOH) and heat.
-
Oxidative Degradation: Treat a this compound solution with an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Degradation: Store a this compound solution at an elevated temperature (e.g., 70°C).
-
Photodegradation: Expose a this compound solution to a light source (e.g., a xenon lamp or UV light).
-
Analyze the stressed samples using the stability-indicating HPLC method to observe the degradation of this compound and the formation of degradation products.
Data Presentation
The quantitative data from stability studies should be summarized in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Effect of pH on this compound Stability
| pH | Storage Temperature (°C) | Initial Concentration (mg/mL) | Concentration after X days (mg/mL) | % Degradation |
| 3.0 | 60 | 2.5 | - | - |
| 4.0 | 60 | 2.5 | - | - |
| 5.0 | 60 | 2.5 | - | - |
| 6.0 | 60 | 2.5 | - | - |
| 9.0 | 60 | 2.5 | - | - |
| 10.0 | 60 | 2.5 | - | - |
| Note: This table is a template. The actual data will depend on the specific experimental conditions and duration. |
Table 2: Summary of Forced Degradation Studies
| Stress Condition | Reagent | Duration | Temperature (°C) | % Degradation of this compound | Number of Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | 1 hour | 70 | - | - |
| Alkaline Hydrolysis | 0.1 M NaOH | 1 hour | 70 | - | - |
| Oxidation | 3% H₂O₂ | 24 hours | Room Temp | - | - |
| Thermal | - | 7 days | 70 | - | - |
| Photolytic | UV/Xenon Lamp | 24 hours | Room Temp | - | - |
| Note: This table is a template. The extent of degradation will vary based on the specific conditions. |
Conclusion
The stability of this compound in aqueous solutions is a multifaceted issue influenced by pH, oxygen, temperature, light, and the presence of other chemical entities. A systematic approach to stability testing, employing robust experimental protocols and stability-indicating analytical methods, is essential for ensuring the quality, safety, and efficacy of this compound-containing pharmaceutical products. The application notes and protocols provided herein offer a framework for researchers and drug development professionals to conduct comprehensive stability studies of this compound in aqueous solutions.
References
Application Notes and Protocols for Salbutamol Challenge in Clinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salbutamol, also known as albuterol, is a short-acting β2-adrenergic receptor agonist widely used in the treatment of bronchospasm in conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] In clinical research, a this compound challenge test is a valuable tool to assess airway reversibility, diagnose and differentiate respiratory diseases, and evaluate the efficacy of new therapeutic agents. This document provides a detailed protocol for conducting a this compound challenge, outlines the underlying signaling pathway, and presents key quantitative data from relevant studies.
Signaling Pathway of this compound
This compound exerts its therapeutic effect by binding to β2-adrenergic receptors on the surface of airway smooth muscle cells.[2][3] This interaction triggers a cascade of intracellular events, leading to smooth muscle relaxation and bronchodilation. The binding of this compound to the β2-adrenergic receptor activates a stimulatory G protein (Gs).[1] The activated Gs protein, in turn, stimulates the enzyme adenylyl cyclase, which catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). Elevated intracellular cAMP levels lead to the activation of protein kinase A (PKA). PKA then phosphorylates various target proteins, resulting in a decrease in intracellular calcium concentrations and the inactivation of myosin light-chain kinase, ultimately leading to smooth muscle relaxation and bronchodilation.
Caption: this compound Signaling Pathway.
Experimental Protocol: this compound Reversibility Test
This protocol describes a standardized method for assessing airway reversibility using an inhaled this compound challenge.
1. Patient Selection and Preparation:
-
Inclusion Criteria: Patients with a suspected or confirmed diagnosis of obstructive lung disease (e.g., asthma, COPD).
-
Exclusion Criteria: Known hypersensitivity to this compound, recent respiratory tract infection, or conditions that may be aggravated by β2-agonists (e.g., certain cardiovascular diseases). Patients should also not have contraindications for performing spirometry.
-
Medication Washout: Withhold short-acting bronchodilators for at least 8 hours, long-acting β2-agonists for 24-48 hours, and inhaled corticosteroids on the day of the test, as per study-specific requirements.
-
Abstinence: Patients should avoid smoking, vigorous exercise, and caffeine for at least 6 hours before the test.
2. Baseline Measurements:
-
Perform baseline spirometry to measure Forced Expiratory Volume in 1 second (FEV1) and Forced Vital Capacity (FVC). The measurements should be repeatable and meet acceptability criteria as per American Thoracic Society (ATS)/European Respiratory Society (ERS) guidelines.
3. This compound Administration:
-
Administer 200-400 micrograms of this compound via a pressurized metered-dose inhaler (pMDI) with a spacer device to ensure optimal drug delivery. Alternatively, a nebulizer can be used, though this may lead to higher systemic absorption and more pronounced side effects.
4. Post-Bronchodilator Measurements:
-
Wait for 10-15 minutes after this compound administration.
-
Repeat spirometry to measure post-bronchodilator FEV1 and FVC.
5. Interpretation of Results:
-
A significant bronchodilator response, indicative of reversible airflow obstruction, is typically defined as an increase in FEV1 of ≥12% and ≥200 mL from the baseline value.
Experimental Workflow
Caption: this compound Challenge Experimental Workflow.
Quantitative Data Summary
The following tables summarize quantitative data from clinical research involving this compound challenges.
Table 1: Bronchodilator Response to this compound (400 µg) in COPD and Asthma Patients
| Parameter | COPD | Asthma |
| Post-Bronchodilator FEV1 (% predicted) | 63 (1.5) | 75 (2.1) |
| Change from Initial FEV1 (%) | 13 (3) | 27 (3) |
| Absolute Change in FEV1 (L) | 0.185 (0.04) | 0.445 (0.03) |
| Data are presented as mean (standard error). Adapted from a study comparing bronchodilator responses in patients with stable, moderate to severe COPD and asthma. |
Table 2: Systemic Effects of Inhaled this compound
| Parameter | Change from Baseline | Notes |
| Heart Rate | Increase of up to 28% with oral administration and 23% with inhaled administration. | Tachycardia is a common side effect. |
| Serum Potassium | Decrease | High doses can cause hypokalemia. Intravenous infusion of 10 µ g/min led to an average fall from 3.99 to 3.10 mmol/l. |
| Blood Pressure | Can cause an increase in systolic blood pressure and a decrease in diastolic blood pressure. | |
| These effects are generally dose-dependent and more pronounced with systemic administration (oral or intravenous) compared to inhalation. |
Conclusion
The this compound challenge is a fundamental procedure in respiratory clinical research. A standardized protocol, as outlined in these application notes, is crucial for obtaining reliable and reproducible data. Understanding the underlying signaling pathway and being aware of the potential systemic effects are essential for the safe and effective application of this test in evaluating new and existing therapies for obstructive lung diseases.
References
Application Notes and Protocols for In Vivo Imaging of Salbutamol in Rodent Lung Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo imaging of Salbutamol in rodent lung models. The following sections detail the underlying signaling pathways, experimental protocols for drug administration and imaging, and quantitative data from relevant studies. This document is intended to serve as a practical resource for researchers investigating the pharmacokinetics, pharmacodynamics, and therapeutic effects of this compound in the lungs.
Introduction
This compound, a short-acting β2-adrenergic receptor agonist, is a cornerstone in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Understanding its delivery, distribution, and mechanism of action at the cellular level within the lung is crucial for the development of more effective inhalation therapies. In vivo imaging in rodent models provides a powerful platform for these investigations, allowing for real-time visualization and quantification of drug effects in a living organism.
This document outlines protocols for both the administration of this compound to rodent lungs and subsequent in vivo imaging, with a focus on fluorescence-based techniques. While the direct fluorescence imaging of this compound is contingent on the availability of suitable fluorescently-labeled probes, the methodologies described herein for animal preparation, drug delivery, and lung imaging are broadly applicable. Furthermore, alternative imaging strategies, such as the use of fluorescent reporters for downstream signaling events, are discussed.
This compound Signaling Pathway in the Lung
This compound exerts its therapeutic effects primarily through the activation of β2-adrenergic receptors (β2AR) on airway smooth muscle and epithelial cells.[1][2][3] The binding of this compound to β2AR initiates a signaling cascade that leads to bronchodilation and other cellular responses.
The canonical signaling pathway involves the coupling of the activated β2AR to a stimulatory G protein (Gs).[1][2] This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased intracellular cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, resulting in the relaxation of airway smooth muscle.
In addition to the canonical Gs-mediated pathway, β2ARs can also signal through a β-arrestin-mediated pathway. Following agonist binding, the receptor is phosphorylated by G protein-coupled receptor kinases (GRKs), which promotes the binding of β-arrestin. This uncouples the receptor from Gs, leading to desensitization, and can also initiate G protein-independent signaling cascades.
Quantitative Data from In Vivo Rodent Studies
Quantitative analysis of this compound's distribution and effects in the lungs is critical for understanding its therapeutic efficacy. While direct fluorescence quantification in vivo is challenging, data from radiolabeling studies provide valuable insights into lung deposition.
| Study Parameter | Animal Model | Administration Route | Key Findings | Reference |
| Lung Deposition | Rat | Inhalation (Nebulizer) | Higher deposition in central vs. peripheral airways. | |
| Biodistribution | Mouse | Oral | This compound distributes to lung tissue, with higher concentrations in other organs like the liver and kidneys. | |
| Ciliary Beat Frequency | Mouse | Inhalation | This compound significantly increases ciliary beat frequency in a dose-dependent manner. | |
| Transepithelial Potential Difference | Mouse | Inhalation | This compound increases the transepithelial potential difference in a model of allergic pulmonary inflammation. |
Experimental Protocols
Protocol 1: Intratracheal Instillation of this compound in Mice
This protocol describes the direct delivery of this compound solution into the lungs of an anesthetized mouse. This method ensures accurate dosing to the lower respiratory tract.
Materials:
-
This compound solution (sterile, appropriate concentration)
-
Anesthetic cocktail (e.g., Ketamine/Xylazine)
-
Surgical board or restraining stand
-
Fiber optic light source
-
Forceps and small scissors
-
1 mL syringe with a 30-gauge needle or a specialized intratracheal instillation device
-
Suture material
Procedure:
-
Anesthesia: Anesthetize the mouse via intraperitoneal injection of the anesthetic cocktail. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
Positioning: Place the anesthetized mouse in a supine position on a sloped surgical board. The head should be tilted back to straighten the trachea.
-
Surgical Exposure: Make a small midline incision in the skin over the neck to expose the underlying salivary glands and muscles. Gently retract the muscles to visualize the trachea.
-
Intubation: Using a fiber optic light source to illuminate the glottis, carefully insert a 30-gauge needle or a specialized catheter between the vocal cords and into the trachea.
-
Instillation: Administer the this compound solution (typically 30-50 µL for a 20-25 g mouse) directly into the trachea. A small bolus of air (e.g., 100 µL) can be used to ensure the solution reaches the distal airways.
-
Closure and Recovery: Remove the needle/catheter and suture the skin incision. Place the mouse on a warming pad and monitor until it recovers from anesthesia.
Protocol 2: In Vivo Two-Photon Microscopy of the Mouse Lung
This protocol outlines the procedure for imaging the lung of a live, anesthetized mouse using two-photon microscopy. This technique allows for deep-tissue imaging with reduced phototoxicity.
Materials:
-
Anesthetized mouse (prepared as in Protocol 1, with intratracheal administration of a fluorescent probe if applicable)
-
Two-photon microscope with a water-immersion objective
-
Heated microscope stage
-
Thoracic suction window for lung stabilization
-
Mechanical ventilator
Procedure:
-
Animal Preparation: Anesthetize the mouse and perform a tracheotomy for connection to a mechanical ventilator.
-
Surgical Exposure: Make an incision in the thoracic cavity to expose the lung.
-
Lung Stabilization: Attach a thoracic suction window to the surface of the lung. Gentle suction will immobilize a small area of the lung for imaging, minimizing motion artifacts from breathing.
-
Imaging:
-
Place the mouse on the heated microscope stage.
-
Apply a drop of saline or water to the lung surface and lower the water-immersion objective.
-
Use the appropriate laser wavelength to excite the fluorophore of interest. For imaging downstream effects, genetically encoded reporters for cAMP (e.g., Pink Flamindo) can be used.
-
Acquire images and time-lapse series to visualize the distribution of the fluorescent signal and dynamic cellular processes.
-
-
Image Analysis: Use image analysis software to quantify fluorescence intensity in different regions of the lung, track cell movement, or measure changes in reporter fluorescence over time.
Considerations for Fluorescent Probes
-
Synthesize a custom probe: This involves conjugating a suitable fluorophore to the this compound molecule without disrupting its binding to the β2AR.
-
Use fluorescently labeled antagonists: While not ideal for studying agonist-specific effects, fluorescent antagonists can be used to visualize the distribution of β2ARs.
-
Image downstream signaling events: An alternative approach is to use genetically encoded fluorescent reporters to visualize the downstream effects of this compound, such as changes in intracellular cAMP levels. This method circumvents the need for a labeled drug.
Conclusion
In vivo imaging of this compound in rodent lung models is a powerful tool for elucidating its therapeutic mechanisms and improving drug delivery systems. The protocols and information provided in these application notes offer a foundation for researchers to design and execute such studies. While the development of a suitable fluorescent this compound probe remains a key challenge, the experimental workflows for drug administration and advanced microscopy techniques described here are robust and adaptable. By combining these methods with innovative approaches, such as the use of downstream signaling reporters, researchers can continue to advance our understanding of this critical respiratory medication.
References
Application Notes and Protocols for the Determination of Plasma Salbutamol using High-Performance Liquid Chromatography with Amperometric Detection
These application notes provide a detailed protocol for the quantitative analysis of salbutamol in human plasma using High-Performance Liquid Chromatography with Amperometric Detection (HPLC-AD). This method is highly sensitive and specific, making it suitable for pharmacokinetic studies, therapeutic drug monitoring, and clinical research.
Principle
This compound, a selective β2-adrenergic receptor agonist, contains an electroactive phenolic hydroxyl group that can be readily oxidized. This property allows for its sensitive detection using an amperometric detector. The method involves the extraction of this compound from plasma, followed by separation using reversed-phase HPLC. The eluting this compound is then detected by an electrochemical detector poised at a specific oxidation potential. The resulting current is directly proportional to the concentration of this compound in the sample.
Experimental Protocols
A detailed methodology for the analysis of plasma this compound is provided below, based on established and validated procedures.[1][2]
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a common and effective method for extracting this compound from plasma and minimizing matrix effects.[1]
-
Materials:
-
Procedure:
-
Plasma Separation: Centrifuge whole blood samples at 3000 x g to obtain plasma. Plasma can be stored at -20°C for up to one month.
-
Cartridge Conditioning: Pre-treat the SPE cartridge by washing with 1 mL of 0.5% acetic acid-methanol solution, followed by 2 mL of 1% acetic acid.
-
Sample Loading: Apply 1 mL of the plasma sample to the conditioned cartridge at a flow rate of approximately 0.5–1.0 mL/min.
-
Washing: Dry the column under high vacuum and then wash with 2 mL of 1% acetic acid to remove interfering substances.
-
Elution: Elute the this compound from the cartridge. The specific elution solvent will depend on the type of SPE cartridge used (e.g., for C18, a mixture of water and acetonitrile can be used).
-
Evaporation and Reconstitution: Evaporate the resulting eluate to dryness under a stream of nitrogen. Reconstitute the residue in a known volume of the HPLC mobile phase (e.g., 250 µL) before injection.
-
Chromatographic Conditions
-
HPLC System: An isocratic HPLC system equipped with a pump, injector, and an amperometric or coulometric detector.
-
Column: A reversed-phase C18 column, such as an ODS Hypersil (150 x 4.6 mm i.d., 5 µm), is recommended. A guard column is also advised to protect the analytical column.
-
Mobile Phase: A commonly used mobile phase is a mixture of 30 mM sodium dihydrogen phosphate and 30 mM triethylamine, adjusted to pH 6.0 with 20% phosphoric acid, mixed with methanol in a 90:10 (v/v) ratio.
-
Flow Rate: A constant flow rate of 1.0 mL/min is typically used.
-
Injection Volume: 20 µL of the reconstituted sample is injected into the HPLC system.
Amperometric Detection
-
Detector: An amperometric detector with a glassy carbon electrode or a coulometric electrode array system can be used. Coulometric electrodes offer a larger surface area, which can provide enhanced sensitivity and are less prone to fouling.
-
Potential: The electrode potential should be optimized for this compound detection. For a coulometric array, potentials can be set at incremental values, for example, 300, 400, 550, and 650 mV. For a single glassy carbon electrode, a potential of +700 mV has been used.
Data Presentation
The following tables summarize the quantitative data from various studies on the HPLC-AD analysis of this compound in plasma.
Table 1: Chromatographic and Detection Parameters
| Parameter | Value | Reference |
| Retention Time (this compound) | ~4.3 min | |
| Retention Time (Internal Standard - Paracetamol) | ~5.1 min | |
| Limit of Detection (LOD) | 0.5 ng/mL | |
| Limit of Quantification (LOQ) | 0.4 ng/mL (from serum) | |
| Linearity Range | 0.5 to 32 µg/L |
Table 2: Method Validation Parameters
| Parameter | Value | Reference |
| Recovery | 96% - 107% | |
| Precision (Intra-day RSD) | < 5% | |
| Precision (Inter-day RSD) | < 8% | |
| Inter-assay CV (2.0 ng/mL) | 7.3% | |
| Inter-assay CV (6.0 ng/mL) | 7.2% | |
| Inter-assay CV (20.0 ng/mL) | 8.5% |
Visualizations
Experimental Workflow for Plasma this compound Analysis
Caption: Workflow for HPLC-AD analysis of plasma this compound.
Logical Relationship of Key Method Components
Caption: Key components for successful this compound analysis.
References
Application Note: Ion Pair Liquid Chromatography for the Simultaneous Quantification of Theophylline and Salbutamol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Theophylline, a methylxanthine derivative, and Salbutamol, a short-acting β2-adrenergic receptor agonist, are bronchodilators commonly used in combination for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The synergistic effect of these two drugs necessitates a reliable and efficient analytical method for their simultaneous quantification in pharmaceutical formulations and biological matrices. Ion pair liquid chromatography (IP-LC) offers a robust solution for the analysis of these polar and ionizable compounds. This application note details a validated IP-LC method for the simultaneous determination of Theophylline and this compound, providing a comprehensive protocol and performance data.
Principle of Ion Pair Chromatography
Ion pair chromatography is a form of reverse-phase chromatography that enables the separation of ionic and highly polar compounds on a non-polar stationary phase. An ion-pairing reagent, typically a large organic molecule with an opposite charge to the analyte, is added to the mobile phase. This reagent forms a neutral ion pair with the charged analyte, increasing its hydrophobicity and retention on the reverse-phase column. In this method, sodium-1-octanesulfonate is used as the ion-pairing reagent to interact with the protonated basic nitrogen atoms of Theophylline and this compound, allowing for their separation and quantification.[1]
Experimental Protocols
Materials and Reagents
-
Theophylline reference standard
-
This compound reference standard
-
Sodium-1-octanesulfonate (for HPLC)
-
Methanol (HPLC grade)
-
Acetic acid (glacial, analytical grade)
-
Water (deionized or HPLC grade)
-
Pharmaceutical dosage forms (syrup or tablets) containing Theophylline and this compound
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Isocratic pump
-
UV-Vis detector
-
Autosampler
-
Column oven
-
Data acquisition and processing software
-
-
Analytical balance
-
pH meter
-
Sonicator
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Chromatographic Conditions
| Parameter | Condition |
| Column | Spherisorb C18 (250 x 4.6 mm, 10 µm) |
| Mobile Phase | Acetic Acid (1%) : Methanol (60:40 v/v) containing 3.5 mM Sodium-1-octanesulfonate[2] |
| Flow Rate | 1.0 mL/min[2] |
| Detection Wavelength | 277 nm[2] |
| Injection Volume | 50 µL[3] |
| Column Temperature | Ambient |
| Run Time | Approximately 10 minutes |
Preparation of Solutions
Mobile Phase Preparation:
-
Prepare a 1% acetic acid solution by diluting 10 mL of glacial acetic acid in 990 mL of deionized water.
-
Dissolve the appropriate amount of sodium-1-octanesulfonate in the 1% acetic acid solution to achieve a final concentration of 3.5 mM.
-
Mix 600 mL of the 1% acetic acid solution (containing the ion-pairing reagent) with 400 mL of methanol.
-
Degas the mobile phase by sonication or vacuum filtration before use.
Standard Stock Solution Preparation (0.25 mg/mL):
-
Accurately weigh 25 mg of Theophylline reference standard and transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
Accurately weigh 25 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
Working Standard Solution Preparation:
-
Prepare a mixed working standard solution containing 10 µg/mL of Theophylline and 20 µg/mL of this compound by appropriately diluting the stock solutions with the mobile phase.
-
Prepare a series of calibration standards by further diluting the stock solutions to cover the desired concentration range.
Sample Preparation (from Syrup):
-
Accurately measure a volume of syrup equivalent to 25 mg of Theophylline and 1 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to dissolve the analytes.
-
Dilute to volume with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Presentation
The developed ion pair liquid chromatography method was validated for linearity, precision, accuracy, and sensitivity. The quantitative data is summarized in the tables below.
Table 1: Linearity Data
| Analyte | Linear Range (µg/mL) | Correlation Coefficient (r²) |
| Theophylline | 1 - 20 | > 0.999 |
| This compound | 1 - 30 | > 0.999 |
Table 2: Precision Data
| Analyte | Concentration (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6) |
| Theophylline | 8 | 0.70 | - |
| 10 | 0.55 | - | |
| 12 | 0.41 | - | |
| This compound | 16 | 0.24 | - |
| 20 | 0.15 | - | |
| 24 | 0.08 | - |
Table 3: Accuracy (Recovery) Data
| Analyte | Spiked Concentration (µg/mL) | Mean Recovery (%) |
| Theophylline | 1, 5, 10, 15, 20 | 98.28 - 101.02 |
| This compound | 10, 15, 20, 25, 30 | 100.71 - 101.60 |
Table 4: Sensitivity Data
| Analyte | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |
| Theophylline | 0.066 | 0.219 |
| This compound | 0.295 | 0.991 |
Mandatory Visualization
Caption: Experimental workflow for the quantification of Theophylline and this compound.
Caption: Principle of ion pair chromatography for Theophylline and this compound.
Caption: Signaling pathways of this compound and Theophylline.
References
Troubleshooting & Optimization
Troubleshooting low solubility of Salbutamol in buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the low solubility of Salbutamol in buffer systems during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound and this compound Sulfate?
This compound is sparingly soluble in water, while its salt form, this compound Sulfate, is freely soluble in water.[1][2][3] The solubility of this compound is influenced by the solvent system. For instance, its solubility in ethanol increases with the ethanol concentration, reaching a maximum at an 80% ethanol-water mixture.[4] Conversely, the solubility of this compound Sulfate decreases as the concentration of ethanol increases.
Q2: I'm observing precipitation of this compound in my buffer. What could be the cause?
Precipitation of this compound in a buffer can be attributed to several factors:
-
pH of the buffer: this compound is an alkaline drug with two pKa values, approximately 9.3 (phenolic hydroxyl group) and 10.3 (secondary amine group). Its solubility is pH-dependent and it is freely soluble in acidic solutions. If the buffer pH is near its pKa values, the proportion of the less soluble, unionized form will increase, potentially leading to precipitation.
-
Buffer composition: Certain buffer salts can influence the solubility of this compound. For example, phosphate buffers have been reported to accelerate the degradation of this compound Sulfate, which might affect its apparent solubility over time, whereas acetate buffers have a stabilizing effect.
-
Temperature: Changes in temperature can affect the solubility of this compound. While specific data on the temperature-solubility profile in various buffers is limited, it is a critical factor to consider.
-
Concentration: The concentration of this compound in the solution may have exceeded its solubility limit under the specific experimental conditions (pH, buffer type, temperature).
Q3: How can I increase the solubility of this compound in my aqueous buffer?
Several strategies can be employed to enhance the solubility of this compound in aqueous buffers:
-
Adjusting the pH: Lowering the pH of the buffer will increase the proportion of the more soluble, ionized form of this compound. The drug is most stable in the pH range of 3 to 4.5. A study on R-Salbutamol sulfate solution found it to be more stable at pH 6.
-
Using a co-solvent: The addition of a co-solvent like ethanol can significantly increase the solubility of this compound. However, be mindful that co-solvents can impact biological assays.
-
Salt form selection: Using the sulfate salt of this compound is a common and effective way to increase aqueous solubility.
-
Use of solubilizing agents: While not extensively documented for this compound in the provided results, the use of cyclodextrins or other pharmaceutical-grade solubilizing agents could be explored.
Q4: What is the recommended procedure for preparing a this compound solution in a buffer?
To prepare a this compound solution, it is recommended to start with the salt form, this compound Sulfate, due to its higher aqueous solubility.
-
Weigh the desired amount of this compound Sulfate.
-
Dissolve it in a small amount of the chosen buffer.
-
If solubility is an issue, consider adjusting the pH of the buffer to a more acidic range (e.g., pH 4-5).
-
Gentle warming and sonication can aid in dissolution, but be cautious about potential degradation at elevated temperatures.
-
Once dissolved, the pH can be carefully adjusted to the desired experimental pH, monitoring for any signs of precipitation.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues with this compound solubility.
Issue 1: this compound (or its salt) does not dissolve completely in the buffer.
Caption: Troubleshooting workflow for incomplete dissolution of this compound.
Issue 2: A clear this compound solution becomes cloudy or forms a precipitate over time.
Caption: Troubleshooting workflow for delayed precipitation of this compound.
Quantitative Data
Table 1: Solubility of this compound and its Sulfate Salt in Various Solvents.
| Compound | Solvent | Temperature | Solubility | Reference |
| This compound | Water | 25 °C | Sparingly soluble | |
| This compound | Ethanol | 25 °C | Soluble (~10 mg/mL) | |
| This compound | Ethanol/Water (80/20 v/v) | 25 °C | Maximum solubility in this mixture | |
| This compound | DMSO | - | ~5 mg/mL | |
| This compound | DMF | - | ~10 mg/mL | |
| This compound | PBS (pH 7.2) | - | ~5 mg/mL | |
| This compound Sulfate | Water | - | Freely soluble (~170 mg/mL) | |
| This compound Sulfate | Ethanol (95%) | - | Slightly soluble | |
| This compound Sulfate | Phosphate Buffer (pH 6.8) | - | Soluble | |
| This compound Sulfate | Acidic Buffer (pH 1.2) | - | Soluble |
Experimental Protocols
Protocol 1: Determination of Equilibrium Solubility of this compound
This protocol describes the shake-flask method, a common technique for determining the equilibrium solubility of a compound.
Materials:
-
This compound (or this compound Sulfate) powder
-
Selected buffer solutions at various pH values
-
Calibrated pH meter
-
Analytical balance
-
Shaking incubator or water bath with temperature control
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for concentration analysis
-
Syringe filters (e.g., 0.22 µm)
Methodology:
-
Add an excess amount of this compound powder to a series of vials, each containing a known volume of a specific buffer solution. The excess solid should be visible.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After incubation, allow the vials to stand to let the undissolved solid settle.
-
Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.
-
Dilute the filtrate with the appropriate mobile phase or buffer to a concentration within the linear range of the analytical method.
-
Analyze the concentration of this compound in the diluted filtrate using a validated HPLC or UV-Vis spectrophotometric method.
-
Calculate the solubility in mg/mL or mol/L.
Caption: Experimental workflow for determining this compound solubility.
References
Technical Support Center: Optimizing Salbutamol Nebulizer Delivery for Rodent Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Salbutamol nebulization in rodent models.
Frequently Asked Questions (FAQs)
Q1: What is the optimal particle size for this compound aerosol delivery to rodent lungs?
A1: For effective delivery to the deep lung tissue in rodents, the mass median aerodynamic diameter (MMAD) of the aerosol particles should be within the range of 0.5 to 5 micrometers (μm).[1][2] Particles smaller than 0.5 μm are often exhaled, while particles larger than 5 μm tend to deposit in the upper airways and nasal passages, reducing the dose that reaches the lungs.[1][3] Specifically for mice, droplets between 0.5 to 1 μm have shown an increased deposition fraction in the lungs.[4]
Q2: Which type of nebulizer is most efficient for rodent studies?
A2: Both jet and mesh nebulizers are commonly used, but they have different characteristics. Vibrating mesh nebulizers (VMNs) and static mesh nebulizers (SMNs) have demonstrated higher delivery efficiency compared to jet nebulizers. Mesh nebulizers often have a smaller residual volume of the drug, meaning less waste. However, jet nebulizers are robust and can continuously produce aerosols from various formulations, which is beneficial for longer exposure times required in nose-only inhalation systems. Ultrasonic nebulizers have also been shown to be efficient in delivering aerosols in a rabbit model, suggesting potential applicability in rodent studies.
Q3: What concentration of this compound solution should be used for nebulization in rodents?
A3: The concentration of this compound solution can vary depending on the experimental model and objectives. Concentrations ranging from 1 mg/mL up to 40 mg/mL have been used in studies with less potent compounds like this compound sulfate. For rats, a common recommendation is to dilute 0.1 mL to 0.2 mL of a 0.5% this compound solution in 2 mL of saline. It is crucial to adjust the dose based on the animal's weight and the specific research question.
Q4: How can I calculate the deposited dose of this compound in my rodents?
A4: The deposited dose can be estimated using the following formula:
Deposited Dose (μg/kg) = (Aerosol Concentration (μg/L) x Minute Ventilation (L/min) x Exposure Duration (min) x Deposition Fraction) / Body Weight (kg)
The aerosol concentration is measured from the inhalation chamber, minute ventilation can be predicted based on body weight, and the deposition fraction is estimated from the particle size (MMAD) of the aerosol. For example, an aerosol with an MMAD of 1.7 μm was found to have a deposition fraction of 0.037 in mice.
Q5: What is the difference between nose-only and whole-body exposure systems?
A5: Nose-only exposure systems restrain the animal and deliver the aerosol directly to the breathing zone, minimizing dermal and oral exposure. This method provides a more precise and controlled lung dose. Whole-body plethysmography systems allow for the exposure of unrestrained animals while simultaneously measuring respiratory function. This can be less stressful for the animal but may result in drug deposition on the fur and subsequent ingestion.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Inconsistent aerosol output or no mist | 1. Nebulizer is clogged. 2. Incorrect assembly of the nebulizer kit. 3. Insufficient liquid volume in the nebulizer cup. 4. Damaged or worn-out nebulizer components. | 1. Clean the nebulizer according to the manufacturer's instructions. For stubborn deposits, soaking in a detergent solution or nitric acid may be necessary for glass nebulizers. 2. Ensure all parts are connected securely. 3. Check that the drug solution volume meets the minimum requirement for the nebulizer. 4. Inspect for damage and replace parts as needed. |
| High variability in experimental results | 1. Inconsistent particle size distribution. 2. Fluctuation in aerosol concentration. 3. Animal stress affecting breathing patterns. 4. Leaks in the exposure system. | 1. Regularly characterize the aerosol particle size using a cascade impactor. 2. Monitor the aerosol concentration in real-time if possible. Ensure a stable syringe pump feed rate for continuous generation. 3. Acclimate animals to the restraint tubes or exposure chambers before the experiment. 4. Check all connections and seals for leaks. |
| Low lung deposition of this compound | 1. Particle size is outside the optimal range (0.5-5 μm). 2. Low aerosol concentration. 3. Short exposure duration. 4. Inefficient nebulizer type. | 1. Optimize nebulizer settings (e.g., air flow rate for jet nebulizers) to generate particles within the optimal MMAD range. 2. Increase the concentration of the this compound solution. 3. Increase the exposure time. Continuous generation for up to an hour may be necessary for an efficacious dose in rodents. 4. Consider using a more efficient nebulizer, such as a vibrating mesh type. |
| Animal distress during exposure | 1. Over-restraint in nose-only systems. 2. High aerosol flow rate causing discomfort. 3. Claustrophobia in the exposure chamber. | 1. Ensure restraint tubes are appropriately sized and do not constrict the animal. 2. Adjust the total air flow to a level that is well-tolerated by the animals. 3. For chamber exposures, provide enrichment or company if appropriate and monitor the animal's behavior. |
Data Presentation
Table 1: Comparison of Nebulizer Types for this compound Delivery Efficiency in Mice
| Nebulizer Type | Residual Volume (%) | Total Delivered Amount (Lung + Serum) vs. Jet Nebulizer | Reference |
| Jet Nebulizer (PARI BOY SX) | 34.6 | - | |
| Static Mesh Nebulizer (NE-U22) | < 1 | +39.9% | |
| Vibrating Mesh Nebulizer (NE-SM1) | < 1 | +141.7% |
Table 2: Recommended this compound Nebulization Dosing for Rats
| Animal Weight | This compound (0.5% solution) Volume | Saline Diluent Volume | Frequency | Reference |
| > 250 grams | 0.2 mL | 2 mL | Up to 3 times a day | |
| < 250 grams or elderly | 0.1 mL | 2 mL | Up to 3 times a day |
Experimental Protocols
Protocol 1: Nose-Only Aerosol Exposure in Mice
This protocol is adapted from established methodologies for delivering nebulized this compound to mice using a nose-only inhalation system.
-
Preparation:
-
Prepare this compound solution at the desired concentration (e.g., 1 mg/mL in 0.9% saline).
-
Fill a syringe with the solution and place it in a syringe pump connected to a jet nebulizer.
-
Set up the nose-only inhalation chamber, ensuring all connections are secure.
-
-
Animal Acclimation:
-
Place conscious mice in appropriately sized glass restraining holders. While some studies suggest mice tolerate restraint without adaptation, a brief acclimation period may reduce stress.
-
-
Aerosol Generation and Exposure:
-
Set the syringe pump to the desired feed rate (e.g., 1 mL/min).
-
Activate the inhalation unit's control system to initiate air flow to the nebulizer and dilution air flow. A typical total air flow is set to provide 0.5 L/min to each exposure port.
-
Connect the restraining holders with the mice to the exposure ports.
-
Run the exposure for the predetermined duration (e.g., 5, 15, or 45 minutes).
-
-
Post-Exposure:
-
Remove the mice from the inhalation unit.
-
Proceed with downstream analysis, such as measuring bronchoconstriction or quantifying drug deposition in tissues.
-
Protocol 2: Whole-Body Plethysmography for Unrestrained Rodents
This protocol outlines the general steps for this compound delivery using a whole-body plethysmography system.
-
System Calibration and Setup:
-
Calibrate the plethysmography chamber according to the manufacturer's instructions.
-
Connect the nebulizer to the chamber's inlet port.
-
Ensure a constant bias flow of air through the chamber to remove expired CO2 and excess aerosol.
-
-
Animal Acclimation:
-
Place the unrestrained mouse or rat inside the plethysmography chamber.
-
Allow for an acclimation period (e.g., 45 minutes) for the animal to adjust to the new environment and for respiratory parameters to stabilize.
-
-
Nebulization and Data Collection:
-
Prepare the this compound solution and add it to the nebulizer.
-
Activate the nebulizer to deliver the aerosol into the chamber.
-
Simultaneously record respiratory parameters (e.g., tidal volume, respiratory rate) using the plethysmography software.
-
-
Post-Exposure Analysis:
-
Remove the animal from the chamber after the desired exposure time.
-
Analyze the collected respiratory data to assess the effects of this compound.
-
If quantifying drug deposition, tissues can be collected for analysis.
-
Visualizations
References
- 1. Dry Powder and Nebulized Aerosol Inhalation of Pharmaceuticals Delivered to Mice Using a Nose-only Exposure System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Albuterol Sulfate – Rat Guide [ratguide.com]
- 3. researchgate.net [researchgate.net]
- 4. Low-dose intrapulmonary drug delivery device for studies on next-generation therapeutics in mice - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming interference in Salbutamol ELISA assays
This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges and interference in Salbutamol ELISA assays.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, offering potential causes and solutions in a direct question-and-answer format.
Issue 1: High Background Signal
Q: My blank wells and negative controls are showing a high signal. What could be the cause and how can I fix it?
A: A high background signal can obscure true positive results and is often caused by non-specific binding of antibodies or insufficient washing.[1]
Potential Causes and Solutions:
-
Insufficient Washing: Unbound reagents may remain in the wells.
-
Solution: Increase the number of wash cycles or the duration of each wash. Adding a non-ionic detergent like Tween-20 (typically 0.01-0.1%) to your wash buffer can also help reduce non-specific binding.[2] Ensure all wells are completely emptied between washes.
-
-
Ineffective Blocking: The blocking buffer may not be effectively preventing non-specific binding of the assay reagents to the microplate surface.[3]
-
Solution: Increase the blocking incubation time or the concentration of the blocking agent. You can also try different blocking buffers, such as those containing Bovine Serum Albumin (BSA) or casein.
-
-
High Reagent Concentration: The concentration of the detection antibody or enzyme conjugate may be too high.
-
Solution: Titrate your antibody and conjugate concentrations to find the optimal balance between signal and background. Start by preparing several dilutions and testing them to identify the concentration that provides a strong signal with low background.
-
-
Substrate Contamination or Over-incubation: The substrate solution may be contaminated or the color development step may have been too long.
-
Solution: Use fresh, colorless TMB substrate solution. Ensure the reaction is stopped at the appropriate time and carry out the substrate incubation in the dark, as TMB is light-sensitive.
-
Issue 2: Weak or No Signal
Q: I'm getting a very low or no signal, even in my positive controls and standards. What should I investigate?
A: Low signal intensity can lead to false negatives and is often due to suboptimal reagent concentrations, poor antibody affinity, or issues with the experimental protocol.
Potential Causes and Solutions:
-
Suboptimal Antibody/Reagent Concentrations: The concentration of the capture or detection antibody may be too low.
-
Solution: Optimize the concentrations of all antibodies and the enzyme conjugate through titration experiments. Increasing the concentration of the secondary antibody-enzyme conjugate can help amplify the signal.
-
-
Incorrect Incubation Times/Temperatures: Deviations from the recommended incubation parameters can negatively affect binding efficiency.
-
Solution: Strictly adhere to the protocol's incubation times and temperatures. If results are still poor, you can try increasing the incubation time for the antibodies (e.g., overnight at 4°C) to allow for maximum binding.
-
-
Inactive Reagents: Critical reagents such as the enzyme conjugate or substrate may have lost activity due to improper storage or handling.
-
Solution: Ensure all reagents are stored at the correct temperature and have not expired. Use fresh reagents and avoid repeated freeze-thaw cycles. Sodium azide, a common preservative, inhibits Horseradish Peroxidase (HRP) activity and should be avoided in buffers if using an HRP-conjugate.
-
-
Sample Matrix Interference: Components in the sample matrix may be interfering with the assay.
-
Solution: Perform a spike-and-recovery experiment by adding a known amount of this compound to your sample matrix to see if you can recover it accurately. This will help determine if the matrix is suppressing the signal.
-
Issue 3: High Variability Between Replicates
Q: My replicate wells show inconsistent results (high Coefficient of Variation - CV%). What are the common causes of this variability?
A: High variability compromises the precision and reliability of your results. The issue often stems from inconsistent technique or environmental factors.
Potential Causes and Solutions:
-
Inconsistent Pipetting: Inaccurate or inconsistent pipetting of samples, standards, and reagents is a primary source of variability.
-
Solution: Ensure your pipettes are properly calibrated. Use a multi-channel pipette for adding reagents to ensure uniformity across the plate.
-
-
Insufficient Mixing: Reagents and samples may not be thoroughly mixed before being added to the wells.
-
Solution: Ensure all solutions are completely mixed before application to the plate.
-
-
Edge Effects: Wells on the outer edges of the plate may show different results due to uneven temperature distribution or evaporation during incubation.
-
Solution: Equilibrate the plate to room temperature before starting the assay. Use a plate sealer or lid during all incubation steps to prevent evaporation.
-
-
Inadequate Washing: Inconsistent washing across the plate can leave varying amounts of unbound reagents.
-
Solution: Ensure all wells are filled and aspirated completely and uniformly during each wash step. An automated plate washer can improve consistency.
-
Frequently Asked Questions (FAQs) on Interference
Q1: What are the most common sources of interference in a this compound ELISA?
A: The most common sources of interference in immunoassays are matrix effects, cross-reactivity with structurally similar compounds, and the presence of endogenous antibodies in the sample.
-
Matrix Effect: This occurs when components in the sample (e.g., proteins, lipids, salts in urine or tissue homogenates) non-specifically interact with the assay reagents, leading to either false positive or false negative results.
-
Cross-Reactivity: The assay antibody may bind to compounds that are structurally similar to this compound. This is a significant issue in this compound assays, with high cross-reactivity often observed with other β2-agonists like clenbuterol, brombuterol, and terbutaline.
-
Endogenous Antibodies: Samples may contain human anti-animal antibodies (HAAA), such as Human Anti-Mouse Antibodies (HAMA), or heterophilic antibodies, which can interfere by binding to the assay's antibodies.
Q2: How can I identify and minimize matrix effects?
A: Identifying matrix effects is crucial for accurate quantification.
-
Identification: The most common method is to perform a spike-and-recovery experiment . A known concentration of this compound is added ("spiked") into the sample matrix and a standard diluent. If the recovery from the sample matrix is significantly lower or higher than from the diluent, a matrix effect is present. Another method is to test serial dilutions . If the measured concentration does not scale linearly with the dilution factor, it suggests interference.
-
Minimization:
-
Sample Dilution: This is the simplest way to reduce the concentration of interfering substances. However, excessive dilution can reduce the analyte concentration below the detection limit.
-
Matrix Matching: Prepare your standard curve in a matrix that is identical or as similar as possible to your samples. For example, if testing urine, use this compound-free urine to prepare your standards.
-
Sample Preparation: Use sample clean-up procedures like protein precipitation or solid-phase extraction (SPE) to remove interfering components before running the ELISA.
-
Assay Diluent Optimization: Using a specialized assay diluent containing blocking agents can help neutralize non-specific interactions.
-
Q3: My assay is detecting other β2-agonists. How do I address cross-reactivity?
A: Cross-reactivity is determined by the specificity of the primary antibody. While it can be difficult to eliminate completely, several strategies can help.
-
Antibody Selection: Whenever possible, choose a highly specific monoclonal antibody, which recognizes a single epitope, over a polyclonal antibody. However, for small molecules, even monoclonal antibodies can show cross-reactivity.
-
Assay Format: The degree of cross-reactivity can be influenced by the assay format and reagent concentrations. A competitive ELISA format, common for this compound, is often susceptible to cross-reactivity from structurally similar competitors.
-
Confirmation: If cross-reactivity is suspected, results should be confirmed with a different analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers higher specificity.
-
Data Interpretation: Characterize the cross-reactivity of your specific antibody with related compounds and report it. This allows for a more accurate interpretation of the results, especially when screening for multiple related analytes.
Data Presentation: Performance Characteristics of this compound ELISAs
The following tables summarize quantitative data from published studies, which can be used as a benchmark for assay performance.
Table 1: Assay Sensitivity and Recovery Rates
| Parameter | This compound Assay 1 | This compound Assay 2 |
| Assay Type | Indirect Competitive ELISA (ic-ELISA) | Heterologous Indirect ELISA |
| IC50 Value | 12.21 ng/mL | 8.97 ng/mL |
| Sample Matrix | Not Specified | Swine Liver |
| Recovery Rate | 95% - 105% | 70% - 99% |
| Intra-Assay CV | < 3% | < 13.3% |
| Inter-Assay CV | < 3% | < 14.3% |
Table 2: Cross-Reactivity with Other β-Agonists
| Compound | Cross-Reactivity (%) - Assay 1 | Cross-Reactivity (%) - Assay 2 |
| This compound | 100 | 100 |
| Clenbuterol | 139.6% | 107% |
| Brombuterol | 225% | Not Reported |
| Terbutaline | Not Reported | 50% |
Experimental Protocols
Protocol 1: Spike-and-Recovery Experiment
This protocol is used to assess for matrix interference.
-
Prepare Samples: Collect a sample of the matrix you will be testing (e.g., urine, plasma) that is known to be free of this compound.
-
Spike Matrix Sample: Add a known concentration of this compound standard to the matrix. The final concentration should fall within the mid-range of your standard curve.
-
Spike Control Sample: Add the same concentration of this compound standard to the standard assay diluent.
-
Measure: Analyze the un-spiked matrix, the spiked matrix, and the spiked control sample in your ELISA.
-
Calculate Recovery: Use the following formula to calculate the percent recovery:
-
% Recovery = [(Concentration in Spiked Matrix - Concentration in Un-spiked Matrix) / Concentration in Spiked Control] x 100
-
-
Analyze: A recovery rate between 80-120% is generally considered acceptable and indicates minimal matrix effect.
Protocol 2: Checkerboard Titration for Antibody Optimization
This protocol helps determine the optimal concentrations of capture and detection antibodies in a sandwich ELISA, but the principle of titrating reagents is applicable to all formats.
-
Plate Coating: Prepare serial dilutions of the capture antibody in coating buffer. Coat the columns of a 96-well plate, with each column receiving a different concentration.
-
Blocking: Block the entire plate as per your standard protocol.
-
Antigen Addition: Add a constant, mid-range concentration of the this compound standard to all wells.
-
Detection Antibody Addition: Prepare serial dilutions of the detection antibody. Add each dilution to a different row of the plate.
-
Complete Assay: Add the enzyme conjugate, substrate, and stop solution according to your protocol.
-
Analyze Data: Read the plate and create a grid of the results. Identify the combination of capture and detection antibody concentrations that provides the best signal-to-noise ratio (high signal for the antigen with low background).
Visualizations
// High Background Path CheckWash [label="Increase Wash Steps\nAdd Detergent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CheckBlock [label="Optimize Blocking\n(Time, Reagent)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CheckReagent [label="Titrate Antibody/\nConjugate Conc.", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Low Signal Path CheckProtocol [label="Verify Incubation\nTimes/Temps", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CheckReagents [label="Check Reagent Activity\n(Expiry, Storage)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CheckMatrix [label="Perform Spike/\nRecovery Test", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// High Variability Path CheckPipette [label="Calibrate Pipettes\nImprove Technique", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CheckMixing [label="Ensure Thorough\nMixing of Reagents", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CheckPlate [label="Use Plate Sealer\nto Prevent Edge Effects", fillcolor="#4285F4", fontcolor="#FFFFFF"];
End [label="Problem Resolved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> HighBG; HighBG -> LowSignal [label="No"]; HighBG -> CheckWash [label="Yes"]; CheckWash -> CheckBlock -> CheckReagent -> End;
LowSignal -> HighVar [label="No"]; LowSignal -> CheckProtocol [label="Yes"]; CheckProtocol -> CheckReagents -> CheckMatrix -> End;
HighVar -> End [label="No"]; HighVar -> CheckPipette [label="Yes"]; CheckPipette -> CheckMixing -> CheckPlate -> End; } end_dot Caption: A logical troubleshooting flowchart for common ELISA issues.
References
Technical Support Center: Addressing Variability in Salbutamol Dose-Response Curves
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability in Salbutamol dose-response curves.
Troubleshooting Guides and FAQs
This section addresses specific issues users might encounter during their experiments in a question-and-answer format.
FAQs
Q1: My this compound dose-response curve has shifted to the right, indicating lower potency. What are the potential causes?
A rightward shift in the dose-response curve suggests that a higher concentration of this compound is required to achieve the same level of response.[1] Several factors could contribute to this:
-
Receptor Desensitization/Downregulation: Prolonged or repeated exposure to this compound can lead to the uncoupling of the β2-adrenergic receptor from its signaling pathway and a decrease in the total number of receptors on the cell surface.[2]
-
Cell Passage Number and Health: Using cells with a high passage number can lead to altered receptor expression and signaling. Ensure cells are healthy, viable, and within a consistent, low passage range.
-
Presence of Antagonists: Contamination of cell culture media or reagents with β2-adrenergic receptor antagonists will competitively inhibit this compound binding.
-
Suboptimal Assay Conditions: Factors like incorrect incubation times, temperature fluctuations, or suboptimal reagent concentrations can affect the cellular response.
Q2: I am observing high variability between my replicate wells for the same this compound concentration. What could be the reason?
High variability can obscure the true dose-response relationship. Common causes include:
-
Inconsistent Cell Seeding: An uneven distribution of cells across the plate is a primary source of variability. Ensure a homogenous cell suspension before and during plating.
-
Pipetting Errors: Inaccurate or inconsistent pipetting of this compound dilutions or assay reagents will lead to variable results. Calibrate pipettes regularly and use proper pipetting techniques.
-
Edge Effects: Wells on the periphery of the plate are more prone to evaporation, which can alter concentrations. It is advisable to fill the outer wells with sterile media or PBS to mitigate this effect.
-
Inadequate Mixing: Ensure thorough mixing of all solutions before application to the cells.
Q3: The maximum effect (Emax) of my this compound dose-response curve is lower than expected. Why might this be?
A reduced Emax suggests that this compound is unable to elicit a full response, even at saturating concentrations. This could be due to:
-
Partial Agonism: In some cellular contexts or for certain downstream readouts, this compound can act as a partial agonist.[3]
-
Receptor Downregulation: A significant reduction in the number of β2-adrenergic receptors will limit the maximum achievable response.[2]
-
Cell Health Issues: Poor cell viability or confluence can lead to a diminished overall response.
-
Assay Saturation: The detection reagents in your assay may be saturated, preventing the measurement of a true maximal response.
Q4: I am not seeing any response to this compound in my experiment. What should I check?
A complete lack of response can be frustrating. Here are some troubleshooting steps:
-
Confirm β2-Adrenergic Receptor Expression: Verify that the cell line you are using expresses a sufficient number of functional β2-adrenergic receptors.
-
Check this compound Stock Solution: Ensure your this compound stock solution is correctly prepared, stored, and has not expired.
-
Verify Assay Functionality: Use a known β2-adrenergic receptor agonist (e.g., Isoprenaline) as a positive control to confirm that the signaling pathway and your assay are working correctly.
-
Review Experimental Protocol: Double-check all steps of your protocol, including reagent concentrations, incubation times, and instrument settings.
Troubleshooting Decision Tree
This flowchart can help guide you through troubleshooting unexpected results in your this compound dose-response experiments.
Caption: Troubleshooting decision tree for this compound experiments.
Data Presentation
The following tables summarize key quantitative data for this compound from various in vitro studies.
Table 1: Potency of this compound in Different Cell-Based Assays
| Cell Line | Assay Type | Measured Parameter | EC50 / IC50 | Reference |
| Human Airway Smooth Muscle (HASM) | cAMP Accumulation | cAMP levels | ~0.6 µM | [3] |
| Human Eosinophils | Apoptosis Inhibition | Eosinophil survival | ~13.6 nM | |
| MCF7-AR1 (Human Breast Cancer) | Cell Proliferation (Androgenic Activity) | Inhibition of estradiol-induced proliferation | ~8.93 µM | |
| Human Airway Smooth Muscle (HASM) | Mitogenesis Inhibition | [3H]-thymidine incorporation | 0.1 - 100 nM (concentration-dependent inhibition) |
Table 2: Binding Affinity of this compound for the β2-Adrenergic Receptor
| Ligand | Receptor | Cell Line | Assay Type | pKA / pKB (Affinity) | Reference |
| This compound | β2-Adrenergic Receptor | Guinea-pig trachea | Operational model-fitting | pKA ≈ 5.9 | |
| R-Salbutamol | β2-Adrenergic Receptor | Not specified | Not specified | 150 times greater affinity than S-isomer |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
1. cAMP Accumulation Assay
This protocol is for measuring intracellular cyclic AMP (cAMP) levels in response to this compound stimulation.
Materials:
-
Cells expressing β2-adrenergic receptors (e.g., HASM, BEAS-2B)
-
Cell culture medium
-
This compound stock solution
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
Lysis buffer
-
cAMP assay kit (e.g., ELISA-based)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Pre-treatment: Wash the cells with serum-free medium and pre-incubate with a PDE inhibitor (e.g., 100 µM IBMX) for 30 minutes at 37°C to prevent cAMP degradation.
-
This compound Stimulation: Add varying concentrations of this compound to the wells. Include a vehicle control (no this compound). Incubate for 15-30 minutes at 37°C.
-
Cell Lysis: Aspirate the medium and lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
cAMP Measurement: Perform the cAMP assay (e.g., competitive ELISA) as per the kit protocol.
-
Data Analysis: Read the plate on a plate reader at the appropriate wavelength. Calculate the concentration of cAMP in each well based on a standard curve. Plot the cAMP concentration against the log of the this compound concentration to generate a dose-response curve and determine the EC50.
Experimental Workflow: cAMP Assay
Caption: Workflow for a typical cAMP accumulation assay.
2. β2-Adrenergic Receptor Internalization Assay (Immunofluorescence)
This protocol describes how to visualize this compound-induced internalization of the β2-adrenergic receptor using immunofluorescence.
Materials:
-
Cells expressing β2-adrenergic receptors grown on coverslips or in imaging plates
-
This compound
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)
-
Blocking buffer (e.g., PBS with 5% normal goat serum)
-
Primary antibody against the β2-adrenergic receptor
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture: Culture cells on sterile coverslips or in imaging-compatible plates.
-
This compound Treatment: Treat cells with this compound (e.g., 10 µM) for various time points (e.g., 0, 15, 30, 60 minutes) at 37°C. Include an untreated control.
-
Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize the cells with permeabilization buffer for 10 minutes.
-
Blocking: Wash with PBS and block non-specific antibody binding with blocking buffer for 1 hour.
-
Primary Antibody Incubation: Incubate with the primary antibody against the β2-adrenergic receptor (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Nuclear Staining: Wash with PBS and stain the nuclei with DAPI for 5 minutes.
-
Mounting and Imaging: Wash with PBS, mount the coverslips onto microscope slides with mounting medium, and image using a fluorescence microscope. Receptor internalization will be observed as a redistribution of the fluorescence signal from the plasma membrane to intracellular vesicles.
3. Cell Proliferation/Viability Assay
This protocol can be used to assess the effect of this compound on cell proliferation or viability.
Materials:
-
Target cells in culture
-
This compound
-
Cell proliferation/viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
This compound Treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Assay: Add the cell proliferation/viability reagent to each well according to the manufacturer's protocol.
-
Incubation and Reading: Incubate for the recommended time, and then measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell proliferation/viability relative to the vehicle control. Plot this against the log of the this compound concentration to generate a dose-response curve. It is important to note that this compound has been shown to either inhibit or stimulate proliferation depending on the cell type.
Signaling Pathways
This compound-Induced β2-Adrenergic Receptor Signaling
This compound, a β2-adrenergic receptor agonist, primarily signals through the Gs protein-coupled pathway.
Caption: Canonical this compound signaling pathway.
References
Technical Support Center: Enhancing Salbutamol Stability in Research Formulations
Welcome to the technical support center for researchers, scientists, and drug development professionals working with salbutamol. This resource provides in-depth guidance on maintaining the stability of this compound in various research formulations. Here, you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common stability challenges.
Troubleshooting Guide: Common this compound Stability Issues
This guide addresses specific issues you may encounter during your experiments, providing causes and actionable solutions.
| Issue | Potential Causes | Recommended Solutions |
| Discoloration of this compound Solution (Yellow to Brown) | Oxidation of the phenolic group in the this compound molecule. This is accelerated by exposure to light, oxygen, and alkaline pH.[1] | • Adjust the pH of the solution to the optimal stability range of 3 to 4.[2][3] • Protect the formulation from light by using amber-colored containers or storing it in the dark.[3] • Minimize exposure to atmospheric oxygen by purging the solution and container headspace with an inert gas like nitrogen. • Consider adding an antioxidant, such as sodium metabisulfite or ascorbic acid.[4] |
| Precipitation in Aqueous Formulations | Change in pH leading to the this compound free base precipitating out of solution, as it is less soluble than its sulfate salt. Physical instability can also manifest as precipitation. | • Ensure the pH is maintained within the optimal range of 3 to 4, where this compound sulfate has maximum solubility and stability. • Use a suitable buffering system, such as an acetate buffer, which has been shown to stabilize the drug. Avoid phosphate buffers as they can accelerate degradation. |
| Loss of Potency or Degradation Over Time | Chemical degradation through various pathways, including oxidation and reactions with excipients. Elevated temperatures can accelerate these degradation processes. | • Control the storage temperature, ideally at refrigerated conditions (2-8°C) unless otherwise specified for your formulation type. • Conduct compatibility studies with all excipients. Some sugars like glucose can accelerate degradation, especially at neutral pH. • Implement a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to accurately monitor the concentration of active this compound and detect degradation products. |
| Inconsistent Results in Bioassays | Degradation of this compound leading to lower effective concentrations. The presence of degradation products might also interfere with the assay. | • Prepare fresh solutions for each experiment whenever possible. • If solutions must be stored, validate the storage conditions to ensure this compound stability over the storage period. • Use a validated, stability-indicating HPLC method to confirm the concentration of your this compound stock solutions before use. |
Frequently Asked Questions (FAQs)
1. What is the optimal pH for a stable aqueous this compound formulation?
The maximum stability for this compound in aqueous solutions is achieved in the pH range of 3 to 4. The degradation rate increases significantly at neutral and alkaline pH, with a region of minimum stability around pH 9.
2. How does temperature affect the stability of this compound?
This compound degradation is accelerated at elevated temperatures. It is recommended to store stock solutions and formulations at controlled room temperature or under refrigeration (2-8°C) to minimize degradation. This compound is considerably more stable in dextrose solutions than in solutions of near-neutral pH and should not be heat sterilized.
3. Should I be concerned about light exposure?
Yes, exposure to light can promote the oxidative degradation of this compound, leading to discoloration and loss of potency. It is crucial to protect this compound formulations from light by using amber vials or storing them in the dark.
4. What are the best practices for preventing oxidation?
To prevent oxidative degradation, you should:
-
Maintain the pH between 3 and 4.
-
Protect the solution from light.
-
Minimize oxygen exposure by working under an inert atmosphere (e.g., nitrogen).
-
Consider the addition of antioxidants like sodium bisulfite, sodium sulfite, or sodium metabisulfite. A chelating agent like EDTA can also be used to stabilize the formulation.
5. Which excipients should I avoid in my this compound formulation?
Certain excipients can negatively impact this compound stability. For instance:
-
Sugars: Monosaccharides like glucose and fructose can accelerate degradation, particularly at neutral pH. Sucrose may also increase the degradation rate at a more acidic pH due to hydrolysis into monosaccharides.
-
Buffers: Phosphate buffers have been shown to accelerate the breakdown of this compound, whereas acetate buffers can have a stabilizing effect.
Always conduct compatibility studies between this compound and any new excipient.
6. How can I accurately measure the stability of my this compound formulation?
A stability-indicating analytical method is essential. High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique. A validated HPLC method can separate the intact drug from its degradation products, allowing for accurate quantification of this compound concentration over time.
Key Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This study is designed to identify potential degradation pathways and demonstrate the specificity of the analytical method.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound sulfate in purified water at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl. Heat at 80°C for 2 hours. Cool and neutralize with 0.1 M NaOH.
-
Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH. Heat at 80°C for 2 hours. Cool and neutralize with 0.1 M HCl.
-
Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid this compound sulfate powder at 105°C for 24 hours. Dissolve a known amount in the mobile phase for analysis.
-
Photolytic Degradation: Expose the stock solution to direct sunlight for 24 hours.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method for this compound
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity or equivalent with UV detector |
| Column | C18 column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A mixture of phosphate buffer (pH 3.5) and methanol (e.g., 80:20 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 276 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
Methodology:
-
Standard Preparation: Prepare a standard solution of this compound sulfate of known concentration in the mobile phase.
-
Sample Preparation: Dilute the test formulation with the mobile phase to a suitable concentration.
-
Chromatographic Run: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Quantification: Compare the peak area of this compound in the sample chromatogram with that of the standard to determine the concentration. Degradation is indicated by a decrease in the this compound peak area and the appearance of new peaks.
Visualizing this compound Degradation and Stability Workflows
This compound Degradation Pathway
Caption: Key degradation pathways of this compound.
Experimental Workflow for Stability Testing
Caption: Workflow for assessing this compound stability.
Logical Relationship of Stability Factors
Caption: Factors influencing this compound stability.
References
Technical Support Center: Minimizing Salbutamol Degradation During Sample Preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing Salbutamol degradation during experimental sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation during sample preparation?
A1: The main factors contributing to this compound degradation are pH, temperature, light exposure, presence of oxygen, and the composition of the solvent or solution.[1][2][3] this compound is particularly sensitive to alkaline pH, elevated temperatures, and UV light.[1][2] In aqueous solutions, its breakdown is also sensitive to oxygen.
Q2: What is the optimal pH range for maintaining this compound stability in aqueous solutions?
A2: this compound exhibits maximum stability in acidic conditions, specifically within a pH range of 3 to 4. Studies have indicated that the greatest stability for racemic this compound in aqueous solution is achieved at approximately pH 3.5. Conversely, the degradation rate increases significantly in neutral to alkaline conditions, with a period of minimum stability observed around pH 9. For R-Salbutamol solutions, a pH of 6 has been suggested as a stable condition that may also reduce the potential for bronchoconstriction upon administration.
Q3: How does temperature affect the stability of this compound?
A3: Elevated temperatures accelerate the degradation of this compound. Forced degradation studies consistently demonstrate that heating this compound solutions leads to a significant increase in the formation of degradation products. Thermogravimetric analysis has shown that while this compound sulphate is thermally stable up to 180°C, decomposition begins to occur at higher temperatures.
Q4: Is this compound sensitive to light? What precautions should be taken?
A4: Yes, this compound is sensitive to UVB light, which can induce photodegradation. To minimize this, it is crucial to protect this compound solutions from light by using amber-colored glassware or by wrapping containers with aluminum foil during preparation, storage, and analysis.
Q5: Can the choice of solvent impact this compound stability?
A5: Absolutely. In ethanolic solutions, this compound can undergo an acid-catalyzed reaction to form ethyl ether degradation products. The rate of this degradation is dependent on the ethanol concentration and the pH of the solution. For aqueous preparations, the use of purified, de-gassed water is recommended to minimize oxidative degradation.
Q6: Are there any common excipients that are known to affect this compound's stability?
A6: Yes, certain excipients can influence this compound's stability. For instance, phosphate buffers have been shown to accelerate its breakdown, whereas acetate buffers may have a stabilizing effect. Some sugars, such as glucose and fructose, can also increase the degradation rate, particularly at neutral pH. It is also important to be aware of preservatives like benzalkonium chloride, which can be incompatible with other nebulizer solutions when mixed.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Rapid loss of this compound potency in prepared solutions. | Inappropriate pH: The pH of the solution may be in the neutral to alkaline range, where this compound is unstable. | Adjust the pH of the solution to the optimal stability range of 3-4 using an appropriate acidic buffer (e.g., acetate buffer). |
| High Temperature: Samples are being exposed to high ambient temperatures or heat during preparation (e.g., sonication). | Prepare and store samples at controlled room temperature or under refrigerated conditions (e.g., 5°C ± 3°C) where stability has been demonstrated. Avoid excessive heating. | |
| Light Exposure: Samples are being exposed to direct sunlight or artificial UV light. | Prepare and store samples in amber vials or protect them from light using foil. | |
| Oxidation: Dissolved oxygen in the aqueous solvent is promoting oxidative degradation. | Use de-gassed, purified water for solution preparation. Consider purging the solution and headspace of the container with an inert gas like nitrogen. | |
| Formation of unknown peaks during chromatographic analysis. | Degradation Products: The new peaks are likely degradation products of this compound. | Review the sample preparation conditions (pH, temperature, light exposure) and optimize them to minimize degradation. Perform forced degradation studies to identify potential degradation products. |
| Interaction with Solvents: If using ethanolic solutions, ethyl ether degradants may be forming. | If possible, switch to an aqueous solvent system. If ethanol is necessary, ensure the pH is controlled to minimize the acid-catalyzed degradation. | |
| Excipient Interaction: An excipient in the formulation may be reacting with this compound. | Evaluate the compatibility of this compound with each excipient individually. Consider replacing problematic excipients (e.g., phosphate buffer with acetate buffer). | |
| Discoloration or precipitation in the sample solution. | Significant Degradation: Advanced degradation can lead to the formation of colored byproducts and insoluble precipitates. | Discard the sample and reprepare it under optimized conditions to ensure stability. This is a clear indicator of sample instability. |
Data Presentation
Table 1: Effect of pH on this compound Stability in Aqueous Solution
| pH | Stability | Key Observations | Reference |
| 1.9 - 2.0 | Moderate | - | |
| 3.0 - 4.0 | Maximum | Region of highest stability. | |
| 3.5 | Optimal | Often cited as the pH for maximum stability of racemic this compound. | |
| 6.0 | Good | Considered a stable pH for R-Salbutamol, potentially reducing bronchoconstriction risk. | |
| 6.9 - 8.3 | Decreasing | Stability decreases as pH increases. | |
| 9.0 | Minimum | Region of lowest stability. |
Table 2: Influence of Excipients on this compound Degradation
| Excipient | Effect on Stability | pH Condition | Reference |
| Acetate Buffer | Stabilizing | - | |
| Phosphate Buffer | Accelerates Degradation | - | |
| Glucose | Accelerates Degradation | pH 7.0 | |
| Sucrose | No significant effect | pH 7.0 | |
| Glucose, Fructose, Sucrose | Accelerates Degradation | pH 3.5 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and assess the stability-indicating properties of an analytical method.
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound sulphate in a suitable solvent (e.g., purified water or a methanol-water mixture) to obtain a known concentration.
-
Acidic Degradation: To an aliquot of the stock solution, add 0.1 M HCl. Keep the solution at room temperature for a specified period (e.g., 3 hours) or until significant degradation is observed. Neutralize the solution before analysis.
-
Alkaline Degradation: To another aliquot of the stock solution, add 0.1 M NaOH. Keep the solution at room temperature for a specified period (e.g., 3 hours) or until significant degradation is observed. Neutralize the solution before analysis.
-
Oxidative Degradation: Treat an aliquot of the stock solution with 3% hydrogen peroxide at room temperature for a specified period (e.g., 3 hours).
-
Thermal Degradation: Heat an aliquot of the stock solution at a high temperature (e.g., 100°C) for a specified duration (e.g., 3 hours).
-
Photolytic Degradation: Expose an aliquot of the stock solution to a UV light source for a defined period. A control sample should be kept in the dark.
-
Analysis: Analyze all stressed samples, along with a non-degraded control sample, using a suitable stability-indicating method, such as HPLC.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for this compound Assay
This is an example of an HPLC method that can be adapted for the quantification of this compound.
-
Column: Synergi 4µm Polar-RP 80A, 150mm x 4.6mm.
-
Mobile Phase: A mixture of ammonium acetate buffer and methanol (75:25, v/v).
-
Flow Rate: 1.05 mL/min.
-
Detection Wavelength: 225 nm.
-
Column Temperature: 30°C.
-
Injection Volume: 75 µL.
-
Standard and Sample Preparation: Prepare standards and samples in a suitable diluent. For instance, a mixture of the mobile phase buffer and methanol can be used.
Visualizations
References
Technical Support Center: Enhancing Salbutamol's Effects in Guinea Pig Models of Chronic Allergic Inflammation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing guinea pig models of chronic allergic inflammation to investigate the enhancement of salbutamol's therapeutic effects.
Frequently Asked Questions (FAQs)
Q1: We are observing a diminished response to this compound in our chronically-challenged guinea pigs. What could be the cause?
A1: This phenomenon is likely due to β2-adrenergic receptor (β2AR) desensitization, also known as tolerance.[1][2][3][4][5] Chronic or frequent exposure to β2-agonists like this compound can lead to several cellular changes that reduce the drug's effectiveness:
-
Receptor Downregulation: A decrease in the number of β2ARs on the surface of airway smooth muscle cells.
-
Receptor Uncoupling: The β2ARs may become uncoupled from their downstream signaling partner, the Gs protein, which is necessary to activate adenylyl cyclase and increase intracellular cAMP for bronchodilation.
-
Increased Phosphodiesterase (PDE) Activity: Prolonged β2AR stimulation can upregulate PDE4 activity, which degrades cAMP, thereby counteracting the effects of this compound.
Q2: How can we enhance the bronchodilatory effects of this compound in our experimental model?
A2: Several strategies can be employed to enhance this compound's effects:
-
Combination with Corticosteroids: Co-administration with inhaled corticosteroids (ICS) like budesonide or dexamethasone is a clinically proven approach. Corticosteroids can increase the expression of β2-receptors and may prevent their downregulation.
-
Combination with Phosphodiesterase (PDE) Inhibitors: PDE inhibitors, particularly PDE4 inhibitors like rolipram, prevent the breakdown of cAMP, thus amplifying the signal generated by this compound. This can lead to a more potent and sustained bronchodilator response.
-
Combination with Muscarinic Antagonists: Co-administration with a long-acting muscarinic antagonist (LAMA) like tiotropium can provide synergistic bronchodilation by targeting a different contractile pathway.
Q3: What are the recommended drug combinations to test for synergistic effects with this compound?
A3: Based on current literature, promising combinations include:
-
This compound and a PDE4 Inhibitor (e.g., rolipram): This combination has been shown to have a potentiating effect on tracheal relaxation.
-
This compound and an Inhaled Corticosteroid (e.g., budesonide): This combination can improve bronchodilation, reduce inflammation, and may have a stimulatory effect on ciliary beat frequency.
-
A long-acting β2-agonist (LABA) with a LAMA: Studies with formoterol (a LABA) and tiotropium (a LAMA) have demonstrated synergistic potential in relaxing airway smooth muscle.
Q4: What is a typical protocol for inducing chronic allergic inflammation in guinea pigs?
A4: A common method involves repeated exposure to an allergen, such as ovalbumin (OVA). A typical protocol involves sensitizing the guinea pigs with OVA and then repeatedly challenging them with aerosolized OVA over several weeks. The concentration of OVA may be increased over time to prevent tolerance to the allergen.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| High variability in bronchoconstrictor response to allergen challenge. | Inconsistent sensitization or allergen delivery. | Ensure a standardized sensitization protocol with consistent doses and administration routes. Calibrate the nebulizer to ensure consistent particle size and output. |
| Loss of this compound's protective effect with frequent administration. | Development of tolerance (β2AR desensitization). | Reduce the frequency of this compound administration. Consider co-administration with a corticosteroid or a PDE inhibitor to counteract desensitization mechanisms. |
| No significant enhancement of bronchodilation with combination therapy. | Suboptimal dosing or timing of drug administration. | Perform dose-response studies for each drug individually before testing combinations. Optimize the timing of administration to ensure peak effects of both drugs coincide. |
| Unexpected side effects or mortality in experimental animals. | Drug toxicity or excessive bronchoconstriction. | Review the doses of all administered substances. Ensure that the bronchoconstrictor challenge is not lethal. Monitor animals closely after drug administration and allergen challenge. |
Experimental Protocols
Induction of Chronic Allergic Lung Inflammation in Guinea Pigs
This protocol is adapted from established methods for inducing chronic allergic inflammation using ovalbumin (OVA).
-
Animals: Use male Hartley guinea pigs.
-
Sensitization:
-
On day 1, administer an intraperitoneal (i.p.) injection of 0.5 mL of a solution containing 5 mg of OVA and 100 mg of Al(OH)3 in 10 mL of 0.9% saline.
-
On day 4, repeat the i.p. injection.
-
On day 8, administer a subcutaneous (s.c.) injection of the same OVA solution.
-
-
Allergen Challenge:
-
Beginning on day 12, place guinea pigs in a closed polyacrylic box connected to an ultrasonic nebulizer.
-
Expose the animals to an aerosolized solution of OVA in saline for a maximum of 15 minutes or until the onset of respiratory distress (sneezing, coughing, drawing of the thoracic wall).
-
Repeat the challenges at 96-hour intervals for 4 weeks.
-
Gradually increase the OVA concentration for nebulization to avoid tolerance:
-
Inhalations 1-4: 1 mg/mL OVA
-
Inhalations 5-6: 2.5 mg/mL OVA
-
Inhalation 7: 5 mg/mL OVA
-
-
-
Control Group: Subject control animals to the same procedure using only saline for nebulization.
-
Experimental Procedures: Conduct experiments 72 hours after the final inhalation challenge.
Evaluation of Bronchodilator Response
-
Anesthesia and Tracheostomy: Anesthetize the guinea pigs and perform a tracheostomy.
-
Measurement of Respiratory Mechanics: Measure respiratory system resistance and elastance.
-
Bronchoconstrictor Challenge: Obtain a dose-response curve to an inhaled bronchoconstrictor such as methacholine chloride.
-
Drug Administration: Administer this compound and/or the enhancing agent (e.g., PDE inhibitor, corticosteroid) via the appropriate route (e.g., aerosol, i.p.) before the bronchoconstrictor challenge to assess their protective effects.
Quantitative Data Summary
Table 1: Effect of this compound Administration Frequency on Allergen Inhalation Time and IgG1 Titers in OVA-Sensitized Guinea Pigs
| Treatment Group | This compound Administration | Change in OVA Inhalation Time | Specific IgG1 Titer |
| OVA Control | None | Reduction over time | 1:960 |
| OVA + S2x | 0.1 mg/mL, twice a week | Significant increase | 1:240 |
| OVA + S5x | 0.1 mg/mL, five times a week | No significant change | 1:960 |
Table 2: Effect of PDE Inhibitors on Histamine-Induced Bronchoconstriction in Guinea Pigs
| PDE Inhibitor | Nebulizer Concentration | Protection Fold-Increase |
| Rolipram (PDE4-selective) | 2.5 mM | 1.8 |
| Org 9935 (PDE3-selective) | 100 mM | 2.0 |
| Org 20241 (Dual PDE3/4-selective) | 10 mM | 1.8 |
| Org 20241 (Dual PDE3/4-selective) | 100 mM | 1.9 |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of this compound on pulmonary responsiveness in chronic pulmonary allergic inflammation in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. scielo.br [scielo.br]
- 5. Pulmonary responses of this compound tolerant guinea-pigs to aminophylline and ipratropium bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Salbutamol-Induced Tachyphylaxis In Vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering salbutamol-induced tachyphylaxis in their in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound-induced tachyphylaxis in an in vitro setting?
A1: this compound-induced tachyphylaxis is the rapid development of tolerance to the effects of this compound upon repeated or prolonged administration. In vitro, this manifests as a diminished response, such as reduced relaxation of airway smooth muscle or decreased cyclic AMP (cAMP) production, even with increasing concentrations of this compound.[1][2] This phenomenon is a significant consideration in preclinical drug development and mechanistic studies.
Q2: What are the primary molecular mechanisms responsible for this compound-induced tachyphylaxis?
A2: The primary mechanisms involve the desensitization and downregulation of the β2-adrenergic receptor (β2AR). This process includes:
-
Receptor Phosphorylation: Agonist binding triggers the phosphorylation of the β2AR by G protein-coupled receptor kinases (GRKs) and protein kinase A (PKA).[3][4]
-
β-arrestin Recruitment: Phosphorylated receptors recruit β-arrestin proteins, which sterically hinder G protein coupling, leading to functional desensitization.[3]
-
Receptor Internalization: The β-arrestin-bound receptors are targeted for internalization into endosomes, reducing the number of receptors available on the cell surface.
-
Downregulation: With prolonged agonist exposure, internalized receptors may be targeted for lysosomal degradation, leading to a decrease in the total cellular receptor number.
Q3: In my cell-based assay, the response to this compound is decreasing over time. How can I confirm this is due to tachyphylaxis?
A3: To confirm tachyphylaxis, you can perform a concentration-response curve for this compound before and after a prolonged incubation with a fixed concentration of this compound. A rightward shift in the EC50 value or a decrease in the maximal response (Emax) after pre-incubation is indicative of tachyphylaxis.
Troubleshooting Guides
Issue: Reduced or absent response to this compound in primary airway smooth muscle cells or cell lines.
| Possible Cause | Troubleshooting Step |
| Tachyphylaxis Induction | Verify the concentration and duration of this compound pre-incubation. Prolonged exposure to micromolar concentrations (e.g., 1-10 µM for 24 hours) is often required to induce significant tachyphylaxis. |
| Cell Health | Ensure cell viability and appropriate confluence. Stressed or overly confluent cells may exhibit altered receptor expression and signaling. |
| Reagent Quality | Confirm the potency and stability of your this compound stock solution. Prepare fresh solutions regularly. |
| Downstream Signaling Pathway Alterations | Consider that tachyphylaxis can also involve changes downstream of the receptor. Desensitizing treatments with this compound have been shown to reduce the inhibitory effects of the direct adenylyl cyclase activator, forskolin, suggesting reduced levels or activation of adenylyl cyclase itself. |
Issue: Difficulty in reversing this compound-induced tachyphylaxis.
| Possible Cause | Troubleshooting Step |
| Insufficient Washout | Ensure a thorough washout of the desensitizing agent (this compound) before attempting to measure the restored response. Multiple washes with fresh media over an extended period may be necessary. |
| Choice of Reversal Agent | The effectiveness of reversal agents can be concentration-dependent. For forskolin, a concentration of 3 x 10⁻⁷M has been shown to be effective in reversing tachyphylaxis in guinea-pig tracheal preparations. |
| Receptor Downregulation | If prolonged this compound exposure has led to significant receptor downregulation (degradation), reversal of tachyphylaxis may be slow and require de novo protein synthesis. |
Data Presentation
Table 1: Effect of this compound Pre-incubation on this compound Potency (EC50) in Guinea-Pig Trachea
| Pre-incubation Condition (24h) | -log EC50 of this compound (Mean ± SEM) |
| Control (Krebs solution) | 7.68 ± 0.14 |
| This compound (10⁻⁶ M) | 6.85 ± 0.2 |
| This compound (3 x 10⁻⁶ M) | 6.8 ± 0.1 |
| This compound (10⁻⁵ M) | 5.9 ± 0.27 |
Data extracted from Al-Jassir FF, et al. (1997).
Table 2: Reversal of this compound-Induced Tachyphylaxis by Forskolin in Guinea-Pig Trachea
| Pre-incubation Condition (24h) | Treatment | -log EC50 of this compound (Mean ± SEM) |
| This compound (10⁻⁶ M) | Forskolin (3 x 10⁻⁷ M) | 7.29 ± 0.41 |
| This compound (3 x 10⁻⁶ M) | Forskolin (3 x 10⁻⁷ M) | 7.37 ± 0.17 |
| This compound (10⁻⁵ M) | Forskolin (3 x 10⁻⁷ M) | 7.23 ± 0.35 |
Data extracted from Al-Jassir FF, et al. (1997).
Experimental Protocols
Protocol 1: Induction of this compound Tachyphylaxis in Isolated Guinea-Pig Tracheal Rings
-
Tissue Preparation: Isolate guinea-pig tracheas and prepare tracheal rings.
-
Mounting: Mount the tracheal rings in organ baths containing Krebs solution, maintained at 37°C and aerated with 95% O₂ and 5% CO₂.
-
Contraction: Pre-contract the tissues with carbachol (10⁻⁷ M).
-
Tachyphylaxis Induction: Incubate the preparations for 24 hours in Krebs solution containing this compound at concentrations of 10⁻⁶ M, 3 x 10⁻⁶ M, or 10⁻⁵ M. A control group should be incubated in Krebs solution alone.
-
Washout: After the incubation period, thoroughly wash the tissues with fresh Krebs solution.
-
Concentration-Response Curve: Generate a cumulative concentration-response curve for this compound (10⁻⁹ M to 10⁻⁵ M) to determine the EC50.
Protocol 2: Reversal of this compound Tachyphylaxis with Forskolin
-
Induce Tachyphylaxis: Follow steps 1-4 of Protocol 1.
-
Forskolin Treatment: After the 24-hour incubation with this compound, add forskolin (3 x 10⁻⁷ M) to the organ baths.
-
Incubation: Incubate the tissues with forskolin for a designated period (e.g., 30-60 minutes).
-
Washout: Thoroughly wash the tissues with fresh Krebs solution.
-
Concentration-Response Curve: Generate a cumulative concentration-response curve for this compound (10⁻⁹ M to 10⁻⁵ M) to assess the reversal of tachyphylaxis.
Visualizations
References
- 1. academic.oup.com [academic.oup.com]
- 2. Agonist-Directed Desensitization of the β2-Adrenergic Receptor | PLOS One [journals.plos.org]
- 3. Scholarly Article or Book Chapter | β 2 -Adrenergic Receptor Signaling and Desensitization Elucidated by Quantitative Modeling of Real Time cAMP Dynamics | ID: k930c6204 | Carolina Digital Repository [cdr.lib.unc.edu]
- 4. Agonist-selective mechanisms of GPCR desensitization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Accounting for Salbutamol's First-Pass Metabolism in Oral Dosing Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on oral dosing studies of salbutamol, with a specific focus on its first-pass metabolism.
Frequently Asked Questions (FAQs)
Q1: What is the first-pass metabolism of this compound and why is it significant in oral dosing studies?
A1: First-pass metabolism refers to the biotransformation of a drug in the liver and gut wall after oral administration, before it reaches systemic circulation. For this compound, this process is significant because it substantially reduces the amount of active drug that becomes available to the body, a concept known as bioavailability.[1][2] After oral administration, this compound undergoes extensive first-pass metabolism, primarily through sulfation in the intestinal wall and liver.[1][3][4] This results in a bioavailability of approximately 50%. The primary metabolite formed is the inactive this compound-4'-O-sulfate. Understanding and accounting for this metabolic process is crucial for accurately interpreting pharmacokinetic data and determining appropriate oral dosages.
Q2: What are the main enzymes and metabolites involved in this compound's first-pass metabolism?
A2: The primary enzyme responsible for the first-pass metabolism of this compound is sulfotransferase, specifically the SULT1A3 isoform, which is abundant in the jejunum. This enzyme catalyzes the conjugation of a sulfate group to this compound, forming this compound-4'-O-sulfate, which is pharmacologically inactive. While some metabolism also occurs in the liver via sulfation and to a minor extent through the cytochrome P450 system, the intestinal wall is the principal site of first-pass metabolism for orally administered this compound. Other minor metabolic pathways include glucuronidation, oxidation, reduction, and isomerization.
Q3: How does the oral bioavailability of this compound compare to other administration routes?
A3: Oral administration of this compound results in a bioavailability of about 50% due to significant first-pass metabolism. In contrast, intravenous (IV) administration bypasses the first-pass effect, leading to 100% bioavailability. When administered via inhalation, a portion of the dose is swallowed and undergoes first-pass metabolism similar to oral dosing, while the portion delivered directly to the lungs is absorbed systemically with minimal metabolism.
Troubleshooting Guides
Problem 1: High variability in plasma concentrations of this compound in an oral dosing study.
-
Possible Cause: Inconsistent food intake among study subjects.
-
Troubleshooting Tip: Standardize feeding protocols. Food can alter gastric emptying and intestinal transit time, affecting the rate and extent of drug absorption and its subsequent first-pass metabolism. Ensure subjects have a consistent diet and fasting period before and after drug administration.
-
-
Possible Cause: Genetic polymorphism in sulfotransferase enzymes.
-
Troubleshooting Tip: Genotype the study subjects for relevant SULT isoforms. Variations in the genes encoding these enzymes can lead to differences in metabolic capacity, contributing to inter-individual variability in plasma drug levels.
-
-
Possible Cause: Co-administration of other medications.
-
Troubleshooting Tip: Review and control for concomitant medications. Other drugs could potentially inhibit or induce the activity of sulfotransferases, thereby altering the extent of this compound's first-pass metabolism.
-
Problem 2: Lower than expected oral bioavailability of this compound.
-
Possible Cause: Issues with the formulation affecting dissolution and absorption.
-
Troubleshooting Tip: Perform in vitro dissolution testing of the oral dosage form under various pH conditions to ensure adequate drug release. The formulation should be optimized for solubility and permeability to maximize absorption.
-
-
Possible Cause: Underestimation of the extent of first-pass metabolism.
-
Troubleshooting Tip: Conduct a pilot study with a small number of subjects to determine the typical ratio of the parent drug to its sulfate metabolite in plasma and urine. This can provide a more accurate picture of the first-pass effect in your specific study population.
-
-
Possible Cause: Analytical method not sensitive enough to detect low plasma concentrations.
-
Troubleshooting Tip: Validate your analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure it has the required sensitivity and accuracy for quantifying both this compound and its metabolites at the expected concentrations.
-
Problem 3: Difficulty in quantifying this compound and its primary metabolite, this compound-4'-O-sulfate.
-
Possible Cause: Inadequate sample preparation leading to poor recovery.
-
Troubleshooting Tip: Optimize the extraction method for both analytes from plasma and urine. Solid-phase extraction (SPE) or liquid-liquid extraction may be required to achieve clean samples and good recovery.
-
-
Possible Cause: Lack of a stable isotope-labeled internal standard for the metabolite.
-
Troubleshooting Tip: Synthesize or procure a stable isotope-labeled internal standard for this compound-4'-O-sulfate. This will significantly improve the accuracy and precision of the LC-MS/MS quantification by correcting for matrix effects and variations in instrument response.
-
-
Possible Cause: Co-elution of interfering substances from the biological matrix.
-
Troubleshooting Tip: Adjust the chromatographic conditions (e.g., column type, mobile phase composition, gradient) to achieve better separation of this compound and its metabolite from endogenous interferences.
-
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Oral this compound in Healthy Adults
| Parameter | Value | Reference |
| Bioavailability | ~50% | |
| Tmax (Time to peak concentration) | 1-3 hours | |
| Cmax (Peak plasma concentration) | 10-20 ng/mL (after a 4 mg dose) | |
| Elimination Half-life (t½) | 3-6 hours | |
| Urinary Excretion (Unchanged) | 24-33% of dose | |
| Urinary Excretion (Sulfate Metabolite) | ~48% of dose |
Experimental Protocols
Protocol 1: In Vivo Oral Dosing Study in Rats
-
Animal Model: Use male Wistar rats (200-250 g). House them in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.
-
Acclimatization: Allow the animals to acclimatize for at least one week before the experiment.
-
Fasting: Fast the rats overnight (approximately 12 hours) before dosing, with free access to water.
-
Dosing: Prepare a this compound solution or suspension in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). Administer a single oral dose (e.g., 2-16 mg/kg) via oral gavage.
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.
-
Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Sample Analysis: Quantify the concentrations of this compound and its sulfate metabolite in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate parameters such as Cmax, Tmax, AUC (Area Under the Curve), and bioavailability (if intravenous data is available for comparison).
Protocol 2: Quantification of this compound and this compound-4'-O-Sulfate in Plasma by LC-MS/MS
-
Sample Preparation (Solid-Phase Extraction):
-
Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange) with methanol followed by water.
-
Load the plasma sample (e.g., 100 µL) onto the cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the analytes with a suitable elution solvent (e.g., methanol containing a small percentage of ammonia).
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.
-
-
Chromatographic Separation:
-
Use a C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol).
-
-
Mass Spectrometric Detection:
-
Use a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Monitor the specific precursor-to-product ion transitions for this compound (e.g., m/z 240.2 → 148.1) and this compound-4'-O-sulfate.
-
Use a stable isotope-labeled internal standard for both analytes to ensure accurate quantification.
-
-
Data Analysis:
-
Construct calibration curves by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Determine the concentrations of this compound and its metabolite in the study samples by interpolating their peak area ratios from the respective calibration curves.
-
Visualizations
Caption: First-pass metabolism of orally administered this compound.
Caption: Experimental workflow for an in vivo oral dosing study.
References
Mitigating Salbutamol's systemic side effects in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Salbutamol in animal studies. The focus is on practical strategies to mitigate the systemic side effects of this common β2-adrenergic agonist.
Frequently Asked Questions (FAQs)
Q1: What are the primary systemic side effects of this compound observed in animal studies?
A1: The most commonly reported systemic side effects following this compound administration in animal models are cardiovascular and metabolic in nature. These include tachycardia (increased heart rate), potential for arrhythmias, hypokalemia (a decrease in serum potassium levels), and transient hyperglycemia.[1][2][3][4] In dogs that have chewed on this compound inhalers, clinical signs can appear rapidly, often within 1-3 hours, and commonly include increased heart and respiration rates.[1]
Q2: How can we minimize cardiovascular side effects like tachycardia during our experiments?
A2: Minimizing cardiovascular effects involves reducing the systemic absorption of this compound. Key strategies include:
-
Targeted Lung Delivery: Employing advanced inhalation techniques and formulations that maximize drug deposition in the lungs and reduce absorption into the systemic circulation. This includes using optimized nebulizers or metered-dose inhalers (MDIs) with spacer devices.
-
Controlled-Release Formulations: Using nanoparticle-based carriers can provide a sustained release of this compound, preventing the sharp peaks in plasma concentration that often lead to acute side effects.
-
Co-administration of Beta-Blockers: In cases of severe tachycardia, non-selective beta-blockers like propranolol can be used as a corrective measure to reverse both beta-1 and beta-2 mediated effects. Selective beta-1 antagonists, such as metoprolol, are an alternative for specifically normalizing heart rate.
Q3: What causes hypokalemia, and how can it be managed in a laboratory setting?
A3: this compound-induced hypokalemia results from the stimulation of β2-adrenoceptors, which activates the Na+/K+-ATPase pump in skeletal muscle, causing a shift of potassium from the extracellular to the intracellular space. This does not deplete total body potassium but can lead to complications like muscle weakness and cardiac arrhythmias. Management in an experimental setting involves:
-
Electrolyte Monitoring: Regular monitoring of serum potassium levels is crucial, especially after high-dose administration.
-
Potassium Supplementation: If significant hypokalemia is observed, intravenous fluids with potassium supplementation can be administered to correct the imbalance.
-
Monitoring for Rebound Hyperkalemia: As the effects of this compound diminish, potassium will shift back into the bloodstream. It is critical to monitor for potential rebound hyperkalemia, especially if supplementation was provided.
Q4: Can the choice of delivery device influence the severity of systemic side effects?
A4: Yes, the delivery device significantly impacts drug deposition and, consequently, systemic absorption. Studies in horses and cats show that the efficiency of nebulizers and inhalers can vary, affecting the dose that reaches the target site in the lungs versus what is swallowed or absorbed systemically. Using spacers and masks designed for the specific animal model can improve the delivery to the lower respiratory tract and reduce systemic exposure. The particle size of the aerosol is also a critical factor; smaller particles may penetrate deeper into the lungs, potentially leading to higher lung absorption and bioavailability.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Unexpectedly severe tachycardia or arrhythmia post-administration. | 1. High systemic absorption due to improper inhalation technique or device. 2. Overdose from the experimental setup. 3. Pre-existing cardiovascular sensitivity in the animal model. | 1. Refine the administration protocol to improve lung targeting (see Protocol 1). 2. Verify dose calculations and equipment calibration. 3. Monitor ECG and blood pressure continuously. 4. For acute treatment, consider administration of a non-selective beta-blocker (e.g., propranolol) under veterinary guidance. |
| Significant drop in serum potassium levels. | Stimulation of β2-adrenoceptors causing an intracellular shift of potassium. | 1. Confirm hypokalemia with a blood sample analysis. 2. Administer potassium-supplemented intravenous fluids. 3. Monitor for clinical signs of hypokalemia (e.g., muscle weakness). 4. Be prepared for rebound hyperkalemia as the drug effect wears off. |
| High variability in physiological response between subjects. | 1. Inconsistent drug delivery and deposition. 2. Genetic variations in β2-adrenoceptor haplotypes, which can influence response. 3. Differences in animal stress levels or underlying health. | 1. Standardize the administration procedure and ensure proper use of delivery devices. 2. Ensure animals are properly acclimatized and handle them consistently to minimize stress. 3. Consider genotyping subjects for relevant β2-adrenoceptor polymorphisms if variability is a persistent issue. |
| Low therapeutic efficacy (bronchodilation) despite observing systemic side effects. | 1. Poor lung deposition; a high fraction of the drug is being absorbed systemically without reaching the target bronchial smooth muscle. 2. Airway obstruction (e.g., from mucus) preventing the drug from reaching its target. | 1. Evaluate and optimize the aerosol particle size and delivery device. 2. Consider using a spacer to improve inhalation coordination and reduce oropharyngeal deposition. 3. Confirm airway patency in the animal model. |
Quantitative Data on this compound Effects and Mitigation
Table 1: Effects of Nanoparticle Formulation on this compound Delivery (Isolated Rabbit Lung Model)
| Formulation | Mean Particle Size | Encapsulation Efficiency | This compound Recovery in Perfusate (Systemic Absorption Proxy) |
| This compound Solution | N/A | N/A | 62.8 ± 7.1% |
| PLGA Nanoparticles | ~120 nm | 25.2 ± 4.9% | 55.2 ± 9.1% |
| VS(72)-10 Nanoparticles | ~120 nm | 63.4 ± 3.5% | 40.2 ± 5.8% |
| Data synthesized from a study on pulmonary targeting with biodegradable nanoparticles, demonstrating that VS(72)-10 nanoparticles reduced systemic absorption compared to a standard solution. |
Table 2: Cardiovascular and Metabolic Effects in Animal Models
| Animal Model | Administration | Key Systemic Effect(s) | Notes |
| Horses | Inhaled (2 µg/kg) | Increased cardiac output and heart rate. | Effects were observed during general anesthesia. This compound also improved the PaO2/FiO2 ratio. |
| Dogs | Inhaler Puncture (Toxicosis) | Tachycardia, tachypnea, hypokalemia. | Recovery generally occurs within 24 hours with supportive care, including beta-blockers and potassium supplementation. |
| Rats | Intraperitoneal (1 & 2 mg/kg) | Anti-inflammatory effects observed. | This study focused on anti-inflammatory properties, not cardiovascular side effects, but demonstrates systemic activity. |
Experimental Protocols
Protocol 1: Comparative Evaluation of Standard vs. Nanoparticle-Based this compound Inhalation
This protocol is adapted from methodologies used in preclinical evaluations of novel drug delivery systems.
-
Animal Model Selection: Choose an appropriate model (e.g., rats, rabbits) and divide into two groups: Control (standard this compound solution) and Experimental (this compound-loaded nanoparticles).
-
Formulation Preparation:
-
Control: Prepare a this compound solution at the desired concentration in sterile saline.
-
Experimental: Synthesize this compound-loaded nanoparticles (e.g., PLGA-based) using a method like solvent displacement. Characterize the nanoparticles for size, zeta potential, and encapsulation efficiency.
-
-
Animal Preparation: Anesthetize the animal and, if required by the model, perform a tracheotomy for direct and controlled administration to the lungs. For less invasive studies, use a specialized animal inhalation chamber or mask.
-
Drug Administration:
-
Connect the tracheal tube or mask to a nebulizer (e.g., a microsprayer or jet nebulizer).
-
Administer a predetermined dose of either the this compound solution or the nanoparticle suspension. Ensure the nebulizer is characterized to produce the desired particle size for optimal lung deposition.
-
-
Monitoring of Systemic Side Effects:
-
Cardiovascular: Continuously monitor heart rate and ECG throughout the experiment. Record blood pressure at regular intervals.
-
Metabolic: Collect blood samples at baseline and at set time points post-administration (e.g., 15, 30, 60, 120 minutes) to measure serum potassium and glucose levels.
-
-
Pharmacokinetic Analysis:
-
Analyze plasma samples to determine the concentration of this compound over time.
-
Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) to quantify systemic exposure.
-
-
Data Analysis: Statistically compare the incidence and severity of side effects (tachycardia, hypokalemia) and the pharmacokinetic profiles between the control and experimental groups to determine if the nanoparticle formulation successfully mitigated systemic exposure.
Visualizations and Workflows
This compound Signaling and Systemic Side Effects Pathway
The following diagram illustrates the mechanism of action of this compound, leading to the desired therapeutic effect and common systemic side effects.
Caption: this compound's mechanism leading to bronchodilation and systemic side effects.
Experimental Workflow for Mitigation Strategy Assessment
This workflow outlines the key steps for comparing a standard this compound delivery method against a novel method designed to reduce systemic side effects.
Caption: Workflow for comparing mitigation strategies in this compound animal studies.
Troubleshooting Flowchart for Adverse Events
This diagram provides a logical path for researchers to follow when encountering common adverse events during an experiment.
Caption: A decision-making flowchart for troubleshooting adverse events.
References
- 1. researchgate.net [researchgate.net]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. Acute systemic effects of inhaled this compound in asthmatic subjects expressing common homozygous β2-adrenoceptor haplotypes at positions 16 and 27 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. magonlinelibrary.com [magonlinelibrary.com]
Technical Support Center: Optimizing HPLC Parameters for Salbutamol Enantiomer Separation
Welcome to our dedicated technical support center for the chiral separation of Salbutamol enantiomers by HPLC. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: Which chiral stationary phase (CSP) is most effective for separating this compound enantiomers?
A1: Teicoplanin-based chiral stationary phases are widely reported as highly effective for the enantiomeric separation of this compound.[1][2][3] Vancomycin-based columns have also demonstrated selectivity for this compound enantiomers and their metabolites.[3] For supercritical fluid chromatography (SFC), a cellulose tris-3-chloro-4-methylphenylcarbamate stationary phase has shown high selectivity.[4]
Q2: What is a typical mobile phase composition for this compound enantiomer separation on a teicoplanin column?
A2: A common mobile phase consists of methanol with additives. For example, an optimal mobile phase has been described as methanol and 20 mM ammonium acetate buffer at pH 4.5 in a 98:2 (v/v) ratio. Other successful separations have utilized 100% methanol with 0.5% acetic acid and 0.1% ammonium hydroxide. The use of acetonitrile in the mobile phase has also been reported, but in some cases, it was found to decrease the signal intensity for this compound's sulfated metabolites.
Q3: What is the expected elution order of this compound enantiomers?
A3: While the elution order can be influenced by the specific chromatographic conditions, on a teicoplanin-based column, the (R)-enantiomer typically elutes before the (S)-enantiomer.
Q4: How can I improve peak shape and reduce tailing for this compound, which is a basic compound?
A4: Peak tailing with basic compounds like this compound on silica-based columns is often due to interactions with residual silanol groups. To mitigate this, consider the following:
-
Use of Mobile Phase Additives: Incorporating additives like triethylamine (TEA) can help to mask the silanol groups and improve peak symmetry.
-
Column Conditioning: Pre-conditioning the column with a TEA-containing mobile phase can be effective.
-
pH Control: Maintaining a consistent and appropriate mobile phase pH is crucial for reproducible peak shapes.
Troubleshooting Guide
Issue 1: Poor or No Enantiomeric Resolution
Possible Causes & Solutions
| Cause | Recommended Solution |
| Inappropriate Chiral Stationary Phase (CSP) | Ensure you are using a suitable CSP. Teicoplanin-based columns are a good starting point for this compound. |
| Suboptimal Mobile Phase Composition | Optimize the mobile phase. Adjust the ratio of organic modifier (e.g., methanol) to the aqueous buffer. Experiment with different additives like ammonium acetate or acetic acid to enhance chiral recognition. |
| Incorrect Mobile Phase pH | The pH of the mobile phase can significantly impact the ionization state of this compound and its interaction with the CSP. Systematically vary the pH to find the optimal value for resolution. A pH of 4.5 has been shown to be effective. |
| Inappropriate Column Temperature | Temperature affects the thermodynamics of the chiral separation. Test a range of column temperatures (e.g., 20-40°C) to see if resolution improves. |
| Flow Rate is Too High | A lower flow rate can increase the interaction time between the analytes and the CSP, potentially improving resolution. Try reducing the flow rate in increments. |
Issue 2: Peak Tailing or Asymmetry
Possible Causes & Solutions
| Cause | Recommended Solution |
| Secondary Interactions with Silanol Groups | Add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%) to block active silanol sites. |
| Column Overload | Inject a lower concentration of your sample to avoid overloading the column, which can lead to peak distortion. |
| Incompatible Sample Solvent | Ensure your sample is dissolved in a solvent that is of similar or weaker elution strength than the mobile phase. |
| Column Degradation | If the column has been used extensively, its performance may have deteriorated. Try flushing the column or replacing it if necessary. |
Issue 3: Split Peaks
Possible Causes & Solutions
| Cause | Recommended Solution |
| Column Contamination or Blockage | A blocked frit or contamination at the head of the column can cause the sample band to split. Try back-flushing the column or using a guard column. |
| Sample Solvent Effect | If the sample solvent is significantly stronger than the mobile phase, it can cause peak distortion. Dissolve the sample in the mobile phase if possible. |
| Co-elution with an Impurity | A closely eluting impurity can give the appearance of a split peak. Optimize selectivity by adjusting the mobile phase composition or temperature. |
Experimental Protocols
Protocol 1: Enantiomeric Separation of this compound using a Teicoplanin CSP
-
Column: Teicoplanin-based chiral stationary phase (e.g., Chirobiotic T), 150 mm x 2.1 mm, 5 µm.
-
Mobile Phase: Methanol:20 mM Ammonium Acetate buffer (pH 4.5) (98:2, v/v).
-
Flow Rate: 0.2 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 276 nm.
Protocol 2: HPLC-MS/MS Method for Chiral Separation of this compound and its Metabolites
-
Column: Teicoplanin-based column, 150 mm.
-
Mobile Phase: Methanol with 20 mM Ammonium Formate.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: Room temperature.
-
Injection Volume: 50 µL.
-
Detection: Mass Spectrometry (MS/MS) with electrospray ionization (ESI).
Visual Guides
Caption: Troubleshooting workflow for poor enantiomeric resolution.
References
- 1. Development of an HPLC-MS/MS Method for Chiral Separation and Quantitation of (R)- and (S)-Salbutamol and Their Sulfoconjugated Metabolites in Urine to Investigate Stereoselective Sulfonation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of this compound by direct chiral reversed-phase HPLC using teicoplanin as stationary phase and its application to natural water analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative In Vitro Analysis of Salbutamol and Formoterol: Potency and Efficacy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro pharmacological properties of two key β2-adrenergic receptor agonists: salbutamol and formoterol. This document synthesizes experimental data to highlight the differences in their potency and efficacy, offering insights into their mechanisms of action at the molecular level.
This compound, a short-acting β2-agonist (SABA), and formoterol, a long-acting β2-agonist (LABA), are both widely used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1] Their primary mechanism of action involves the activation of β2-adrenergic receptors, leading to the relaxation of airway smooth muscle.[1] However, their distinct molecular structures contribute to significant differences in their pharmacological profiles, particularly their potency and duration of action.
Comparative Potency and Efficacy
In vitro studies consistently demonstrate that formoterol is significantly more potent than this compound. Potency, typically measured as the concentration of a drug required to produce 50% of its maximal effect (EC50 or pD2 value), is a key indicator of a drug's affinity for its receptor.
A study comparing the effects of these agonists on isolated guinea pig tracheal spirals found formoterol to be approximately 100 times more potent than this compound in relaxing maximally contracted tissues.[2] In preparations of guinea-pig trachea and human bronchus, formoterol was found to be 50-120-fold more potent than this compound.[3] This enhanced potency of formoterol is attributed to its higher affinity for the β2-adrenergic receptor.[2]
While both drugs are effective in relaxing airway smooth muscle, their efficacy, or the maximal response they can produce (Emax), can differ under certain experimental conditions. In some studies, formoterol and this compound (referred to as albuterol) were found to be equally efficacious. However, other research has suggested that salmeterol, another LABA, acts as a partial agonist compared to formoterol, indicating that formoterol can elicit a greater maximal response in certain assays.
The following table summarizes key quantitative data from in vitro comparative studies:
| Preparation | Parameter | This compound | Formoterol | Relative Potency (Formoterol vs. This compound) | Reference |
| Guinea Pig Trachea | pD2 | ~7 | ~9 | ~100-fold | |
| Human Bronchus | Potency Ratio | 1 | 50-120 | 50-120-fold | |
| Guinea Pig Trachea | Relaxation | Efficacious | Efficacious | Equipotent |
Signaling Pathway and Experimental Workflow
The activation of the β2-adrenergic receptor by agonists like this compound and formoterol initiates a well-defined intracellular signaling cascade. This pathway is fundamental to their bronchodilatory effects.
The in vitro potency and efficacy of this compound and formoterol are typically determined through a series of well-established experimental protocols. A common workflow involves preparing isolated tissues or cells, stimulating them with varying concentrations of the agonists, and measuring the physiological or biochemical response.
Detailed Experimental Protocols
The following are representative methodologies for key in vitro experiments used to compare this compound and formoterol.
Isolated Tissue Relaxation Assay (e.g., Guinea Pig Trachea)
This assay directly measures the functional effect of the agonists on airway smooth muscle.
-
Tissue Preparation: Guinea pigs are euthanized, and the trachea is excised and placed in Krebs-Henseleit solution. The trachea is cut into rings or spiral strips.
-
Mounting: The tissue preparations are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and gassed with 95% O2 and 5% CO2. The tissues are connected to isometric force transducers to record changes in tension.
-
Contraction: Tissues are contracted with a spasmogen, such as histamine or carbachol, to induce a stable level of tone.
-
Agonist Addition: Cumulative concentration-response curves are generated by adding increasing concentrations of this compound or formoterol to the organ baths.
-
Data Analysis: The relaxation induced by the agonist is expressed as a percentage of the maximal relaxation achievable with a standard agent like theophylline or isoprenaline. The EC50 (the concentration producing 50% of the maximal relaxation) and the Emax (the maximal relaxation) are calculated from the concentration-response curves. The pD2 is the negative logarithm of the EC50.
Cyclic AMP (cAMP) Accumulation Assay
This biochemical assay quantifies the activation of the β2-adrenergic receptor's primary signaling pathway.
-
Cell Culture: A suitable cell line expressing β2-adrenergic receptors (e.g., CHO-K1 cells transfected with the human β2-adrenoceptor) is cultured to an appropriate density.
-
Cell Preparation: Cells are harvested and washed. For adherent cells, the assay can be performed directly in the culture plates.
-
Stimulation: Cells are incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP. Subsequently, cells are stimulated with various concentrations of this compound or formoterol for a defined period.
-
cAMP Measurement: The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is then measured using a competitive binding assay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA), or a bioluminescent assay like the cAMP-Glo™ Assay.
-
Data Analysis: A standard curve is used to determine the cAMP concentration in each sample. Dose-response curves are plotted, and EC50 and Emax values are determined.
Conclusion
The in vitro evidence robustly supports the classification of formoterol as a more potent β2-adrenergic receptor agonist than this compound. This difference in potency is a direct consequence of its higher binding affinity for the receptor. While both are generally considered full agonists, their efficacy can be context-dependent. The experimental protocols outlined provide a framework for the continued investigation and characterization of these and other respiratory therapeutics. Understanding these fundamental pharmacological differences is crucial for the development of novel and improved treatments for obstructive airway diseases.
References
- 1. Membrane-Facilitated Receptor Access and Binding Mechanisms of Long-Acting β2-Adrenergic Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional and binding characteristics of long-acting beta 2-agonists in lung and heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Formoterol on airway smooth muscle and human lung mast cells: a comparison with this compound and salmeterol - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioanalytical Method Validation of Salbutamol in Rat Plasma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the quantification of salbutamol in rat plasma. The information presented is intended to assist researchers in selecting the most appropriate analytical technique and to offer detailed protocols for method validation in line with regulatory expectations.
Introduction
This compound (also known as albuterol) is a short-acting β2-adrenergic receptor agonist widely used for the relief of bronchospasm in conditions like asthma.[1] Accurate quantification of this compound in biological matrices, such as plasma, is crucial for pharmacokinetic, toxicokinetic, and bioequivalence studies. The validation of bioanalytical methods is a regulatory requirement to ensure the reliability, reproducibility, and accuracy of the data generated.[2][3][4] This guide will compare a validated HPLC method with a more sensitive LC-MS/MS method for the determination of this compound in rat plasma.
Method Comparison: HPLC vs. LC-MS/MS
The choice between HPLC with UV detection and LC-MS/MS often depends on the required sensitivity, selectivity, and the complexity of the sample matrix.
-
HPLC with UV Detection: This technique is robust, cost-effective, and widely available. However, it may lack the sensitivity and selectivity required for detecting very low concentrations of drugs in complex biological fluids.
-
LC-MS/MS: This method offers superior sensitivity and selectivity, allowing for the quantification of analytes at picogram levels.[5] It is the preferred method for bioanalytical studies where low drug concentrations are expected.
The following table summarizes the performance characteristics of a typical validated HPLC method compared to a published LC-MS/MS method for this compound analysis.
| Parameter | HPLC Method | LC-MS/MS Method |
| Linearity Range | 1-25 µg/mL | 50-10,000 pg/mL |
| Lower Limit of Quantification (LLOQ) | ~1 µg/mL | 50 pg/mL |
| Intra-day Precision (%RSD) | ≤ 3.18% | < 11.4% |
| Inter-day Precision (%RSD) | ≤ 3.65% | < 11.4% |
| Accuracy (% Recovery) | 98.67% - 105.91% | Within ±15.4% |
| Sample Preparation | Protein Precipitation | Solid-Phase Extraction |
Experimental Protocols
Detailed methodologies for sample preparation and chromatographic analysis are provided below. These protocols are based on established methods and can be adapted as needed.
I. Sample Preparation: Protein Precipitation (for HPLC)
Protein precipitation is a straightforward and common method for removing proteins from plasma samples before HPLC analysis.
Materials:
-
Rat plasma
-
Acetonitrile (ACN), HPLC grade
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm)
Procedure:
-
Pipette 200 µL of rat plasma into a microcentrifuge tube.
-
Add 600 µL of ice-cold acetonitrile to the plasma sample (a 3:1 ratio of ACN to plasma is common).
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant without disturbing the protein pellet.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
The sample is now ready for injection into the HPLC system.
II. Chromatographic Conditions: HPLC Method
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 analytical column (e.g., 250 x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
Chromatographic Parameters:
-
Mobile Phase: A mixture of ammonium acetate buffer and methanol (e.g., 75:25 v/v).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Detection Wavelength: 277 nm
-
Injection Volume: 20 µL
III. Method Validation Parameters
According to FDA and ICH guidelines, a bioanalytical method must be validated for several parameters to ensure its reliability.
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. A correlation coefficient (r²) of >0.99 is generally required.
-
Accuracy and Precision: The closeness of the determined value to the true value (accuracy) and the degree of scatter between a series of measurements (precision). Acceptance criteria are typically within ±15% (±20% for LLOQ).
-
Recovery: The efficiency of the extraction procedure, determined by comparing the analyte response in a pre-extracted spiked sample to a post-extracted spiked sample.
-
Stability: The chemical stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, short-term benchtop stability).
Visualizing the Workflow
The following diagrams illustrate the key workflows in the bioanalytical process.
Caption: Workflow for Protein Precipitation Sample Preparation.
Caption: General Workflow for HPLC Analysis.
Conclusion
Both HPLC and LC-MS/MS are viable methods for the quantification of this compound in rat plasma. The choice of method should be guided by the specific requirements of the study, particularly the expected concentration range of the analyte. For studies requiring high sensitivity, such as those involving low doses or inhalation administration, LC-MS/MS is the superior technique. For routine analysis where higher concentrations are expected, a validated HPLC method can provide reliable and accurate results in a more cost-effective manner. Regardless of the method chosen, rigorous validation in accordance with regulatory guidelines is essential to ensure data integrity.
References
- 1. eijppr.com [eijppr.com]
- 2. fda.gov [fda.gov]
- 3. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 4. Federal Register :: M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability [federalregister.gov]
- 5. Determination of this compound in human plasma and urine using liquid chromatography coupled to tandem mass spectrometry and its pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Anti-Salbutamol Antibody Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity profiles of various anti-Salbutamol antibodies. Understanding the specificity of these antibodies is critical for the development of accurate and reliable immunoassays for the detection and quantification of Salbutamol in complex biological matrices. This document summarizes key performance data, details experimental methodologies, and visualizes relevant biological and experimental processes.
Performance Comparison of Anti-Salbutamol Antibodies
The specificity of an anti-Salbutamol antibody is paramount to avoid false-positive results in immunoassays. Cross-reactivity with structurally related compounds, particularly other β2-agonists, is a key performance indicator. The following tables summarize the cross-reactivity data for several commercially available and research-grade anti-Salbutamol antibodies.
Table 1: Cross-Reactivity of Commercial Anti-Salbutamol ELISA Kits
| Compound | Reddot Biotech (RDF-E017) | Abcam (ab302934) |
| This compound | 100% | 100% |
| Clenbuterol | 3.6% | 3.6% |
| Ractopamine | 0.1% | 0.1% |
| Dobutamine Hydrochloride | 7.2% | 7.2% |
| Cimaterol | 0.1% | 0.1% |
| Epinephrine | 0.1% | 0.1% |
| Isoprenaline | <1% | <1% |
Table 2: Cross-Reactivity of Characterized Anti-Salbutamol Antibodies from Research Literature
| Antibody Type | Compound | Cross-Reactivity (%) | Source |
| Monoclonal (C9) | Other β-agonists | <1% | --INVALID-LINK-- |
| Polyclonal | Clenbuterol | 139.6% | --INVALID-LINK-- |
| Polyclonal | Brombuterol | 225% | --INVALID-LINK-- |
Note: Cross-reactivity data can vary between manufacturers and even between different lots of the same antibody. It is crucial to validate the cross-reactivity of any antibody in the specific assay conditions being used.
Experimental Protocols
The assessment of antibody cross-reactivity is typically performed using a competitive enzyme-linked immunosorbent assay (ELISA).
Principle of Competitive ELISA for Cross-Reactivity Assessment
In a competitive ELISA, a known amount of labeled this compound (e.g., conjugated to an enzyme) competes with the unlabeled this compound or other cross-reacting compounds in the sample for a limited number of binding sites on the anti-Salbutamol antibody coated on a microplate. The amount of labeled this compound that binds to the antibody is inversely proportional to the concentration of this compound or the cross-reacting compound in the sample.
Detailed Experimental Protocol (Example)
This protocol is a generalized example based on common practices for competitive ELISA.
Materials:
-
Anti-Salbutamol antibody-coated 96-well microplate
-
This compound standard solutions (various concentrations)
-
Solutions of potential cross-reacting compounds (various concentrations)
-
This compound-Horseradish Peroxidase (HRP) conjugate
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Substrate Solution (e.g., TMB)
-
Stop Solution (e.g., 2M H₂SO₄)
-
Microplate reader
Procedure:
-
Preparation of Standards and Samples: Prepare a series of dilutions for the this compound standard and each potential cross-reacting compound in a suitable buffer.
-
Competition Reaction:
-
Add 50 µL of the standard or sample solution to the wells of the antibody-coated microplate.
-
Add 50 µL of the this compound-HRP conjugate to each well.
-
Incubate the plate for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 37°C).
-
-
Washing: Wash the plate 3-5 times with Wash Buffer to remove unbound reagents.
-
Substrate Reaction:
-
Add 100 µL of the Substrate Solution to each well.
-
Incubate the plate in the dark for a specified time (e.g., 15-30 minutes) at room temperature.
-
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well to stop the color development.
-
Data Acquisition: Read the absorbance of each well at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values against the corresponding this compound concentrations.
-
Determine the concentration of each cross-reacting compound that causes 50% inhibition of the maximum signal (IC50).
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of this compound / IC50 of Cross-Reactant) x 100 [1][2][3]
-
Visualizations
Signaling Pathway of this compound
This compound is a short-acting β2-adrenergic receptor agonist. Its mechanism of action involves the activation of the β2-adrenergic signaling pathway, leading to bronchodilation.[4][5]
Caption: β2-Adrenergic receptor signaling pathway activated by this compound.
Experimental Workflow for Competitive ELISA
The following diagram illustrates the key steps in a competitive ELISA for determining antibody cross-reactivity.
Caption: Workflow for competitive ELISA-based cross-reactivity assessment.
References
- 1. The Selectivity of Immunoassays and of Biomimetic Binding Assays with Imprinted Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of this compound sulfate? [synapse.patsnap.com]
- 5. selleckchem.com [selleckchem.com]
A Comparative Analysis of Bronchodilatory Efficacy in Novel Salbutamol Inhalers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bronchodilatory effects of novel salbutamol inhaler devices, supported by experimental data from recent clinical studies. The focus is on providing a clear, data-driven overview for researchers, scientists, and professionals involved in drug development.
Executive Summary
The landscape of inhaled this compound therapy is evolving with the introduction of novel dry powder inhalers (DPIs) designed to improve ease of use and drug delivery. This guide summarizes key performance data from clinical trials comparing these new devices against established pressurized metered-dose inhalers (pMDIs) and other DPIs. The findings indicate that novel inhalers like Airmax and Taifun demonstrate comparable or, in some cases, enhanced bronchodilatory effects, offering promising alternatives to conventional devices.
Data Presentation: Comparative Bronchodilatory Effects
The following table summarizes the quantitative data on the bronchodilatory effects of various novel this compound inhalers as measured by the change in Forced Expiratory Volume in one second (FEV1).
| Inhaler Device | Comparator Devices | Key Findings on FEV1 Response | Study Population |
| Airmax (novel multidose DPI) | Ventolin (pMDI), Diskhaler (DPI), Accuhaler (DPI) | Showed a 1:1 dose equivalence with Ventolin pMDI. The change in FEV1 (pre-dose to highest dose) for Airmax was 2.53-3.31 L, comparable to Ventolin (2.47-3.30 L).[1] | 61 adult asthmatic subjects.[1] |
| Taifun (novel metered-dose DPI) | Turbuhaler (DPI), pMDI with spacer | Produced greater bronchodilation at lower doses compared to the other devices. The estimated relative dose potency was approximately 1.9-fold higher than Turbuhaler and 2.8-fold higher than pMDI with a spacer.[2] | 21 patients with stable asthma.[2] |
| Easyhaler (novel multidose DPI) | Reference DPI | Both inhalers produced a similar clear increase in lung function. The mean maximum FEV1 was 3.25 L for Easyhaler and 3.28 L for the reference DPI.[3] | 25 adult asthmatic patients. |
Signaling Pathway of this compound
This compound, a short-acting β2-adrenergic receptor agonist, elicits bronchodilation through a well-defined signaling cascade within the smooth muscle cells of the airways. The process begins with the binding of this compound to the β2-adrenergic receptors, leading to the relaxation of the airway smooth muscles and an increase in airway diameter.
Experimental Protocols
The clinical trials cited in this guide employed rigorous methodologies to compare the efficacy of novel this compound inhalers. Below are detailed summaries of the experimental protocols for two key studies.
Study 1: Airmax Multidose Dry Powder Inhaler
-
Study Design : A randomized, placebo-controlled, evaluator-blind, five-way crossover study was conducted.
-
Objective : To compare the FEV1 response to single ascending cumulative doses of this compound (100-400 micrograms) from the Airmax inhaler against a placebo, a standard pMDI (Ventolin), and two other DPIs (Diskhaler and Accuhaler).
-
Participant Profile : The study included sixty-one adult asthmatic subjects with a predicted FEV1 between 50-80% and a demonstrated FEV1 increase of at least 15% in response to this compound.
-
Primary Endpoint : The primary measure of efficacy was the change in FEV1. Equivalence was determined if the 95% confidence interval for the ratio of FEV1 responses between treatments was within the range of 90-111%.
-
Adverse Events : The safety profiles and adverse events were monitored and found to be similar across all treatment groups.
Study 2: Taifun Metered-Dose Dry Powder Inhaler
-
Study Design : An open-label, randomized, crossover study.
-
Objective : To compare the efficacy and safety of inhaled this compound delivered from the Taifun DPI with a commercially available DPI (Turbuhaler) and a conventional pMDI with a spacer.
-
Participant Profile : Twenty-one patients, aged 21-70 years, with stable asthma and demonstrated reversibility to inhaled this compound were included.
-
Dosing Regimen : On three separate days, patients received a cumulative total dose of 400 micrograms of this compound from the DPIs and 800 micrograms from the pMDI with a spacer, administered in divided doses at 30-minute intervals.
-
Primary Endpoint : The primary efficacy variable was the percent change in FEV1.
-
Safety Monitoring : Safety parameters, including blood pressure, heart rate, electrocardiogram recordings, and serum potassium concentration, were monitored.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for a comparative clinical trial of bronchodilator inhalers, based on the methodologies of the cited studies.
Conclusion
The development of novel this compound inhalers, particularly multidose dry powder devices, presents significant advancements in the delivery of bronchodilator therapy. The studies on devices like Airmax, Taifun, and Easyhaler indicate that they are effective and safe alternatives to traditional pMDIs. The Airmax inhaler demonstrates dose equivalence to the Ventolin pMDI, while the Taifun inhaler shows increased potency. These findings are crucial for drug development professionals and researchers exploring new avenues for asthma and COPD management, highlighting the importance of device technology in optimizing therapeutic outcomes.
References
- 1. Bronchodilating effects of this compound from a novel inhaler Airmax - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The efficacy of a new this compound metered-dose powder inhaler in comparison with two other inhaler devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of bronchodilating effects of two this compound dry powder inhalers in asthmatic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
The Evolving Landscape of Beta-2 Agonists: A Comparative Analysis Against Salbutamol
For decades, Salbutamol has been a cornerstone in the management of bronchoconstriction in respiratory diseases. However, the relentless pursuit of improved therapeutic profiles has led to the development of a new generation of long-acting and ultra-long-acting beta-2 adrenergic receptor agonists (LABAs and ultra-LABAs). This guide provides a detailed comparison of the efficacy of these novel agents against the benchmark, this compound, supported by experimental data and methodological insights relevant to researchers, scientists, and drug development professionals.
The therapeutic efficacy of beta-2 agonists is primarily attributed to their ability to relax airway smooth muscle, leading to bronchodilation. This is achieved through the activation of beta-2 adrenergic receptors, which triggers a downstream signaling cascade. While this compound remains a critical tool for acute symptom relief due to its rapid onset of action, novel agonists offer extended duration of action, potentially leading to better overall disease control and patient compliance. This comparison focuses on key performance indicators such as the magnitude of bronchodilation, onset and duration of action, and receptor binding characteristics.
Comparative Efficacy Data
The following tables summarize the quantitative data from various studies comparing the efficacy of novel beta-2 agonists—Formoterol, Indacaterol, Vilanterol, and Olodaterol—with this compound.
| Drug | Dose | Onset of Action | Duration of Action | Peak Effect (FEV1 increase) | Reference |
| This compound | 100 µg - 200 µg | ~5-10 minutes | 3-6 hours | Variable, rapid peak | [1][2][3] |
| Formoterol | 12 µg | ~10-30 minutes | Up to 12 hours | Comparable to this compound initially, sustained | [1][3] |
| Indacaterol | 150 µg - 300 µg | ~5 minutes | Up to 24 hours | Numerically higher than this compound at 5 mins | |
| Vilanterol | 25 µg | Median: 62 minutes | Up to 24 hours | Slower onset than this compound | |
| Olodaterol | 5 µg - 10 µg | ~5 minutes | Up to 24 hours | Comparable to Formoterol | |
| FEV1: Forced Expiratory Volume in 1 second |
Table 1: Onset, Duration, and Peak Effect of this compound vs. Novel Beta-2 Agonists. This table highlights the key differentiators between the short-acting this compound and the longer-acting novel agonists. While this compound provides rapid relief, its effects are short-lived. In contrast, agents like Indacaterol and Olodaterol offer a rapid onset of action comparable to this compound but with a significantly extended duration of up to 24 hours. Formoterol also has a relatively fast onset and a 12-hour duration. Vilanterol exhibits a slower onset of action compared to the others.
| Study Comparison | Key Findings | Reference |
| Formoterol vs. This compound | Formoterol (12µg) produced a larger decrease in specific airway resistance (sRaw) for longer periods than this compound (100µg). The bronchodilator effect of Formoterol was statistically significantly greater than that of this compound from 2 hours onwards. | |
| Indacaterol vs. This compound | Single doses of Indacaterol (150µg and 300µg) demonstrated a fast onset of action similar to this compound (200µg). At five minutes post-dose, the increase in FEV1 with both Indacaterol doses was numerically higher than for this compound. | |
| Arformoterol vs. This compound | Arformoterol was found to be as effective and safe as this compound in acute non-severe asthma, with a significant increase in peak expiratory flow rate (PEFR) from baseline for both. | |
| Bambuterol vs. This compound | Both oral Bambuterol and inhaled Salmeterol resulted in good bronchodilation in patients with stable COPD. However, Bambuterol was associated with a higher incidence of tremor and a more pronounced tachycardia. | |
| Vilanterol vs. This compound (as rescue) | In a study where this compound was used as a rescue medication, initiating once-daily fluticasone furoate/vilanterol (FF/VI) was significantly better than continuing fluticasone propionate/salmeterol (FP/Salm) for improving asthma control and reducing the need for this compound. | |
| Olodaterol vs. Formoterol (this compound comparator) | Olodaterol has a rapid onset of action comparable to formoterol and provides bronchodilation over 24 hours. In controlled trials, olodaterol was shown to be as effective as formoterol twice daily. |
Table 2: Head-to-Head Comparison Highlights. This table provides a summary of key findings from comparative clinical trials. Notably, the longer-acting agents consistently demonstrate a more sustained bronchodilator effect compared to this compound.
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the comparison of this compound and novel beta-2 agonists.
Beta-2 Adrenergic Receptor Signaling Pathway
The canonical signaling pathway for beta-2 adrenergic receptor agonists involves the activation of a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP). cAMP then activates protein kinase A (PKA), leading to the phosphorylation of various downstream targets that ultimately result in smooth muscle relaxation. A non-canonical, cAMP-independent pathway has also been identified, where beta-2 adrenergic receptor activation can lead to the mobilization of intracellular calcium.
References
- 1. cAMP stimulates transcription of the beta 2-adrenergic receptor gene in response to short-term agonist exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Onset of action of indacaterol in patients with COPD: comparison with this compound and salmeterol-fluticasone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bronchodilator effect of inhaled formoterol vs this compound over 12 hours - PubMed [pubmed.ncbi.nlm.nih.gov]
R- vs. S-Salbutamol: An In Vivo Examination of Airway Hyperreactivity
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
Salbutamol, a cornerstone in the management of bronchoconstriction, is administered as a racemic mixture of two enantiomers: R-Salbutamol and S-Salbutamol. While chemically similar, these stereoisomers exhibit markedly different pharmacological profiles in vivo. This guide provides an objective comparison of their effects on airway hyperreactivity, supported by experimental data, to inform research and development in respiratory therapeutics. The active bronchodilatory effects of the racemic mixture are attributed to R-Salbutamol, also known as levalbuterol.[1][2][3] Conversely, S-Salbutamol is generally considered pharmacologically inactive or to have potential adverse effects.[1][2]
Comparative Efficacy in Attenuating Airway Hyperreactivity
In vivo studies, primarily in guinea pig models of allergic asthma, demonstrate that R-Salbutamol is the enantiomer responsible for the therapeutic effects of the racemic mixture. R-Salbutamol and racemic this compound (RS-Salbutamol) have been shown to effectively suppress allergen-induced airway hyperreactivity. Notably, some research suggests that R-Salbutamol may be slightly more potent in this regard. In contrast, S-Salbutamol did not demonstrate any significant impact on either basal or allergen-induced airway hyperreactivity in these models.
Clinical studies in asthmatic patients have shown that R-Salbutamol provides equivalent bronchoprotection and bronchodilation to racemic this compound. One study found no statistically significant differences in bronchial hyperresponsiveness between treatment with R-Salbutamol and racemic this compound. While some in vitro studies have suggested that S-Salbutamol could have pro-inflammatory properties, this has not been consistently demonstrated in in vivo animal studies or clinical trials. However, one study in healthy and asthmatic cats suggested that regular inhalation of racemic this compound and S-Salbutamol, but not R-Salbutamol, induced airway inflammation.
Quantitative Data Summary
The following tables summarize key quantitative findings from comparative in vivo studies.
Table 1: Effect on Basal Airway Reactivity to Histamine in Guinea Pigs
| Treatment Group | Fold Increase in PC100 (mean ± SEM) | Statistical Significance (p-value) |
| RS-Salbutamol | 3.73 ± 0.30 | <0.05 |
| R-Salbutamol | 3.56 ± 0.84 | <0.05 |
| S-Salbutamol | No significant effect | Not applicable |
Data sourced from a study evaluating the bronchoprotective effects of this compound enantiomers in guinea pigs.
Table 2: Inhibition of Allergen-Induced Airway Hyperreactivity in Guinea Pigs (5 hours post-challenge)
| Treatment Group | Fold Increase in Airway Hyperreactivity (mean ± SEM) | Statistical Significance vs. Control (p-value) |
| Saline (Control) | 3.51 ± 0.82 | Not applicable |
| RS-Salbutamol | 1.29 ± 0.11 | <0.01 |
| R-Salbutamol | 0.81 ± 0.03 | <0.01 |
| S-Salbutamol | No significant effect | Not applicable |
This table highlights the more pronounced inhibition of airway hyperreactivity in animals treated with R-Salbutamol compared to the racemate.
Table 3: Bronchoprotective Effects in Asthmatic Patients (Change in Methacholine PC20)
| Treatment Group | Improvement in PC20 (doubling doses, 95% CI) at 20 min | Improvement in PC20 (doubling doses, 95% CI) at 180 min |
| R-Salbutamol (1.25 mg) | 3.3 (2.5 to 4.1) | 1.2 (0.6 to 1.8) |
| Racemic this compound (2.5 mg) | 3.4 (2.6 to 4.2) | 1.0 (0.2 to 1.8) |
| S-Salbutamol (1.25 mg) | 0.9 (0.3 to 1.5) | No change |
PC20 is the provocative concentration of methacholine causing a 20% fall in FEV1.
Experimental Protocols
The following provides a detailed methodology for a key experiment cited in this guide.
Allergen-Induced Airway Hyperreactivity in Guinea Pigs
1. Animal Sensitization: Male Dunkin-Hartley guinea pigs are actively sensitized to ovalbumin. This is achieved through intraperitoneal and subcutaneous injections of ovalbumin solution.
2. Treatment Administration: Animals are divided into groups to receive inhaled saline (control), RS-Salbutamol, R-Salbutamol, or S-Salbutamol. Inhalations are administered at specific time points, such as 30 minutes before and 5.5 hours after an allergen challenge.
3. Allergen Challenge: Sensitized guinea pigs are exposed to an aerosolized ovalbumin solution to induce an asthmatic response, including early and late phase reactions and subsequent airway hyperreactivity.
4. Measurement of Airway Hyperreactivity: At designated times following the allergen challenge (e.g., 5 and 23 hours), airway reactivity is assessed. This is typically done by measuring the provocative concentration of a bronchoconstrictor agent (e.g., histamine) required to cause a 100% increase in baseline pleural pressure (PC100).
5. Data Analysis: The changes in PC100 are calculated and compared between the different treatment groups to determine the protective effects of each this compound enantiomer against allergen-induced airway hyperreactivity.
Visualizing the Mechanisms and Workflow
The following diagrams illustrate the signaling pathway of R-Salbutamol and the experimental workflow for evaluating its effects.
Caption: R-Salbutamol's mechanism of action.
Caption: Workflow for evaluating enantiomer effects.
References
A Comparative Guide to Bioanalytical Methods for Salbutamol Quantification in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Salbutamol in human plasma is critical for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This guide provides a comparative overview of commonly employed bioanalytical methods, focusing on their performance, and supported by experimental data from published studies.
Performance Characteristics of Bioanalytical Methods
The selection of a suitable bioanalytical method depends on the specific requirements of the study, such as the required sensitivity, sample throughput, and available instrumentation. The following tables summarize the key performance characteristics of various validated methods for this compound analysis in human plasma.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods
LC-MS/MS is a highly sensitive and selective technique, making it a popular choice for bioanalytical applications.
| Parameter | Method 1[1][2] | Method 2[3][4] | Method 3[5] | Method 4 |
| Linearity Range | 0.05 - 50 ng/mL | 10.5 - 4119.76 pg/mL | 0.15 - 24 ng/mL | 2.1 pg/mL - 207.5 ng/mL |
| Lower Limit of Quantitation (LLOQ) | 0.02 ng/mL | 10.5 pg/mL | 0.15 ng/mL | 8.3 pg/mL |
| Accuracy | 93.3% - 108.7% | 95.7% - 104% | - | - |
| Precision (RSD) | Intra-day: 2.1% - 8.5% Inter-day: 3.7% - 9.8% | Intra-day: 5.4% - 9% Inter-day: 4.1% - 9.3% | Intra-day & Inter-day: >90% | - |
| Recovery | 85.7% - 96.4% | 53.4% - 58.2% | - | - |
| Internal Standard | Acetaminophen | Amlodipine | This compound-d3 | - |
High-Performance Liquid Chromatography (HPLC) Methods
HPLC methods, often coupled with UV or fluorescence detection, offer a robust and cost-effective alternative to LC-MS/MS.
| Parameter | Method 1 (UV) | Method 2 (UV) |
| Linearity Range | 0.5 - 32 µg/L | 0.5 - 32 µg/L |
| Lower Limit of Detection | 0.5 µg/L | 0.3 µg/L |
| Accuracy (Recovery) | 96% - 107% | 98% - 109% |
| Precision (RSD) | Intra-day: < 5% Inter-day: < 8% | Intra-day: < 5% Inter-day: < 8% |
| Recovery | 96% - 107% | 93% - 99% (Extraction) |
| Internal Standard | Morphine | Morphine |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of bioanalytical assays. The following sections outline typical experimental protocols for the methods compared above.
LC-MS/MS Method Experimental Protocol
This protocol is a composite based on common practices described in the cited literature.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 500 µL of human plasma, add 50 µL of the internal standard solution (e.g., Acetaminophen).
-
Add 100 µL of 1 M NaOH.
-
Add 3 mL of ethyl acetate and vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions
-
HPLC System: Agilent 1200 series or equivalent.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: Acetonitrile and 5 mM ammonium acetate (30:70, v/v).
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 10 µL.
3. Mass Spectrometric Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive ion electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: m/z 240.2 → 148.1.
-
Acetaminophen (IS): m/z 152.0 → 110.0.
-
HPLC-UV Method Experimental Protocol
This protocol is based on the methods described by Liu et al..
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 1.0 mL of plasma, add the internal standard (e.g., Morphine).
-
Add 0.5 mL of phosphate buffer (2.0 mol/L, pH 9.0) containing 0.4% diphenylboric acid 2-aminoethyl ester.
-
Extract with 4.0 mL of chloroform containing 1% tetraoctylammonium bromide.
-
Separate the organic layer and back-extract with 300 µL of 0.08 mol/L acetic acid.
-
Inject 100 µL of the acid layer into the HPLC system.
2. Chromatographic Conditions
-
HPLC System: Standard HPLC with UV detector.
-
Column: Ultrasphere Cyano analysis column (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: 0.025 mol/L phosphate buffer (pH 2.8) - acetonitrile - methanol (95:4:1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 224 nm.
Experimental Workflow
The following diagram illustrates a typical workflow for the validation of a bioanalytical method for this compound in human plasma.
Caption: Workflow for bioanalytical method validation of this compound.
References
- 1. Determination of this compound in human plasma and urine using liquid chromatography coupled to tandem mass spectrometry and its pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of this compound in human plasma and urine using liquid chromatography coupled to tandem mass spectrometry and its pharmacokinetic study. | Semantic Scholar [semanticscholar.org]
- 3. pharmacophorejournal.com [pharmacophorejournal.com]
- 4. pharmacophorejournal.com [pharmacophorejournal.com]
- 5. researchgate.net [researchgate.net]
Evaluating the synergistic effects of Salbutamol with corticosteroids in vitro
A detailed examination of the combined effects of Salbutamol and corticosteroids reveals a synergistic relationship that enhances their therapeutic potential in respiratory diseases. This guide provides a comparative analysis of their synergistic effects, supported by experimental data, detailed protocols, and visualizations of the underlying signaling pathways.
The combination of β2-agonists like this compound and corticosteroids is a cornerstone in the management of obstructive airway diseases. While each drug class has distinct mechanisms of action, in vitro studies have consistently demonstrated that their concurrent use leads to synergistic or additive effects, amplifying their anti-inflammatory and bronchodilatory properties. This synergy is crucial for researchers and drug development professionals seeking to optimize respiratory therapies.
Enhanced Anti-Inflammatory and Proliferative Effects
In vitro studies utilizing human lung fibroblasts have shown a significant synergistic effect between this compound and the corticosteroid dexamethasone on cell proliferation. When applied together, these drugs increase fibroblast proliferation to a greater extent than either drug alone.[1] This suggests a cooperative interaction in modulating cellular growth and tissue remodeling processes in the airways.
Furthermore, the combination of this compound with corticosteroids like beclomethasone dipropionate has been observed to have an additive effect on the anti-remodeling activity in human bronchial fibroblast cultures.[2] This is particularly relevant in chronic inflammatory airway diseases where structural changes, or remodeling, contribute to disease progression.
One of the key mechanisms underlying this synergy is the ability of β2-agonists to promote the translocation of the glucocorticoid receptor (GR) in lung cells.[2] This enhanced nuclear translocation of the GR by this compound potentiates the genomic effects of corticosteroids, leading to a more profound anti-inflammatory response.
Comparative Data on Synergistic Effects
The following table summarizes the quantitative data from in vitro studies, highlighting the synergistic effects of this compound and corticosteroids on various cellular responses.
| Cell Type | Drugs Tested | Parameter Measured | Observation |
| Human Fetal Lung Fibroblasts | This compound and Dexamethasone | Fibroblast Proliferation | Synergistic increase, with a maximal increase of 432 ± 30% at 10⁻⁷ M.[1] |
| Human Bronchial Fibroblasts | This compound and Dexamethasone | Fibroblast Proliferation | Both drugs individually increased proliferation; when combined, they acted in a "seemingly synergistic way".[1] |
| Human Bronchial Fibroblasts | This compound and Beclomethasone Dipropionate | Anti-remodeling Activity | Additive effect observed. |
| Lung Cells | β2-agonists and Corticosteroids | Glucocorticoid Receptor (GR) Translocation | β2-agonists promote GR translocation, suggesting enhanced therapeutic effect of corticosteroids. |
| Human Fetal Lung Fibroblasts | This compound and Dexamethasone | IL-6 Production | Dexamethasone decreased IL-6 production, while this compound increased it. When combined, the inhibitory effect of dexamethasone was slightly decreased by this compound. |
Experimental Protocols
To ensure the reproducibility and critical evaluation of these findings, detailed experimental methodologies are crucial.
Fibroblast Proliferation Assay
-
Cell Culture: Human fetal lung or bronchial fibroblasts are cultured to sub-confluence.
-
Treatment: Cells are incubated with varying concentrations of this compound (e.g., 10⁻⁵–10⁻⁸ M) and Dexamethasone (e.g., 10⁻⁵–10⁻⁸ M), both individually and in combination, for 24 hours.
-
Proliferation Measurement: [³H]-Thymidine is added to the cultures for an additional 24 hours. The incorporation of [³H]-Thymidine into the DNA, which is proportional to cell proliferation, is then measured.
IL-6 Production Assay
-
Cell Culture: Confluent monolayers of human fetal lung fibroblasts are used.
-
Treatment: Cells are incubated with this compound and Dexamethasone, alone or in combination, for 24 hours.
-
Measurement: The concentration of Interleukin-6 (IL-6) in the culture supernatants is determined using an enzyme-linked immunosorbent assay (ELISA).
Signaling Pathways and Experimental Workflow
The synergistic interaction between this compound and corticosteroids can be visualized through their respective signaling pathways.
References
Comparative Analysis of Salbutamol's Effects on Human and Porcine Airway Smooth Muscle Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects of Salbutamol, a widely used short-acting β2-adrenergic agonist, on two commonly studied airway smooth muscle cell lines: Human Airway Smooth Muscle (HASM) cells and primary porcine tracheal smooth muscle cells. This document synthesizes experimental data to highlight the similarities and differences in the cellular responses to this compound, offering valuable insights for preclinical research and drug development in respiratory medicine.
Introduction to this compound and its Mechanism of Action
This compound, also known as albuterol, is a cornerstone in the treatment of bronchoconstriction associated with respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD).[1] Its therapeutic effect is primarily mediated through the activation of β2-adrenergic receptors on the surface of airway smooth muscle cells.[1][2] This interaction initiates a signaling cascade that leads to smooth muscle relaxation and bronchodilation.[1][2] The key steps in this pathway involve the activation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), leading to the phosphorylation of various downstream targets that ultimately decrease intracellular calcium concentrations and inhibit the contractile machinery of the smooth muscle cells, resulting in relaxation.
Comparative Data on this compound's Effects
The following tables summarize the quantitative effects of this compound on Human Airway Smooth Muscle (HASM) cells and porcine tracheal smooth muscle cells based on published experimental data. It is important to note that the data are compiled from different studies, and experimental conditions may vary.
Table 1: Effect of this compound on Cell Proliferation
| Parameter | Human Airway Smooth Muscle (HASM) Cells | Porcine Tracheal Smooth Muscle Cells |
| Mitogen | Thrombin (0.3 U/ml), Epidermal Growth Factor (EGF) (300 pM), U46619 (100 nM) | Data not available in the reviewed literature |
| This compound Concentration | 0.1-100 nM | Data not available |
| Inhibition of Proliferation | - 61.7 ± 6.1% inhibition of thrombin-induced proliferation with 100 nM this compound.- 46.9 ± 13.9% inhibition of EGF-induced proliferation with 100 nM this compound.- 57.6 ± 12.7% inhibition of U46619-induced proliferation with 100 nM this compound. | Data not available |
| EC50 for Proliferation Inhibition | 110 ± 37 nM against EGF-stimulated proliferation. | Data not available |
Table 2: Effect of this compound on Intracellular cAMP Levels
| Parameter | Human Airway Smooth Muscle (HASM) Cells | Porcine Tracheal Smooth Muscle Cells |
| Measurement | [3H]-cAMP formation | Effect inferred from mimicking by cAMP analogs |
| This compound Effect | This compound is a partial agonist for cAMP formation. | This compound's effects on calcium oscillations were mimicked by a cell-permeant analog of cAMP. |
| EC50 for cAMP Formation | 0.6 µM | Data not available |
| Maximum Response | 19% of the maximum response to isoprenaline. | Data not available |
Table 3: Effect of this compound on Intracellular Calcium ([Ca2+])
| Parameter | Human Airway Smooth Muscle (HASM) Cells | Porcine Tracheal Smooth Muscle Cells |
| Measurement | Thrombin-induced increases in intracellular calcium. | Acetylcholine-induced [Ca2+]i oscillations. |
| This compound Concentration | 10 µM | 1 nM to 1 µM |
| Effect on [Ca2+] | No effect on initial mitogen-induced increases in intracellular calcium. | Decreased the frequency of [Ca2+]i oscillations in a concentration-dependent manner. |
| Inhibitory Concentration | Not applicable | Completely inhibited oscillations at 1 µM. |
| Mechanism | Not applicable | Reduces [Ca2+]i by inhibiting Ca2+ influx through voltage-gated channels and enhancing Ca2+ efflux. |
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway in Airway Smooth Muscle Cells
Caption: this compound's signaling cascade leading to airway smooth muscle relaxation.
Experimental Workflow for Assessing this compound's Effect on Cell Proliferation
Caption: Workflow for [3H]-Thymidine incorporation assay.
Experimental Protocols
Cell Culture
Human Airway Smooth Muscle (HASM) Cells: HASM cells are typically isolated from human trachealis muscle obtained from lung transplant donors. The muscle is minced and digested with enzymes such as collagenase and elastase. The dispersed cells are then cultured in a suitable medium, such as Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), antibiotics, and antimycotics. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells between passages 3 and 7 are commonly used.
Porcine Tracheal Smooth Muscle Cells: Fresh porcine tracheas are obtained from a local abattoir. The trachealis muscle is dissected, minced, and subjected to enzymatic digestion, often using a combination of papain, collagenase, and DNase. The isolated cells are then plated on collagen-coated culture dishes and grown in a similar medium to HASM cells (e.g., DMEM with 10% FBS).
[3H]-Thymidine Incorporation Assay for Cell Proliferation
-
Cell Seeding: Airway smooth muscle cells are seeded in 24-well plates and allowed to adhere and grow to sub-confluence.
-
Serum Starvation: To synchronize the cells in the G0/G1 phase of the cell cycle, the growth medium is replaced with a serum-free or low-serum medium for 24-48 hours.
-
Treatment: Cells are then treated with a mitogen (e.g., thrombin, EGF) in the presence or absence of varying concentrations of this compound.
-
[3H]-Thymidine Labeling: After a predetermined incubation period (e.g., 24 hours), [3H]-thymidine is added to each well.
-
Incubation: The cells are incubated for an additional 4-24 hours to allow for the incorporation of the radiolabel into newly synthesized DNA.
-
Harvesting: The cells are washed with phosphate-buffered saline (PBS), and the DNA is precipitated using trichloroacetic acid (TCA).
-
Scintillation Counting: The amount of incorporated [3H]-thymidine is quantified using a liquid scintillation counter. The results are expressed as a percentage of the mitogen-stimulated response.
Intracellular cAMP Measurement
-
Cell Culture: Cells are grown to confluence in multi-well plates.
-
Pre-incubation: Prior to stimulation, cells are often pre-incubated with a phosphodiesterase inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX), to prevent the degradation of cAMP.
-
Stimulation: Cells are stimulated with this compound at various concentrations for a defined period.
-
Cell Lysis: The reaction is stopped, and the cells are lysed to release intracellular cAMP.
-
Quantification: The concentration of cAMP in the cell lysates is determined using a competitive enzyme immunoassay (EIA) or radioimmunoassay (RIA) kit according to the manufacturer's instructions.
Intracellular Calcium Measurement
-
Cell Loading: Airway smooth muscle cells, either freshly dissociated or cultured on coverslips, are loaded with a fluorescent calcium indicator dye, such as Fura-2 AM.
-
Washing: The cells are washed to remove any extracellular dye.
-
Perfusion: The coverslip is placed in a perfusion chamber on the stage of an inverted microscope equipped for fluorescence imaging.
-
Stimulation: The cells are perfused with a baseline solution, followed by a solution containing an agonist (e.g., acetylcholine) to induce calcium oscillations or a transient increase in calcium.
-
This compound Treatment: this compound is then added to the perfusion solution to observe its effect on the agonist-induced calcium signal.
-
Image Acquisition and Analysis: The fluorescence intensity at different excitation wavelengths is recorded over time, and the ratio of these intensities is used to calculate the intracellular calcium concentration.
Conclusion
This comparative guide highlights that this compound exerts its effects on both human and porcine airway smooth muscle cells primarily through the β2-adrenergic receptor-cAMP signaling pathway. In HASM cells, this compound demonstrates a clear inhibitory effect on mitogen-induced proliferation, an effect that is linked to the elevation of intracellular cAMP. In contrast, its primary observed effect in porcine tracheal smooth muscle cells is the potent inhibition of agonist-induced intracellular calcium oscillations, a process also mediated by cAMP. While direct quantitative comparisons for all parameters across both cell lines are limited by the available literature, the underlying mechanism of action appears to be conserved. These findings underscore the utility of both cell lines in studying the pharmacology of β2-agonists, while also emphasizing the importance of selecting the appropriate model system based on the specific endpoint of interest. Further head-to-head comparative studies would be beneficial to fully elucidate the subtle differences in the pharmacological response to this compound between these two important research models.
References
A Preclinical Perspective on the Bioequivalence of Generic and Brand-Name Salbutamol
A comprehensive review of the available evidence strongly supports the bioequivalence of generic and brand-name salbutamol in preclinical and clinical settings. While direct head-to-head preclinical studies in animal models are limited in the public domain, a wealth of in-vitro and human clinical data consistently demonstrates comparable efficacy and safety profiles. This guide provides an objective comparison based on the available scientific literature, detailing established preclinical methodologies and presenting key comparative data.
This comparison guide is intended for researchers, scientists, and drug development professionals interested in the preclinical assessment of inhaled respiratory drugs. The following sections will delve into the experimental protocols for evaluating bioequivalence, present comparative data from in-vitro and clinical studies, and illustrate the underlying signaling pathway of this compound.
Comparative Performance Data
In-Vitro Aerosolization Performance
The in-vitro performance of an inhaler is a critical determinant of its clinical efficacy, as it dictates the amount of drug delivered to the lungs. Studies comparing the aerosolization performance of brand-name and generic this compound metered-dose inhalers (MDIs) have found no statistically significant differences in key parameters.
| Parameter | Brand-Name this compound (Ventolin®) | Generic this compound | Conclusion |
| Fine Particle Fraction (FPF) | Comparable | Comparable | No significant difference, indicating a similar proportion of the dose is likely to reach the lungs. |
| Fine Particle Dose (FPD) | Comparable | Comparable | No significant difference, suggesting a similar amount of respirable drug is delivered per actuation. |
| Mass Median Aerodynamic Diameter (MMAD) | Comparable | Comparable | No significant difference, indicating similar particle size distribution and expected deposition pattern in the airways. |
| Geometric Standard Deviation (GSD) | Comparable | Comparable | No significant difference, suggesting a similar degree of uniformity in particle size. |
Clinical Bioequivalence and Safety
Numerous clinical trials in healthy volunteers and patients with asthma have established the bioequivalence of generic and brand-name this compound. These studies have shown no significant differences in pharmacokinetic and pharmacodynamic endpoints, as well as safety profiles.[1][2][3][4][5]
| Parameter | Brand-Name this compound (Ventolin®) | Generic this compound | Conclusion |
| Maximum Plasma Concentration (Cmax) | 2.93 ng/ml | Salbulin: 3.01 ng/ml, Salamol: 3.33 ng/ml | No significant differences observed in the rate of drug absorption. |
| Time to Maximum Concentration (Tmax) | 10 minutes | 10 minutes | No significant differences observed in the time to reach peak plasma concentration. |
| Forced Expiratory Volume in 1 second (FEV1) | No significant difference | No significant difference | Both formulations produce a similar bronchodilator effect. |
| Peak Expiratory Flow (PEF) | No significant difference | No significant difference | Both formulations demonstrate equivalent improvement in airflow. |
| Adverse Events | Similar incidence and profile | Similar incidence and profile | No significant differences in reported side effects such as tremor, headache, and palpitations. |
Experimental Protocols for Preclinical Assessment
The following are detailed methodologies for key experiments that would be employed to assess the bioequivalence of generic and brand-name this compound in a preclinical setting. The ovalbumin-induced allergic asthma model in guinea pigs is a well-established and relevant model for these studies.
Ovalbumin-Induced Asthma Model in Guinea Pigs
This model mimics the key features of human asthma, including airway inflammation, hyperresponsiveness, and bronchoconstriction.
1. Sensitization:
-
Animals are sensitized with an intraperitoneal injection of ovalbumin (OVA), an egg protein, mixed with an adjuvant like aluminum hydroxide.
-
This initial sensitization is typically followed by a booster injection one to two weeks later to ensure a robust allergic response.
2. Allergen Challenge:
-
Following sensitization, animals are challenged with aerosolized OVA to induce an asthmatic response.
-
The challenge can be a single acute exposure or repeated exposures over several days to mimic chronic asthma.
3. Treatment Administration:
-
Prior to the final allergen challenge, animals are treated with either the generic or brand-name this compound via inhalation.
-
A control group receives a placebo (vehicle) to establish a baseline response.
4. Assessment of Airway Responsiveness:
-
Invasive Measurement of Lung Function: Anesthetized and tracheostomized animals are placed in a whole-body plethysmograph. Airway resistance and compliance are measured in response to a bronchoconstrictor agent like histamine or methacholine. The protective effect of this compound is quantified by the shift in the dose-response curve.
-
Non-Invasive Measurement of Airway Function: Conscious animals are placed in a whole-body plethysmograph to measure changes in breathing patterns (e.g., PenH - enhanced pause) in response to a bronchoconstrictor.
5. Bronchoalveolar Lavage (BAL) and Histology:
-
After functional assessments, animals are euthanized, and a bronchoalveolar lavage is performed to collect airway inflammatory cells.
-
Cell differentials (e.g., eosinophils, neutrophils) are determined to assess the anti-inflammatory effects of the treatment.
-
Lung tissue is collected for histological analysis to examine features like mucus production and inflammatory cell infiltration.
Visualizing the Experimental Workflow and this compound's Mechanism
To better understand the preclinical evaluation process and the molecular action of this compound, the following diagrams are provided.
Caption: Preclinical workflow for comparing generic and brand-name this compound.
References
- 1. Lung bioavailability of generic and innovator this compound metered dose inhalers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Generic inhaled this compound versus branded this compound. A randomised double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of innovator and generic this compound inhalers: a double-blind randomized study of efficacy and tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Generic inhaled this compound versus branded this compound. A randomised double-blind study - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Salbutamol in a Laboratory Setting
The proper disposal of salbutamol, a common bronchodilator, is a critical aspect of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, understanding the correct procedures is essential to minimize health risks, prevent environmental contamination, and ensure regulatory compliance. Improper disposal of chemical substances and pressurized devices like inhalers can lead to significant safety hazards and environmental harm.[1][2]
This compound metered-dose inhalers (MDIs), in particular, have a notable environmental footprint due to the use of hydrofluorocarbon (HFC) propellants, which are potent greenhouse gases.[3][4][5] Therefore, a comprehensive disposal plan must address both the chemical compound and its delivery device.
Procedure for Disposal of Pure this compound and Contaminated Materials
When handling pure this compound powder, solutions, or laboratory materials contaminated with the compound (e.g., glassware, gloves, bench paper), it should be treated as chemical waste. Adherence to institutional and national hazardous waste regulations is mandatory.
Step-by-Step Disposal Protocol:
-
Segregation : Do not mix this compound waste with non-hazardous trash or other incompatible chemical waste streams. Store it separately to avoid unintended reactions.
-
Containerization : Place the waste in a designated, chemically compatible, and leak-proof hazardous waste container. The container must be kept securely closed except when adding waste.
-
Labeling : Clearly label the waste container with "Hazardous Waste" and the full chemical name, "this compound." Proper labeling is crucial for safe handling and disposal by your institution's Environmental Health and Safety (EHS) department.
-
Storage : Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation. This area must be managed to prevent spills and unauthorized access.
-
EHS Pickup : Once the container is full or has been in storage for the maximum allowed time (often up to 12 months, though this can vary), contact your institution's EHS office to arrange for pickup and final disposal. Never dispose of chemical waste down the drain.
Procedure for Disposal of this compound Inhalers
This compound inhalers consist of a plastic actuator and a pressurized metal canister, which requires special handling. The pressurized canisters can explode if punctured or incinerated, posing a significant safety risk.
Step-by-Step Disposal Protocol:
-
Do Not Place in General Waste : Expired or used inhalers should not be disposed of in regular trash or recycling bins. Even seemingly empty inhalers can contain residual medication and propellant.
-
Check for Institutional Policies : Your research institution or company may have a specific take-back program or protocol for pharmaceutical waste, including inhalers. Check with your EHS department first.
-
Segregate Components : If institutional policy allows, separate the plastic actuator from the metal canister. The plastic components may be recyclable, depending on local recycling capabilities.
-
Handle Canister as Hazardous Waste : The pressurized canister should be treated as hazardous waste. Do not attempt to puncture, crush, or incinerate it.
-
Utilize Take-Back Programs : The safest and most environmentally responsible method is to use a pharmacy or manufacturer take-back program. Many pharmacies offer collection services for unwanted medicines, ensuring the devices are disposed of correctly. Some manufacturers also have mail-back programs.
-
Contact EHS for Disposal : If a take-back program is not available, the canister should be placed in a designated hazardous waste container for collection by your EHS department, who will manage its final disposal in accordance with regulations.
Environmental Impact of this compound Inhalers
The choice of inhaler technology has a significant impact on greenhouse gas emissions. Metered-dose inhalers (MDIs) that use HFC propellants have a much larger carbon footprint than dry-powder inhalers (DPIs).
| Inhaler Type | Propellant | Average Carbon Footprint (per inhaler) | Equivalent Activity |
| This compound Metered-Dose Inhaler (MDI) | Hydrofluorocarbons (HFCs) | ~28 kg CO2 equivalent | Driving ~300 km in a typical car |
| Dry-Powder Inhaler (DPI) | None (breath-actuated) | ~1 kg CO2 equivalent | N/A |
Data sourced from multiple environmental studies and reports.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory environment.
Caption: Decision workflow for this compound waste disposal.
Waste Minimization Best Practices
To further reduce environmental impact and enhance safety, laboratories should adopt waste minimization strategies.
-
Order Appropriately : Purchase the smallest necessary quantities of this compound to avoid excess and expiration.
-
Maintain Inventory : Keep a detailed inventory of all chemicals to prevent redundant orders.
-
Substitute When Possible : Where scientifically valid, consider using formulations or delivery systems with a lower environmental impact, such as switching from MDIs to DPIs in research models.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Salbutamol
For laboratory professionals engaged in drug development and scientific research, ensuring safety during the handling of active pharmaceutical ingredients (APIs) like Salbutamol is paramount. This guide provides essential, procedural information for the safe handling, use, and disposal of this compound, designed to build trust and provide value beyond the product itself. Adherence to these protocols is critical to mitigate risks and ensure a safe laboratory environment.
Essential Safety and Hazard Data for this compound
A thorough understanding of the hazard profile of this compound is the foundation of safe handling. The following table summarizes key quantitative and qualitative hazard data.
| Hazard Classification | Description | Quantitative Data |
| Acute Oral Toxicity | Harmful if swallowed. | LD50 (rat, oral): 660 mg/kg |
| Eye Irritation | Causes serious eye irritation. | - |
| Skin Sensitization | May cause an allergic skin reaction. | - |
| Aquatic Hazard | Harmful to aquatic life with long lasting effects. | - |
| Occupational Exposure Limit (OEL) | A derived OEL for nebulized albuterol (this compound) is 2 µ g/day .[1] | 2 µ g/day |
Operational Plan for Safe Handling of this compound
This section provides a step-by-step guide for researchers and laboratory personnel for the safe handling of this compound from receipt to disposal.
Personal Protective Equipment (PPE)
The first line of defense when handling this compound is the correct use of appropriate PPE.
-
Gloves: Wear impervious gloves, such as nitrile rubber, to prevent skin contact.[2] Always inspect gloves for tears or holes before use and wash hands thoroughly after removal.
-
Eye Protection: Safety glasses with side shields or goggles are mandatory to protect against splashes or airborne particles.[2]
-
Lab Coat: A clean, buttoned lab coat should be worn to protect street clothes and prevent the transfer of the compound outside the laboratory.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[3] Work should ideally be conducted in a fume hood or other ventilated enclosure to minimize inhalation exposure.[2]
Safe Handling and Experimental Procedures
Adherence to proper laboratory technique is crucial to minimize exposure.
-
Designated Work Area: All work with this compound powder should be conducted in a designated area, such as a chemical fume hood, to contain any airborne particles.
-
Avoid Dust Generation: Handle this compound powder carefully to avoid creating dust. Use techniques such as gentle scooping and weighing on analytical balances with draft shields.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling this compound, before leaving the lab, and before breaks.
Decontamination Procedures
Proper decontamination of work surfaces and equipment is essential to prevent cross-contamination and accidental exposure.
-
Work Surfaces: At the end of each procedure and at the end of the day, decontaminate all surfaces where this compound was handled. Use a suitable laboratory detergent and water. For spills, use an absorbent material for liquids and then decontaminate the area.
-
Equipment: Decontaminate all laboratory equipment, such as spatulas, beakers, and magnetic stir bars, after use. This can be done by washing with an appropriate laboratory detergent and rinsing thoroughly with water. For sensitive equipment, follow the manufacturer's cleaning instructions.
Disposal Plan
Proper disposal of this compound waste is critical to protect the environment and comply with regulations. This compound-containing waste should be classified as non-hazardous pharmaceutical waste unless it meets specific criteria for hazardous waste.
-
Solid Waste:
-
Grossly Contaminated PPE (gloves, etc.) and Labware (weigh boats, etc.): Place in a designated, clearly labeled waste container for pharmaceutical waste.
-
Unused this compound Powder: Collect in a sealed, labeled container for disposal as chemical waste. Do not dispose of in the regular trash.
-
-
Liquid Waste:
-
Aqueous Solutions: Depending on local regulations and the concentration, small quantities of dilute aqueous solutions may be permissible for drain disposal with copious amounts of water. However, it is best practice to collect all this compound-containing solutions in a labeled waste container for chemical waste disposal.
-
-
Empty Containers:
-
Thoroughly rinse empty this compound containers with a suitable solvent (e.g., water). The first rinse should be collected as chemical waste. After thorough rinsing, the container can be disposed of in the regular trash, with the label defaced.
-
-
Waste Pickup: All chemical waste should be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste contractor.
Safe Handling Workflow for this compound
The following diagram illustrates the key steps in the safe handling workflow for this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
